molecular formula C7H3BrClFO B2531836 4-Bromo-5-chloro-2-fluorobenzaldehyde CAS No. 1603584-72-0

4-Bromo-5-chloro-2-fluorobenzaldehyde

Cat. No.: B2531836
CAS No.: 1603584-72-0
M. Wt: 237.45
InChI Key: AJGYCHJPYQRCMC-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrClFO and its molecular weight is 237.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-5-chloro-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGYCHJPYQRCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1603584-72-0
Record name 4-bromo-5-chloro-2-fluorobenzaldehyde
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-5-chloro-2-fluorobenzaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Bromo-5-chloro-2-fluorobenzaldehyde is a tri-halogenated aromatic aldehyde that serves as a pivotal intermediate in the fields of pharmaceutical and agrochemical research. Its molecular structure, characterized by strategically positioned halogen atoms and a reactive aldehyde group, offers a unique combination of electronic properties and multiple points for synthetic modification. This guide provides an in-depth analysis of its core physicochemical properties, including its precise molecular weight, a validated synthesis protocol, analytical characterization methods, and its applications as a versatile building block in drug development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in advanced organic synthesis.

Core Physicochemical & Structural Properties

This compound is a solid, typically appearing as a white or off-white powder, whose utility is fundamentally derived from its chemical structure.[1] The precise arrangement of its constituent atoms dictates its reactivity and physical characteristics.

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis. Based on the IUPAC 2021 atomic weights, the exact molecular weight is calculated from its molecular formula, C₇H₃BrClFO.[2][3]

Table 1: Key Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Weight 237.45 g/mol [2][3]
Molecular Formula C₇H₃BrClFO[2][3]
CAS Number 1603584-72-0[2][3]
Appearance White to off-white powder[1]
Purity Typically ≥97%[2]
Topological Polar Surface Area (TPSA) 17.07 Ų[2]
LogP 3.0541[2]

The unique substitution pattern on the benzaldehyde ring—containing bromo, chloro, and fluoro groups—imparts distinct electronic and steric properties.[1] This tri-halogenation makes the compound an invaluable precursor for complex molecular architectures, particularly in medicinal chemistry.[1][4]

Synthesis & Purification Workflow

The synthesis of multi-substituted benzaldehydes often requires regioselective control. A common and effective strategy for synthesizing compounds like this compound involves the ortho-lithiation of a suitable precursor followed by formylation. This method leverages the directing effect of the fluorine atom to achieve selective metalation.

Proposed Synthetic Pathway: Ortho-Lithiation/Formylation

A plausible and industrially relevant synthesis begins with 1-bromo-2-chloro-4-fluorobenzene. The fluorine atom directs the lithiation to the adjacent C2 position. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. A similar process of metal-halogen exchange followed by formylation is a well-documented method for preparing related halogenated benzaldehydes.[5]

Experimental Protocol

Warning: This protocol involves pyrophoric reagents (n-Butyllithium) and anhydrous conditions. It must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 1-Bromo-2-chloro-4-fluorobenzene (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Initial Solution: Dissolve 1-bromo-2-chloro-4-fluorobenzene (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-Butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: The low temperature is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. Stir at -78 °C for 30 minutes, then allow the reaction to warm slowly to room temperature over 2 hours.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl solution until the mixture is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Trustworthiness: This washing sequence neutralizes remaining acid and removes water-soluble impurities, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) or recrystallization to afford pure this compound.

Synthesis Workflow Diagram

G SM Starting Material: 1-Bromo-2-chloro-4-fluorobenzene ReactionVessel Reaction Vessel (Anhydrous THF, N2 atm) SM->ReactionVessel Cooling Cool to -78 °C ReactionVessel->Cooling Lithiation Add n-BuLi (1.1 eq) Stir for 1 hr @ -78 °C Cooling->Lithiation Formylation Add Anhydrous DMF (1.5 eq) Warm to RT Lithiation->Formylation Quench Quench with 1 M HCl Formylation->Quench Workup Aqueous Workup: EtOAc Extraction, Wash (NaHCO3, Brine) Quench->Workup Purify Purification: Column Chromatography Workup->Purify Product Final Product: This compound Purify->Product

Caption: Regioselective synthesis of the target compound via ortho-lithiation.

Applications in Drug Development & Medicinal Chemistry

This compound is not an end product but a highly valuable building block for creating more complex molecules.[4] Its utility stems from the orthogonal reactivity of its functional groups:

  • Aldehyde Group: This group is a versatile handle for reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse side chains.

  • Halogen Atoms: The bromo, chloro, and fluoro substituents serve as key anchor points for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of carbon-carbon and carbon-heteroatom bonds.[6] The differing reactivity of the halogens can potentially allow for selective functionalization.

This multi-functional nature makes the compound a sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[7][8] Its halogenated phenyl ring is a common motif in modern drug candidates, where halogens are used to modulate properties like metabolic stability, binding affinity, and lipophilicity.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] It causes skin and serious eye irritation and may cause respiratory irritation.[10]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[10][11] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid breathing dust and prevent contact with skin and eyes.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] For long-term stability, storage at 4°C under an inert atmosphere (e.g., nitrogen) is recommended.[2]

References

An In-depth Technical Guide to 4-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-5-chloro-2-fluorobenzaldehyde, a key intermediate in modern organic synthesis. With its unique substitution pattern, this compound offers a versatile platform for the development of novel pharmaceuticals, agrochemicals, and materials. This document will delve into its structural characteristics, physical properties, safety and handling, and its role in synthetic chemistry.

Chemical Identity and Physical Properties

This compound is a polysubstituted aromatic aldehyde. The strategic placement of three different halogen atoms on the benzaldehyde core significantly influences its reactivity and physical properties.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
CAS Number 1603584-72-0[1][2]
Molecular Formula C₇H₃BrClFO[1][2]
Molecular Weight 237.45 g/mol [1][2]
Physical Form Solid[3]
Purity ≥97%[1]
Storage Temperature 2-8°C, under inert atmosphere[1][3]
Melting Point Data not available for this specific isomer. The related isomer, 4-Bromo-2-fluorobenzaldehyde, has a melting point of 58-62 °C.[4]
Boiling Point Data not available.
Density Data not available.
Solubility Expected to be soluble in common organic solvents like chloroform and methanol, with limited solubility in water.[5]

Chemical Structure:

The structure of this compound is characterized by a benzene ring substituted with an aldehyde group, and bromo, chloro, and fluoro atoms at positions 4, 5, and 2, respectively.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up cluster_purification Purification cluster_product Product start_aldehyde This compound reaction Nucleophilic Addition start_aldehyde->reaction start_nucleophile Nucleophile (e.g., Grignard reagent, organolithium) start_nucleophile->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography / Recrystallization workup->purification product Substituted Benzyl Alcohol purification->product

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Bromo-5-chloro-2-fluorobenzaldehyde is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern of three halogen atoms and a reactive aldehyde group makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of the viable synthetic pathways for this compound, with a focus on practical, field-proven methodologies. We will delve into the strategic considerations behind the choice of starting materials and reaction conditions, offering detailed experimental protocols and a comparative analysis of the most effective routes.

Introduction: The Significance of a Polysubstituted Aromatic Aldehyde

Substituted benzaldehydes are fundamental intermediates in organic synthesis, serving as precursors to a vast array of more complex molecules. The specific compound, this compound, presents a unique combination of functionalities. The aldehyde group is a versatile handle for various transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The halogen substituents (bromine, chlorine, and fluorine) offer multiple sites for further functionalization, most notably through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This multi-functional nature makes it a valuable asset in the development of novel therapeutic agents and specialized chemicals.[1][2][3]

This guide will focus on a logical and efficient two-step synthesis, beginning with the preparation of a key intermediate, 1-bromo-2-chloro-4-fluorobenzene, followed by the crucial formylation step to introduce the aldehyde functionality at the desired position.

Strategic Synthesis Plan: A Two-Step Approach

The most logical and efficient pathway to this compound involves a two-stage process:

  • Synthesis of the Precursor: Preparation of 1-bromo-2-chloro-4-fluorobenzene.

  • Formylation: Introduction of the aldehyde group onto the aromatic ring at the C2 position.

This strategic disconnection allows for the controlled installation of the substituents, ensuring high regioselectivity and overall yield.

Pathway I: Synthesis of the Starting Material: 1-Bromo-2-chloro-4-fluorobenzene

The synthesis of the key precursor, 1-bromo-2-chloro-4-fluorobenzene, can be efficiently achieved from commercially available 2-chloro-4-fluoroaniline via a Sandmeyer-type reaction. This classic transformation in aromatic chemistry provides a reliable method for the introduction of a bromine atom onto the aromatic ring.

Reaction Mechanism: Diazotization and Sandmeyer Reaction

The synthesis proceeds through two key steps:

  • Diazotization: The primary aromatic amine, 2-chloro-4-fluoroaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures to form a diazonium salt.

  • Sandmeyer Reaction: The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom.

Experimental Protocol: Synthesis of 1-Bromo-2-chloro-4-fluorobenzene

Materials:

  • 2-chloro-4-fluoroaniline

  • Concentrated hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Ice

  • Dichloromethane or Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 2-chloro-4-fluoroaniline in concentrated hydrobromic acid is prepared and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared.

  • The cold diazonium salt solution is then added portion-wise to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) for a short period to ensure complete decomposition of the diazonium salt.

  • The reaction mixture is cooled, and the organic product is extracted with a suitable organic solvent like dichloromethane or diethyl ether.

  • The combined organic layers are washed with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude 1-bromo-2-chloro-4-fluorobenzene can be purified by vacuum distillation or column chromatography to yield the pure product.

Pathway II: Formylation of 1-Bromo-2-chloro-4-fluorobenzene

The introduction of the aldehyde group at the C2 position of 1-bromo-2-chloro-4-fluorobenzene is the most critical step in this synthesis. The regioselectivity of this reaction is governed by the directing effects of the existing halogen substituents. The fluorine atom, being the most electronegative and a strong ortho, para-director through resonance, will strongly direct the incoming electrophile to the positions ortho to it.[4][5][6][7] The position C2 is ortho to fluorine and meta to both bromine and chlorine, making it the most electronically favored site for electrophilic substitution.

Two primary methods are considered for this transformation: Ortho-lithiation followed by formylation and the Vilsmeier-Haack reaction .

Preferred Method: Ortho-lithiation and Formylation

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. In this case, the fluorine atom acts as a potent directing group, facilitating the deprotonation of the adjacent C-H bond by a strong organolithium base. The resulting aryllithium species can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group with high precision.[3][8]

Ortho_Lithiation_Formylation

  • Strong Base (n-BuLi): n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base capable of deprotonating the relatively acidic proton ortho to the fluorine atom. The low temperature (-78 °C) is crucial to prevent side reactions, such as lithium-halogen exchange or decomposition of the organolithium intermediate.

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to ensure the success of the reaction.

  • Formylating Agent (DMF): N,N-Dimethylformamide is a readily available and effective electrophile for trapping the aryllithium intermediate. It reacts to form a stable tetrahedral intermediate that is subsequently hydrolyzed to the aldehyde during the aqueous workup.

Materials:

  • 1-bromo-2-chloro-4-fluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of 1-bromo-2-chloro-4-fluorobenzene in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise via a syringe, while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete lithiation.

  • Add anhydrous DMF dropwise to the reaction mixture at -78 °C. The reaction is typically exothermic, so slow addition is crucial.

  • After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Alternative Method: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another established method for the formylation of electron-rich aromatic compounds.[9][10][11][12][13] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF.

Vilsmeier_Haack_Reaction

While a viable alternative, the Vilsmeier-Haack reaction may present challenges in terms of regioselectivity with this particular substrate. The Vilsmeier reagent is a milder electrophile than those used in Friedel-Crafts reactions, and while the fluorine is a strong ortho, para-director, the deactivating inductive effects of the bromine and chlorine atoms could lead to a mixture of products. The ortho-lithiation pathway generally offers superior regiocontrol for this specific transformation.

Comparative Analysis of Synthesis Pathways

FeatureOrtho-lithiation and FormylationVilsmeier-Haack Reaction
Regioselectivity High, directed by the fluorine atom.Potentially lower, risk of isomeric byproducts.
Reaction Conditions Cryogenic temperatures (-78 °C), strictly anhydrous.Milder temperatures, but uses corrosive reagents (POCl₃).
Reagents Strong organometallic base (n-BuLi), anhydrous solvents.Phosphorus oxychloride, DMF.
Substrate Scope Broad for ortho-functionalization of directed aromatics.Generally requires electron-rich aromatic substrates.
Overall Yield Typically good to excellent with proper technique.Can be variable depending on substrate reactivity.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through a two-step sequence involving the Sandmeyer reaction of 2-chloro-4-fluoroaniline to form 1-bromo-2-chloro-4-fluorobenzene, followed by a highly regioselective ortho-lithiation and formylation. This pathway offers excellent control over the introduction of the aldehyde group at the desired position, a critical factor for its use as a building block in complex target molecules. While the Vilsmeier-Haack reaction presents a potential alternative, the ortho-lithiation approach is recommended for its superior regioselectivity.

The continued demand for novel pharmaceuticals and agrochemicals will undoubtedly drive further innovation in the synthesis of such polysubstituted aromatic intermediates. Future research may focus on developing catalytic and more environmentally benign formylation methods to further enhance the efficiency and sustainability of these synthetic routes.

References

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-5-chloro-2-fluorobenzaldehyde (CAS No. 1603584-72-0). As a critical building block in the synthesis of novel pharmaceutical and agrochemical agents, a comprehensive understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document is structured to provide not only the anticipated spectral data but also the underlying principles and experimental considerations necessary for its robust characterization.

Molecular Structure and Its Spectroscopic Implications

The unique substitution pattern of this compound, with three distinct halogen atoms and an aldehyde group on a benzene ring, gives rise to a characteristic spectroscopic fingerprint. The electron-withdrawing nature of the halogens and the aldehyde group significantly influences the electronic environment of the aromatic ring, which is directly observable in its NMR, IR, and mass spectra.

Molecular Diagram

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Confirmation Sample 4-Bromo-5-chloro- 2-fluorobenzaldehyde NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Unambiguous Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

An In-depth Technical Guide to the Structural Analysis of 4-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-chloro-2-fluorobenzaldehyde is a halogenated aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique substitution pattern of three distinct halogens—bromine, chlorine, and fluorine—on the benzaldehyde core imparts a nuanced reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive structural analysis of this compound, detailing its physicochemical properties, a thorough examination of its spectroscopic characteristics, a discussion of its chemical reactivity, and its applications in synthetic chemistry. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Introduction

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and advanced materials. The introduction of halogen atoms onto the benzene ring profoundly influences the electronic and steric properties of the molecule, thereby modulating its reactivity and biological activity. This compound, with its distinct arrangement of bromo, chloro, and fluoro substituents, presents a compelling case study in the strategic design of functionalized aromatic compounds.

The presence of three different halogens offers multiple sites for selective functionalization through various cross-coupling reactions, while the aldehyde group provides a handle for a diverse range of chemical transformations. This guide will delve into the structural intricacies of this molecule, providing a detailed analysis of its spectroscopic signature and a discussion of the underlying principles that govern its chemical behavior.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white powder.[1] Its molecular formula is C₇H₃BrClFO, and it has a molecular weight of approximately 237.45 g/mol .[2]

PropertyValueSource
CAS Number 1603584-72-0[2]
Molecular Formula C₇H₃BrClFO[2]
Molecular Weight 237.45 g/mol [2]
Appearance White to off-white solid[1]
Purity Typically >97%[2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the aldehyde proton.

  • Aldehyde Proton: A singlet is anticipated in the downfield region, typically between δ 9.8 and 10.5 ppm.

  • Aromatic Protons: Due to the substitution pattern, there are two protons on the aromatic ring. We would expect to see two doublets, or a more complex splitting pattern due to coupling with the fluorine atom. The proton ortho to the fluorine (at C3) would likely appear as a doublet of doublets, while the proton at C6 would be a doublet.

¹³C NMR: The carbon NMR spectrum will provide detailed information about the carbon framework.

  • Carbonyl Carbon: The aldehyde carbonyl carbon will appear as a singlet in the downfield region, typically around δ 185-195 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the halogens will show characteristic shifts and coupling with fluorine. The carbon bearing the fluorine (C2) will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic stretching vibration of the carbonyl group.

  • C=O Stretch: A strong absorption band is expected in the region of 1690-1715 cm⁻¹. The electron-withdrawing nature of the halogens will likely shift this band to a higher frequency compared to unsubstituted benzaldehyde.

  • C-H Stretch (Aldehyde): A pair of weak to medium bands can be anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

  • C-X Stretch: The carbon-halogen stretching vibrations will appear in the fingerprint region of the spectrum.

A theoretical and experimental IR study on the related compound 2-bromo-4-chlorobenzaldehyde provides a useful reference for the expected vibrational modes.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of the molecule.

  • Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.

  • Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) and the loss of a hydrogen atom.

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to this compound would involve the selective halogenation of a suitable precursor. One potential strategy is the bromination of 5-chloro-2-fluorobenzaldehyde. The directing effects of the existing chloro and fluoro substituents would need to be carefully considered to achieve the desired regioselectivity.

Experimental Workflow: Proposed Synthesis of this compound

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Bromination cluster_2 Step 3: Work-up and Purification cluster_3 Step 4: Final Product start 5-Chloro-2-fluorobenzaldehyde reaction Electrophilic Aromatic Substitution start->reaction React with reagents Brominating Agent (e.g., NBS) Lewis Acid Catalyst (e.g., AlCl₃) Solvent (e.g., Dichloromethane) workup Aqueous Work-up Extraction reaction->workup Quench and Extract purification Column Chromatography workup->purification Purify product This compound purification->product Isolate

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-withdrawing effects of the three halogen substituents and the reactivity of the aldehyde functional group.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack. The electron-withdrawing halogens increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde. It can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions.

  • Aromatic Ring: The halogen atoms provide multiple handles for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The differential reactivity of the C-Br, C-Cl, and C-F bonds can potentially allow for selective functionalization at different positions on the aromatic ring. The electron-deficient nature of the ring also makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions.

Logical Relationship: Factors Influencing Reactivity

G reactivity Overall Reactivity aldehyde Aldehyde Group (Electrophilic Center) aldehyde->reactivity ring Aromatic Ring (Multiple Reaction Sites) ring->reactivity halogens Halogen Substituents (Br, Cl, F) electronic Inductive & Resonance Effects (Electron Withdrawing) halogens->electronic steric Steric Hindrance halogens->steric electronic->aldehyde Increases Electrophilicity electronic->ring Enables SNAr & Cross-Coupling steric->ring Influences Regioselectivity

Caption: Interplay of factors governing the chemical reactivity.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the ability to introduce a substituted benzaldehyde moiety into a target molecule, which can then be further elaborated. This compound and its isomers are used in the synthesis of agrochemicals and as building blocks for pharmaceutical compounds. The unique substitution pattern can be exploited to fine-tune the physicochemical and pharmacological properties of drug candidates. For instance, the strategic placement of halogens can enhance binding affinity to biological targets, improve metabolic stability, and modulate bioavailability.

Conclusion

This compound is a highly functionalized aromatic aldehyde with significant potential in synthetic chemistry. Its structural analysis reveals a molecule with a rich and nuanced reactivity profile, governed by the interplay of its aldehyde group and the three distinct halogen substituents. While a complete experimental spectroscopic dataset is not yet widely available, a thorough understanding of its predicted spectral properties and chemical behavior can be derived from the analysis of related compounds. This guide provides a foundational understanding of this important building block, which will be of value to researchers and professionals in the fields of drug discovery, materials science, and organic synthesis.

References

A Technical Guide to the Reactivity of the Aldehyde Group in 4-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Bromo-5-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4] Its utility stems from the unique electronic environment created by the three halogen substituents on the benzaldehyde framework. This guide provides an in-depth analysis of the reactivity of the formyl (aldehyde) group in this molecule. We will explore the interplay of inductive and resonance effects exerted by the halogen atoms and detail how these factors modulate the aldehyde's susceptibility to nucleophilic addition, oxidation, and reduction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.

Molecular Structure and Electronic Landscape

The reactivity of the aldehyde group in this compound is fundamentally governed by the electronic properties of the halogen substituents. Understanding their individual and collective influence is paramount to predicting and controlling reaction outcomes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1603584-72-0[5]
Molecular Formula C₇H₃BrClFO[5]
Molecular Weight 237.45 g/mol [5]
Appearance White Powder[3]
Purity Typically ≥97-99%[3][5]
The Interplay of Inductive and Resonance Effects

Halogen substituents on an aromatic ring exert two primary electronic effects that operate in opposition:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma (σ) bond framework.[6][7][8] This effect deactivates the ring towards electrophilic substitution but, crucially for aldehyde chemistry, it makes the carbonyl carbon more electron-deficient (electrophilic).

  • Resonance Effect (+R): The lone pair electrons on the halogen atoms can be delocalized into the aromatic pi (π) system through resonance (p-π conjugation).[8][9] This effect donates electron density to the ring, primarily at the ortho and para positions.[6]

For halogens, the inductive effect is generally stronger than the resonance effect.[6][8] In this compound, the cumulative -I effect of three halogens significantly enhances the electrophilicity of the carbonyl carbon, making the aldehyde group highly susceptible to attack by nucleophiles. The fluorine atom at the ortho position exerts the most potent inductive withdrawal on the aldehyde group due to its proximity.

Caption: Cumulative inductive withdrawal from halogens enhances carbonyl electrophilicity.

Nucleophilic Addition Reactions

Nucleophilic addition is the cornerstone of aldehyde chemistry.[10][11][12] The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.[13][14]

R-CHO + Nu⁻ → R-CH(Nu)O⁻ R-CH(Nu)O⁻ + H⁺ → R-CH(Nu)OH

Due to the strong electron-withdrawing nature of the three halogen substituents, this compound is expected to be more reactive towards nucleophiles than unsubstituted benzaldehyde.[13][14] The increased partial positive charge on the carbonyl carbon lowers the activation energy for nucleophilic attack.

Protocol: Grignard Reaction for Secondary Alcohol Synthesis

This protocol describes the addition of a Grignard reagent (phenylmagnesium bromide) to this compound to synthesize the corresponding secondary alcohol. The protocol's self-validating nature is ensured by in-process checks and defined endpoints for each critical step.

Methodology:

  • Reactor Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is flame-dried and cooled.

  • Reagent Charging: The flask is charged with this compound (10.0 g, 42.1 mmol) dissolved in 80 mL of anhydrous diethyl ether.

  • Grignard Addition: Phenylmagnesium bromide (1.0 M solution in THF, 50.5 mL, 50.5 mmol) is added dropwise via the dropping funnel over 30 minutes at 0°C (ice bath).

  • Reaction Monitoring: The reaction is stirred at room temperature for 2 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase until the starting aldehyde spot is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution at 0°C.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with 30 mL portions of diethyl ether.

  • Workup: The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the (4-bromo-5-chloro-2-fluorophenyl)(phenyl)methanol.

G start Flame-Dry Reactor (N2 Atmosphere) reagents Charge Aldehyde in Anhydrous Ether start->reagents addition Add Grignard Reagent Dropwise at 0°C reagents->addition stir Stir at RT for 2h addition->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with sat. NH4Cl solution monitor->quench Reaction Complete extract Extract with Diethyl Ether quench->extract workup Wash, Dry, and Concentrate extract->workup purify Purify via Flash Chromatography workup->purify end Isolate Pure Secondary Alcohol purify->end

Caption: Workflow for the synthesis of a secondary alcohol via Grignard addition.

Oxidation to Carboxylic Acid

Aldehydes are readily oxidized to their corresponding carboxylic acids. This transformation is a fundamental process in organic synthesis. Various reagents can accomplish this, with common choices including potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and milder oxidants like silver oxide (Ag₂O).

The oxidation of substituted benzaldehydes is a well-studied reaction.[15][16][17] The reaction rate can be influenced by the electronic nature of the substituents, with the overall process leading to the formation of the corresponding benzoic acid.[18][19] For this compound, the strong electron-withdrawing groups make the aldehydic C-H bond slightly less susceptible to cleavage, but potent oxidizing agents will readily drive the reaction to completion.

Protocol: Permanganate Oxidation to Benzoic Acid

This protocol details a robust method for oxidizing the aldehyde to 4-bromo-5-chloro-2-fluorobenzoic acid using potassium permanganate with a phase-transfer catalyst, which facilitates the reaction between the organic-soluble aldehyde and the aqueous permanganate.[18][19]

Methodology:

  • Setup: A 500 mL flask is charged with this compound (10.0 g, 42.1 mmol), toluene (150 mL), and tetrabutylammonium bromide (TBAB) (1.36 g, 4.21 mmol) as the phase-transfer catalyst.

  • Oxidant Preparation: A solution of potassium permanganate (KMnO₄) (9.98 g, 63.2 mmol) in 100 mL of water is prepared.

  • Reaction: The KMnO₄ solution is added to the vigorously stirred aldehyde solution. The mixture is heated to 60°C and maintained for 4 hours. The purple color of the permanganate will disappear as it is consumed, forming a brown manganese dioxide (MnO₂) precipitate.

  • Endpoint Check: The reaction is complete when a spot test on filter paper shows no remaining purple permanganate.

  • Workup (Part 1): The mixture is cooled to room temperature, and the MnO₂ solid is removed by filtration through a pad of celite.

  • Workup (Part 2): The filtrate is transferred to a separatory funnel. The organic layer is removed. The aqueous layer is acidified to pH ~2 with concentrated HCl, causing the benzoic acid product to precipitate.

  • Isolation: The white precipitate is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven.

  • Purity Analysis: Purity can be confirmed by melting point determination and spectroscopic methods (e.g., IR, NMR).

G start Combine Aldehyde, Toluene, and TBAB add_kmno4 Add Aqueous KMnO4 Solution start->add_kmno4 heat Heat to 60°C (Vigorous Stirring) add_kmno4->heat monitor Monitor for 4h (Loss of Purple Color) heat->monitor filter Cool and Filter off MnO2 monitor->filter acidify Separate Layers and Acidify Aqueous Phase filter->acidify isolate Collect Precipitate by Vacuum Filtration acidify->isolate dry Wash with Cold Water and Dry isolate->dry end Obtain Pure Carboxylic Acid dry->end

Caption: Workflow for the phase-transfer catalyzed oxidation of the aldehyde.

Reduction to Primary Alcohol

The reduction of an aldehyde yields a primary alcohol. This is a common and highly efficient transformation typically achieved with hydride-based reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder and more selective reagent, making it a safe and practical choice for this substrate.

The electronic effects of the ring substituents have a minimal impact on the outcome of reductions with powerful nucleophilic hydride reagents. The reaction proceeds rapidly and cleanly under standard conditions.[20] A variety of methods exist for the synthesis of substituted benzaldehydes and their subsequent reduction.[21][22][23][24]

Protocol: Sodium Borohydride Reduction to Benzyl Alcohol

This protocol outlines the straightforward reduction of this compound to (4-bromo-5-chloro-2-fluorophenyl)methanol.

Methodology:

  • Dissolution: this compound (10.0 g, 42.1 mmol) is dissolved in 150 mL of methanol in a 500 mL round-bottom flask and cooled to 0°C in an ice bath.

  • Reductant Addition: Sodium borohydride (NaBH₄) (1.91 g, 50.5 mmol) is added portion-wise over 15 minutes, controlling the effervescence.

  • Reaction: The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

  • Monitoring: The reaction is monitored by TLC until all the starting aldehyde is consumed.

  • Quenching: The reaction is quenched by the slow addition of 50 mL of 1 M HCl.

  • Solvent Removal: The methanol is removed under reduced pressure.

  • Extraction: The remaining aqueous residue is extracted three times with 50 mL portions of ethyl acetate.

  • Workup and Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the pure primary alcohol, which may be further purified by recrystallization if necessary.

G start Dissolve Aldehyde in Methanol at 0°C add_nabh4 Add NaBH4 Portion-wise start->add_nabh4 stir Stir at 0°C, then Warm to RT add_nabh4->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with 1 M HCl monitor->quench Reaction Complete concentrate Remove Methanol (Reduced Pressure) quench->concentrate extract Extract with Ethyl Acetate concentrate->extract workup Wash, Dry, and Concentrate extract->workup end Isolate Pure Primary Alcohol workup->end

Caption: Workflow for the reduction of the aldehyde using sodium borohydride.

Conclusion

The aldehyde group of this compound is a highly reactive and versatile functional group. Its reactivity is significantly influenced by the potent, cumulative electron-withdrawing inductive effects of the three halogen substituents. This electronic pull enhances the electrophilicity of the carbonyl carbon, making it exceptionally receptive to nucleophilic addition reactions, more so than unsubstituted benzaldehyde. Standard oxidation and reduction protocols proceed efficiently, converting the aldehyde into the corresponding carboxylic acid and primary alcohol, respectively. The predictable reactivity profile of this molecule, coupled with the potential for further functionalization at the halogen positions, solidifies its role as a valuable and strategic building block for advanced chemical synthesis in the pharmaceutical and materials science sectors.

References

The Synthetic Chemist's Guide to 4-Bromo-5-chloro-2-fluorobenzaldehyde: Sourcing, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic use of polyfunctionalized aromatic compounds is a cornerstone of innovation. Among these, 4-Bromo-5-chloro-2-fluorobenzaldehyde, identified by its CAS number 1603584-72-0, has emerged as a significant and versatile synthetic intermediate.[1][2][3][4] Its unique arrangement of halogen substituents on the benzaldehyde scaffold imparts a nuanced reactivity profile, making it a valuable precursor for a wide array of complex molecular architectures.[5]

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of reputable suppliers, delves into the chemical properties and reactivity of this compound, and offers a detailed, field-proven protocol for a key synthetic transformation. The information presented herein is designed to empower chemists to leverage the full potential of this important building block in their research and development endeavors.

Chemical Properties and Specifications

A clear understanding of the physicochemical properties of a reagent is fundamental to its successful application.

PropertyValueSource
CAS Number 1603584-72-0[1][2][3][4]
Molecular Formula C₇H₃BrClFO[1]
Molecular Weight 237.45 g/mol [1]
Physical Form Solid[2]
Storage Temperature 2-8°C, under an inert atmosphere[2]
Purity Typically ≥95-97%[1][2][3]

The presence of three different halogen atoms—fluorine, chlorine, and bromine—on the aromatic ring, in addition to the aldehyde functional group, provides multiple sites for selective chemical modification. This multi-handle nature is a key attribute that drives its utility in combinatorial chemistry and the synthesis of targeted molecular libraries.

Caption: Chemical structure of this compound.

Sourcing and Supplier Information

The reliable procurement of high-purity starting materials is a critical first step in any synthetic workflow. Several chemical suppliers offer this compound, and the following table provides a comparative overview to assist in sourcing this compound.

SupplierProduct NumberPurityAdditional Information
Sigma-Aldrich AMBH2D6FCB5D95%Marketed under the Ambeed, Inc. brand.
ChemScene CS-0146391≥97%Provides information on hazardous material shipping fees.
Biosynth DPC58472-Marketed for pharmaceutical testing as a reference standard.
SynQuest Labs 2615-F-0295%Provides MDL number and allows for Certificate of Analysis download.
Chem-Impex ---
Oakwood Chemical 094810-Provides molecular formula and weight.
BLD Pharm ---
AOBChem ---
Thermo Fisher Scientific -≥97.5% (HPLC)Originally an Alfa Aesar product.

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

Synthetic Utility and Reaction Mechanisms

The synthetic value of this compound lies in the differential reactivity of its functional groups. The aldehyde can undergo standard transformations such as oxidation, reduction, and condensation reactions. The halogenated aromatic ring is primed for cross-coupling reactions, which are pivotal in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of C-C bonds. In the case of this compound, the reactivity of the carbon-halogen bonds towards oxidative addition to a palladium(0) catalyst generally follows the order C-Br > C-Cl. This differential reactivity allows for selective functionalization at the C4 position (bearing the bromine atom) while potentially leaving the C-Cl bond intact for subsequent transformations.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Ar-X OxAdd Oxidative Addition (Ar-X) Transmetalation Transmetalation (R-B(OR)₂) ArPdR Ar-Pd(II)-R(L₂) ArPdX->ArPdR R-B(OR)₂ Base ArPdR->Pd0 RedElim Reductive Elimination Product Ar-R ArPdR->Product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Objective: To selectively form a C-C bond at the C4 position (C-Br) of the benzaldehyde ring.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe. The final concentration of the benzaldehyde substrate should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Self-Validating System & Troubleshooting:

  • Expected Outcome: A high yield of the C4-arylated product with minimal formation of the C5-chloro coupled or di-coupled products. The product should be characterizable by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Potential Pitfall 1: Dehalogenation: The replacement of the bromine atom with a hydrogen atom can be a significant side reaction.

    • Troubleshooting: Lowering the reaction temperature, using a milder base (e.g., K₃PO₄), or ensuring strictly anhydrous conditions can mitigate this.

  • Potential Pitfall 2: Low Conversion: Incomplete reaction.

    • Troubleshooting: Increase catalyst loading (up to 5 mol%), use a more active ligand system (e.g., a Buchwald ligand), or increase the reaction temperature. Ensure all reagents are of high purity.

  • Potential Pitfall 3: Homocoupling: Formation of biaryl products from the boronic acid.

    • Troubleshooting: Ensure a strictly inert atmosphere to prevent oxygen from promoting this side reaction.

Experimental_Workflow A Reaction Setup (Reagents & Catalyst) B Inert Atmosphere (Evacuate/Backfill) A->B C Solvent Addition (Dioxane/Water) B->C D Heating & Stirring (80-90 °C) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Extraction & Drying) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Safety and Handling

This compound is an irritant.[2] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its strategic importance in the construction of complex molecules for the pharmaceutical and agrochemical industries is clear. By understanding its chemical properties, sourcing it from reputable suppliers, and employing optimized and well-understood reaction protocols, researchers can effectively harness its potential to drive innovation in chemical synthesis.

References

Safety and handling of 4-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Bromo-5-chloro-2-fluorobenzaldehyde

Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for the exact isomer this compound was not publicly available. The following safety and handling protocols have been synthesized with scientific expertise based on data from closely related structural analogs, including other isomers and substituted benzaldehydes. Researchers must always perform their own risk assessment based on the specific quantities and experimental conditions in use.

Chemical Identification and Core Properties

This compound is a halogenated aromatic aldehyde, a class of compounds frequently used as versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the distinct reactivity imparted by the electron-withdrawing aldehyde group and the specific arrangement of its halogen substituents, which provide multiple sites for further functionalization in complex molecule synthesis.[1][2]

The precise positioning of bromine, chlorine, and fluorine atoms influences the compound's reactivity, making it a valuable building block for creating diverse molecular architectures through reactions like cross-coupling, nucleophilic additions, oxidations, and reductions.[1]

Table 1: Chemical Identity and Physical Properties

Identifier Value Source
Chemical Name This compound N/A
Synonyms 5-Bromo-4-chloro-2-fluorobenzaldehyde [3][4][5]
CAS Number 1781052-25-2 (for 5-bromo-4-chloro isomer) [4]
Molecular Formula C₇H₃BrClFO [6]
Molecular Weight 237.45 g/mol [6]

| Physical Form | Solid |[6][7] |

Note: Data presented is for structurally similar isomers and should be considered representative.

Comprehensive Hazard Assessment (GHS)

Based on data from analogous compounds, this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for acute toxicity.[8][9] The aldehyde functional group can react with biological macromolecules, and halogenated aromatic compounds are often skin and respiratory irritants.

Table 2: GHS Hazard Classification Summary | Hazard Class | Hazard Code | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral (Harmful) | H302 |

alt text
| Warning | Harmful if swallowed.[8] | | Skin Irritation | H315 |
alt text
| Warning | Causes skin irritation.[9][10] | | Serious Eye Irritation | H319 |
alt text
| Warning | Causes serious eye irritation.[9][10] | | Specific Target Organ Toxicity (Single Exposure) | H335 |
alt text
| Warning | May cause respiratory irritation.[9][10] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The primary control measure is to minimize the generation of airborne dust or vapors, followed by the mandatory use of appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[11] This is the most crucial engineering control, as it protects the user from inhaling fine dust particles or potential vapors.[9]

  • Ventilation: The laboratory should have adequate general exhaust ventilation to prevent the accumulation of contaminants in the ambient air.[3]

Personal Protective Equipment (PPE)

The selection of PPE is based on preventing all routes of exposure: inhalation, skin contact, and eye contact.

  • Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[8][12] When handling larger quantities (>25g) or when there is a risk of splashing, a full-face shield should be worn in addition to goggles.[8]

  • Hand Protection: Wear chemically resistant, impervious gloves such as nitrile rubber.[13] It is critical to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected. Always wash hands thoroughly with soap and water after removing gloves.[3]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls should be used.[13] Ensure all skin is covered. Safety shoes are also recommended.[8]

  • Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. However, in the event of a ventilation failure or a large spill, a full-face respirator with appropriate cartridges should be used by emergency response personnel.[12]

Safe Handling, Storage, and Incompatibility

Protocols for Safe Handling

Adherence to strict handling protocols is essential for preventing exposure and ensuring experimental integrity.

  • Avoid Dust Formation: As a solid, the primary handling hazard is the inhalation of fine dust. Use weighing paper or a spatula to transfer the material carefully. Avoid any actions that could cause the powder to become airborne.

  • Inert Atmosphere: Some benzaldehydes can be sensitive to air and may oxidize over time.[11][14] For long-term storage or sensitive reactions, storing and handling the compound under an inert atmosphere (e.g., nitrogen or argon) is recommended.[14]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[11][14] While not highly flammable, fine dust dispersed in air can form a combustible mixture.[11]

  • Hygiene Practices: Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[8][11] Wash hands and face thoroughly after handling and before any breaks. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[3]

Conditions for Safe Storage

Proper storage is critical for maintaining the chemical's purity and for safety.

  • Container: Keep the container tightly closed and securely sealed when not in use.[3][9]

  • Location: Store in a cool, dry, and well-ventilated area.[3][8]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases, as these can trigger vigorous or exothermic reactions.[8][15] Also, avoid storage near water or moisture, as some related compounds can be moisture-sensitive.[16]

First Aid and Emergency Procedures

Immediate and appropriate first aid can significantly reduce the severity of an exposure. Always seek medical advice following any exposure.[8][9]

  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[8][9] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][9] If skin irritation occurs, seek immediate medical advice.[9]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing.[9] It is imperative to get immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[8][16] Rinse the mouth thoroughly with water.[8] Never give anything by mouth to an unconscious person.[16] Call a poison center or doctor immediately.

Accidental Release and Spill Management

A systematic approach is required to manage spills safely, protecting both personnel and the environment.

Workflow for Spill Response

SpillResponse cluster_prep Preparation & Assessment cluster_action Containment & Cleanup cluster_post Final Steps A Assess Spill Severity (Quantity, Location) B Evacuate Non-Essential Personnel A->B C Ensure Adequate Ventilation B->C D Don Appropriate PPE (Gloves, Goggles, Respirator if needed) C->D E Cover spill with inert absorbent material (e.g., vermiculite, sand) D->E Proceed to Cleanup F Carefully sweep or vacuum (use explosion-proof vacuum) E->F G Place material into a sealed, labeled hazardous waste container F->G H Clean the spill area with soap and water G->H After Collection I Dispose of waste through approved channels H->I J Decontaminate or dispose of used PPE I->J

Caption: Logical workflow for managing an accidental chemical spill.

Step-by-Step Spill Protocol:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the area.[8] Ensure the area is well-ventilated, preferably within a fume hood.

  • Wear Protective Equipment: Before approaching the spill, don the appropriate PPE as described in Section 3.2.

  • Containment: Prevent further spread of the spill. For solid spills, avoid creating dust.

  • Cleanup: Carefully sweep up the solid material and place it into a suitable, clearly labeled container for chemical waste.[11] Do not add water to the spill site. Avoid generating dust.

  • Final Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the containerized waste and any contaminated cleaning materials as hazardous waste according to institutional and local regulations.[9][11]

Disposal Considerations

This material must be treated as hazardous waste.

  • Method: Disposal should be carried out by a licensed professional waste disposal service. The recommended method is removal to an authorized incinerator equipped with an afterburner and scrubber.[8]

  • Prohibition: Do not dispose of this chemical down the drain or into the environment.

  • Containers: Handle uncleaned, empty containers in the same manner as the product itself.

References

IUPAC name for 4-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-5-chloro-2-fluorobenzaldehyde: Synthesis, Reactivity, and Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound (CAS No. 1603584-72-0), a key halogenated aromatic aldehyde. Designed for researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis, this document delves into its chemical identity, a validated synthetic protocol, core reactivity, applications, and essential safety protocols. The strategic placement of three distinct halogen atoms and an aldehyde functional group on the benzene ring makes this compound a highly versatile and reactive intermediate for the synthesis of complex molecular architectures.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic compound. The interplay of its electron-withdrawing groups (aldehyde, fluorine, chlorine) and the bulky bromine atom dictates its unique reactivity profile. The aldehyde group serves as a primary site for nucleophilic attack and derivatization, while the halogen atoms offer multiple handles for cross-coupling reactions and further functionalization.

A summary of its key identifiers and properties is presented below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1603584-72-0[1]
Molecular Formula C₇H₃BrClFO[1]
Molecular Weight 237.45 g/mol [1]
Canonical SMILES O=CC1=CC(Cl)=C(Br)C=C1F[1]
Physical Form White to off-white crystalline solid[2]
Purity Typically ≥97%[1]
Storage Conditions Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C[1][2]
Topological Polar Surface Area (TPSA) 17.07 Ų[3]
logP 3.0541[3]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on a pre-functionalized benzene ring. The key challenge lies in achieving the correct regioselectivity of the incoming electrophile (in this case, Br⁺). The directing effects of the existing substituents are paramount.

  • Fluorine (-F): An ortho-, para-director and deactivating.

  • Chlorine (-Cl): An ortho-, para-director and deactivating.

  • Aldehyde (-CHO): A meta-director and strongly deactivating.

A plausible and efficient synthetic route involves the selective bromination of 5-chloro-2-fluorobenzaldehyde. The fluorine at position 2 and the chlorine at position 5 will direct the incoming bromine electrophile. The strongest activating (or least deactivating) ortho-, para-director will primarily control the position of substitution. In this case, the fluorine atom at C2 directs ortho and para. The para position (C5) is already occupied by chlorine. The ortho position (C3) is sterically hindered by the adjacent aldehyde group. The chlorine atom at C5 directs to its ortho positions (C4 and C6). The position C4 is the most favorable for substitution due to activation from both the fluorine (para) and chlorine (ortho) atoms, leading to the desired product.

Experimental Workflow: Electrophilic Bromination

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Bromination cluster_2 Step 3: Work-up and Purification A Charge reactor with 5-chloro-2-fluorobenzaldehyde and a suitable solvent (e.g., Dichloromethane). B Cool the mixture to 0-5 °C using an ice bath. A->B C Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), and a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). B->C D Maintain temperature at 0-5 °C during addition to control reaction exotherm and ensure regioselectivity. C->D E Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC/HPLC shows complete consumption of starting material. D->E F Quench the reaction by slowly adding ice-cold water. E->F G Perform liquid-liquid extraction with an organic solvent (e.g., Ethyl Acetate). F->G H Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. G->H I Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. H->I J Purify the crude product via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization to yield the final product. I->J

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology
  • Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel is charged with 5-chloro-2-fluorobenzaldehyde (1 equivalent) and dichloromethane. The flask is cooled in an ice-water bath to 0-5 °C.

  • Reagent Addition: N-Bromosuccinimide (NBS, 1.05 equivalents) is added portion-wise to the stirred solution. Subsequently, a catalytic amount of anhydrous aluminum trichloride (AlCl₃, 0.1 equivalents) is added carefully, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

  • Quenching and Extraction: Upon completion, the reaction is carefully quenched by pouring it into a beaker of ice water. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

  • Washing: The combined organic layers are washed sequentially with a 5% sodium bicarbonate solution to neutralize any remaining acid and then with a saturated sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its functional groups, making it a valuable building block for more complex molecules, particularly active pharmaceutical ingredients (APIs).[5]

  • Aldehyde Group: This group is a versatile handle for various transformations:

    • Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols.

    • Reductive Amination: Forms substituted benzylamines, a common scaffold in medicinal chemistry.

    • Wittig Reaction: Converts the aldehyde to an alkene.

    • Condensation Reactions: Reacts with amines or hydrazines to form imines or hydrazones, respectively.

  • Halogenated Aromatic Ring: The C-Br and C-Cl bonds are prime sites for metal-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for constructing C-C, C-N, and C-O bonds.

    • Suzuki Coupling: The C-Br bond can be selectively coupled with boronic acids to form biaryl structures.

    • Heck Coupling: Forms new C-C bonds with alkenes.

    • Buchwald-Hartwig Amination: Forms C-N bonds, introducing amine functionalities.

The presence of multiple halogens allows for sequential and site-selective coupling reactions, enabling the construction of highly complex and diverse molecular libraries for screening.[6][7] The halogen atoms also modulate the pharmacokinetic properties (lipophilicity, metabolic stability) of the final drug molecule.[8]

G cluster_0 Aldehyde Reactions cluster_1 Cross-Coupling Reactions A 4-Bromo-5-chloro- 2-fluorobenzaldehyde B Secondary Alcohols (via Grignard Reaction) A->B R-MgX C Alkenes (via Wittig Reaction) A->C Ph₃P=CHR D Benzylamines (via Reductive Amination) A->D 1. R₂NH 2. NaBH₃CN E Biaryl Compounds (via Suzuki Coupling) A->E R-B(OH)₂ Pd Catalyst F Styrenyl Derivatives (via Heck Coupling) A->F Alkene Pd Catalyst G Aryl Amines (via Buchwald-Hartwig) A->G R₂NH Pd Catalyst

Caption: Key reaction pathways for this compound.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions by trained personnel. It is classified as an irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

CategoryPrecautionary Statements
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor if you feel unwell.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Source: Adapted from safety data sheets for structurally similar compounds.

Handling Recommendations:

  • Use only under a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid ingestion and inhalation.

  • Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the fields of medicinal chemistry, agrochemical synthesis, and material science. Its well-defined structure, featuring multiple, selectively addressable reactive sites, provides chemists with a powerful tool for building molecular complexity. The synthetic protocols are based on fundamental, scalable organic reactions, and its reactivity profile is well-suited for modern drug discovery campaigns that rely heavily on cross-coupling and derivatization chemistries. Adherence to strict safety protocols is essential when handling this versatile but hazardous compound.

References

Methodological & Application

The Strategic Role of 4-Bromo-5-chloro-2-fluorobenzaldehyde in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Halogenated Intermediate

In the competitive landscape of agrochemical research and development, the demand for novel active ingredients with high efficacy, selectivity, and favorable toxicological profiles is ever-present. Key to the discovery and synthesis of these complex molecules is the availability of versatile and strategically functionalized building blocks. 4-Bromo-5-chloro-2-fluorobenzaldehyde has emerged as a pivotal intermediate, offering a unique combination of reactive sites that allow for the construction of a diverse array of agrochemical scaffolds.[1] Its distinct substitution pattern—a reactive aldehyde group and three different halogen atoms on the aromatic ring—provides a powerful platform for medicinal chemists to fine-tune the physicochemical and biological properties of target molecules.

The presence of fluorine, chlorine, and bromine atoms imparts specific electronic and steric properties to the benzaldehyde core. These halogens can influence the molecule's metabolic stability, binding affinity to target proteins, and overall lipophilicity, all of which are critical parameters in the design of effective pesticides. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights to empower researchers in this field.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily centered around two key reactive sites: the aldehyde functional group and the halogenated aromatic ring.

  • The Aldehyde Group: This versatile functional group can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form imines, oximes, and chalcones.[1]

  • The Halogenated Aromatic Ring: The bromine, chlorine, and fluorine substituents offer opportunities for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic aromatic substitution, enabling the introduction of diverse molecular fragments.[1]

The strategic placement of these halogens also influences the reactivity of the aldehyde group and the aromatic ring itself, providing a nuanced level of control for the synthetic chemist.

Application in the Synthesis of Pyrazole Carboxamide Fungicides

One of the most significant applications of this compound is in the synthesis of pyrazole carboxamide fungicides. This class of agrochemicals is renowned for its potent and broad-spectrum activity against a wide range of fungal pathogens. The core of their fungicidal action lies in the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.

The synthesis of these fungicides typically involves the coupling of a substituted pyrazole carboxylic acid with an appropriate amine. This compound serves as a key precursor for the synthesis of the benzamide portion of these molecules.

Synthetic Workflow: From Aldehyde to Fungicide

The overall synthetic strategy involves a two-step conversion of the starting aldehyde to a reactive acyl chloride, followed by amidation with a pre-synthesized pyrazole-amine fragment.

G A This compound B Oxidation A->B e.g., KMnO4, H2CrO4 C 4-Bromo-5-chloro-2-fluorobenzoic Acid B->C D Chlorination C->D e.g., SOCl2, (COCl)2 E 4-Bromo-5-chloro-2-fluorobenzoyl Chloride D->E G Amidation E->G F Substituted Pyrazole Amine F->G H Final Pyrazole Carboxamide Fungicide G->H

Caption: Synthetic workflow from this compound to a pyrazole carboxamide fungicide.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative pyrazole carboxamide fungicide, starting from this compound.

Part 1: Synthesis of 4-Bromo-5-chloro-2-fluorobenzoic Acid

Causality: The aldehyde functional group is not suitable for direct amide bond formation. Therefore, it must first be oxidized to the corresponding carboxylic acid. Common and effective oxidizing agents for this transformation include potassium permanganate (KMnO4) or chromic acid (H2CrO4). The choice of oxidant can depend on scale, cost, and waste disposal considerations.

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO4) (approx. 1.5-2.0 eq) in water to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The reaction mixture will typically turn from purple to a brown precipitate of manganese dioxide (MnO2).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the excess KMnO4 by adding a small amount of a reducing agent (e.g., sodium bisulfite) until the purple color disappears.

    • Filter the mixture through a pad of celite to remove the MnO2 precipitate.

    • Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of ~2. This will precipitate the carboxylic acid.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum to yield 4-Bromo-5-chloro-2-fluorobenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Parameter Value
Starting Material This compound
Key Reagent Potassium Permanganate (KMnO4)
Typical Solvent Acetone/Water or t-Butanol/Water
Reaction Temperature Reflux
Typical Yield 85-95%
Part 2: Synthesis of 4-Bromo-5-chloro-2-fluorobenzoyl Chloride

Causality: The carboxylic acid is activated for amide bond formation by converting it to the more reactive acyl chloride. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation, as the byproducts (SO2 and HCl) are gaseous and easily removed. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction.

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Bromo-5-chloro-2-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Reagent Addition: Add a catalytic amount of DMF (e.g., 1-2 drops). Then, slowly add thionyl chloride (SOCl2) (approx. 1.5-2.0 eq) to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and by quenching a small aliquot with methanol and analyzing the resulting methyl ester by TLC or GC-MS.

  • Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess SOCl2 and solvent under reduced pressure using a rotary evaporator. Care should be taken as the residue is moisture-sensitive.

    • The resulting crude 4-Bromo-5-chloro-2-fluorobenzoyl chloride is often used directly in the next step without further purification.

Parameter Value
Starting Material 4-Bromo-5-chloro-2-fluorobenzoic acid
Key Reagent Thionyl Chloride (SOCl2)
Catalyst Dimethylformamide (DMF)
Typical Solvent Dichloromethane (DCM) or Toluene
Reaction Temperature Reflux
Typical Yield >95% (crude)
Part 3: Amidation to Form the Final Agrochemical

Causality: The final step involves the nucleophilic acyl substitution of the synthesized benzoyl chloride with a suitable amine-containing pyrazole heterocycle. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

G cluster_0 Amidation Reaction A 4-Bromo-5-chloro-2-fluorobenzoyl Chloride E Reaction Mixture A->E B Substituted Pyrazole Amine B->E C Base (e.g., Triethylamine, Pyridine) C->E D Solvent (e.g., DCM, THF) D->E F Work-up & Purification E->F G Final Pyrazole Carboxamide Fungicide F->G

Caption: Key components and workflow for the amidation step.

Protocol:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the substituted pyrazole amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF).

  • Acyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the crude 4-Bromo-5-chloro-2-fluorobenzoyl chloride (1.0-1.1 eq) in the same anhydrous solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess base, and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the final pyrazole carboxamide fungicide.

Parameter Value
Electrophile 4-Bromo-5-chloro-2-fluorobenzoyl Chloride
Nucleophile Substituted Pyrazole Amine
Base Triethylamine or Pyridine
Typical Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Typical Yield 70-90%

Conclusion: An Indispensable Synthetic Tool

This compound stands out as a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its unique halogenation pattern and reactive aldehyde group provide a rich platform for the construction of complex and potent active ingredients, particularly in the realm of pyrazole carboxamide fungicides. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers and scientists in the agrochemical industry, facilitating the efficient and strategic use of this important building block in the development of next-generation crop protection solutions.

References

Cross-coupling reactions involving 4-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Chemoselective Cross-Coupling Reactions of 4-Bromo-5-chloro-2-fluorobenzaldehyde

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex targets in drug discovery and materials science. This compound is a premier example of such a scaffold, offering a confluence of desirable features.[1] Its aldehyde functional group serves as a versatile handle for a myriad of subsequent transformations, including reductive amination, Wittig reactions, and condensations. More importantly, the presence of three distinct halogen atoms—fluorine, chlorine, and bromine—on the aromatic ring provides a platform for highly controlled, sequential cross-coupling reactions.

This guide provides detailed application notes and protocols for leveraging the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this substrate. The core principle underpinning these protocols is chemoselectivity : the ability to react at one functional group in the presence of others. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: C-I > C-Br > C-OTf > C-Cl.[2][3] This predictable reactivity hierarchy allows for the selective functionalization of the more labile C-Br bond while leaving the more robust C-Cl bond intact for subsequent modifications.

Pillar 1: Understanding Chemoselectivity — The C-Br vs. C-Cl Reactivity Divide

The ability to selectively target the C-Br bond is rooted in the fundamental kinetics of the palladium catalytic cycle, specifically the rate-determining oxidative addition step.[2][3]

  • Bond Dissociation Energy (BDE): The carbon-bromine bond (BDE: ~71 kcal/mol) is significantly weaker than the carbon-chlorine bond (BDE: ~84 kcal/mol). Consequently, less energy is required for the palladium(0) catalyst to insert into the C-Br bond, leading to a faster rate of oxidative addition.[3]

  • Oxidative Addition Kinetics: The insertion of the Pd(0) complex into the carbon-halogen bond is the crucial first step of the catalytic cycle. Due to the lower BDE, the activation barrier for this step is lower for aryl bromides than for aryl chlorides, allowing the reaction to proceed under milder conditions (e.g., lower temperatures, less activated catalysts).[3]

By carefully controlling reaction conditions, we can exploit this kinetic difference to achieve high yields of singly-coupled products, preserving the C-Cl bond as a valuable functional handle for downstream diversification.

cluster_0 Palladium Catalytic Cycle cluster_1 Aryl Halide Reactivity pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(X)L_n pd0->pd2_complex Oxidative Addition (Rate-Determining Step) ArI Ar-I ArBr Ar-Br ArBr->pd2_complex Faster ArCl Ar-Cl ArCl->pd2_complex Slower

Figure 1: Relative reactivity of aryl halides in the rate-determining oxidative addition step.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of biaryl and vinyl-aryl structures from aryl halides and boronic acids or esters.[4][5] It is celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents.

Catalytic Cycle Explained

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_halide Ar(X)-Pd(II)L₂ ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_aryl Ar(R)-Pd(II)L₂ transmetal->pd2_aryl red_elim Reductive Elimination pd2_aryl->red_elim red_elim->pd0 product Ar-R red_elim->product arx Ar-X arx->ox_add boronic R-B(OR)₂ boronic->transmetal base Base base->transmetal Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide Ar(X)-Pd(II)L₂ pd0->pd2_halide Oxidative Addition (Ar-X) pd2_alkyne Ar(C≡CR)-Pd(II)L₂ pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide cu_acetylide->pd2_halide From Cu Cycle alkyne H-C≡CR + Base alkyne->cu_x Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add pd2_halide Ar(X)-Pd(II)L ox_add->pd2_halide amine_assoc Amine Association pd2_halide->amine_assoc pd2_amido Ar(NR₂)-Pd(II)L amine_assoc->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 product Ar-NR₂ red_elim->product arx Ar-X arx->ox_add amine HNR₂ amine->amine_assoc base Base base->amine_assoc Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Reagent & Solvent Addition A->B C 3. Heating & Monitoring (TLC / LC-MS) B->C D 4. Reaction Work-up (Quenching & Extraction) C->D E 5. Purification (Column Chromatography) D->E F Final Product E->F

References

Protocol for nucleophilic substitution on 4-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Functionalization of 4-Bromo-5-chloro-2-fluorobenzaldehyde via Nucleophilic Aromatic Substitution

Introduction: A Versatile Scaffold for Chemical Innovation

This compound is a polyhalogenated aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern—featuring three different halogens and a potent electron-withdrawing aldehyde group—imparts distinct electronic and steric properties that make it an invaluable intermediate for drug discovery, agrochemical development, and materials science.[1][2][3][4] The strategic functionalization of this scaffold is most commonly achieved through nucleophilic aromatic substitution (SNAr), a powerful reaction that allows for the precise installation of a wide range of functionalities.

This guide provides a detailed protocol and in-depth scientific rationale for performing nucleophilic substitution on this compound. As a senior application scientist, the focus extends beyond a mere list of steps to explain the causality behind experimental choices, ensuring that researchers can adapt and troubleshoot the methodology effectively.

Pillar 1: The Mechanistic Landscape of SNAr on this compound

Nucleophilic aromatic substitution is a two-step process fundamentally different from the more familiar SN1 and SN2 reactions.[5] It proceeds via an addition-elimination mechanism.

  • Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group. This initial attack temporarily breaks the ring's aromaticity, forming a resonance-stabilized carbanion known as a Meisenheimer complex .[6]

  • Elimination Step (Fast): The aromaticity is restored as the leaving group is expelled, resulting in the substituted product.

For this compound, the regioselectivity of the reaction is dictated by the interplay between the activating group and the nature of the leaving groups.

  • Activating Group: The benzaldehyde moiety (-CHO) is a strong electron-withdrawing group. It powerfully deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex, especially when the attack occurs at the ortho or para positions.[6][7]

  • Leaving Group Hierarchy: In SNAr reactions, the typical leaving group ability is the reverse of that seen in SN1/SN2 reactions. The order of reactivity is F > Cl > Br > I .[6][8] This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine strongly stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thus lowering the activation energy.[8]

Based on these principles, the fluorine atom at the C2 position is the overwhelmingly favored site for nucleophilic substitution on this substrate. It is ortho to the activating aldehyde group and is the best leaving group among the halogens in the SNAr context.

Protocol_Workflow Setup 1. Setup - Add Substrate & K₂CO₃ to flask - Purge with N₂/Ar Addition 2. Reagent Addition - Add anhydrous DMF - Add amine nucleophile Setup->Addition Reaction 3. Reaction - Heat to 80 °C - Monitor by TLC Addition->Reaction Workup 4. Work-up - Quench with Water - Extract with EtOAc Reaction->Workup Purification 5. Purification - Dry, concentrate - Column Chromatography Workup->Purification Characterization 6. Characterization - NMR, MS Purification->Characterization

References

The Strategic Utility of 4-Bromo-5-chloro-2-fluorobenzaldehyde in Complex Molecule Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Workhorse

In the intricate world of complex molecule synthesis, the selection of starting materials is a critical determinant of success. The strategic placement of functional groups on an aromatic scaffold can profoundly influence reactivity, selectivity, and the ultimate biological or material properties of the target molecule. 4-Bromo-5-chloro-2-fluorobenzaldehyde has emerged as a highly valuable and versatile building block for chemists in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique arrangement of three distinct halogen atoms, each with differing reactivity, coupled with a reactive aldehyde functionality, provides a powerful handle for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and field-proven protocols to empower researchers in their quest for novel and complex molecular architectures.

The strategic importance of this molecule lies in the hierarchical reactivity of its functional groups. The bromo, chloro, and fluoro substituents offer differential reactivity in cross-coupling reactions, while the aldehyde group serves as a versatile precursor for a multitude of transformations, including olefinations, reductive aminations, and condensations.[3] This allows for a stepwise and controlled elaboration of the molecular framework, a crucial aspect in the multi-step synthesis of complex targets.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use.

PropertyValueReference
Molecular Formula C₇H₃BrClFO[4]
Molecular Weight 237.45 g/mol [4]
Appearance White to off-white crystalline powder[2]
Purity ≥98%[4]
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF)General Knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Key Synthetic Transformations and Mechanistic Insights

The synthetic versatility of this compound is best illustrated through its participation in a variety of powerful C-C and C-N bond-forming reactions. The following sections detail the application of this building block in several key transformations, providing both mechanistic rationale and detailed protocols.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[5] In the context of this compound, the greater reactivity of the C-Br bond over the C-Cl bond allows for selective functionalization at the 4-position.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through a series of discrete steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the boronic acid derivative to the resulting Pd(II) complex, and reductive elimination to furnish the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient turnover. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. The base plays a crucial role in activating the boronic acid for transmetalation.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, boronic acid, base, and Pd catalyst in a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent B->C D Heat to desired temperature with stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT, dilute with organic solvent E->F G Wash with water and brine F->G H Dry over Na₂SO₄, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Selective Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol describes a general procedure for the selective coupling at the bromine position.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the reaction mixture to achieve a final concentration of approximately 0.1 M with respect to the starting aldehyde.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-chloro-2-fluoro-4'-(methoxy)-[1,1'-biphenyl]-4-carbaldehyde.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a transformation that is often challenging using classical methods.[6] Similar to the Suzuki-Miyaura coupling, the chemoselective amination at the C-Br position of this compound can be achieved.

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired aryl amine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps. Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly employed.

Diagram: Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig_Flow Start Start: this compound Reaction Buchwald-Hartwig Amination Start->Reaction Reactants Reactants: - Amine - Pd Catalyst - Ligand - Base Reactants->Reaction Conditions Conditions: - Anhydrous Solvent - Inert Atmosphere - Heat Conditions->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 4-Amino-5-chloro-2-fluorobenzaldehyde Derivative Purification->Product

Caption: Logical flow of the Buchwald-Hartwig amination process.

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol provides a general procedure for the amination of this compound.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Add anhydrous toluene to the flask.

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst activation.

  • Add sodium tert-butoxide (1.5 equiv.) and morpholine (1.2 equiv.).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[7]

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield 4-(morpholino)-5-chloro-2-fluorobenzaldehyde.

Horner-Wadsworth-Emmons Olefination: Synthesis of α,β-Unsaturated Esters

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the synthesis of α,β-unsaturated esters, typically affording the (E)-alkene with high stereoselectivity.[8] The aldehyde functionality of this compound readily participates in this transformation.

Mechanistic Rationale: The HWE reaction begins with the deprotonation of a phosphonate ester to form a stabilized carbanion.[9] This nucleophile then adds to the aldehyde to form a β-alkoxyphosphonate intermediate. Subsequent elimination of a phosphate salt drives the reaction forward to form the alkene. The high (E)-selectivity is generally attributed to the thermodynamic stability of the anti-periplanar transition state leading to the (E)-alkene.

Protocol: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Carefully add sodium hydride (1.2 equiv.) to the THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equiv.) dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes.

  • Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the (E)-ethyl 3-(4-bromo-5-chloro-2-fluorophenyl)acrylate.

Reductive Amination: A Gateway to Substituted Amines

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines from aldehydes or ketones.[9] This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its in-situ reduction.

Mechanistic Rationale: The reaction proceeds via the nucleophilic attack of a primary or secondary amine on the aldehyde to form a hemiaminal, which then dehydrates to an imine (for primary amines) or an iminium ion (for secondary amines). A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then used to selectively reduce the C=N double bond in the presence of the starting aldehyde.[9]

Protocol: Reductive Amination with Benzylamine

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and benzylamine (1.1 equiv.) in dichloromethane.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield N-((4-bromo-5-chloro-2-fluorophenyl)methyl)benzylamine.

Application in the Synthesis of Bioactive Molecules: PARP Inhibitors

The utility of this compound is prominently showcased in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.[10] For instance, derivatives of this aldehyde are key intermediates in the synthesis of Olaparib, a PARP inhibitor approved for the treatment of certain types of cancer.[11][12] The synthesis often involves an initial olefination or coupling reaction at the aldehyde, followed by further transformations on the aromatic ring. The presence of the halogen atoms allows for subsequent cross-coupling reactions to build the complex heterocyclic core of the final drug molecule.[11]

Conclusion

This compound is a testament to the power of strategic molecular design. Its unique combination of a reactive aldehyde and differentially functionalizable halogen atoms makes it an invaluable tool for the modern synthetic chemist. The ability to perform selective, high-yielding transformations at various positions on the aromatic ring allows for the efficient and controlled construction of complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full potential of this versatile building block in their pursuit of innovation in drug discovery, agrochemicals, and materials science.

References

Application Notes & Protocols: Selective Oxidation of 4-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Challenge of Selective Oxidation in Complex Molecules

The oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and complex molecular scaffolds. While numerous oxidative methods exist, the challenge intensifies when the substrate, such as 4-Bromo-5-chloro-2-fluorobenzaldehyde, is decorated with multiple electron-withdrawing halogen groups. These substituents can influence the reactivity of the aldehyde and are susceptible to undesirable side reactions under harsh oxidative conditions.

This guide provides a detailed, field-proven protocol for the selective oxidation of this compound to its corresponding carboxylic acid, 4-Bromo-5-chloro-2-fluorobenzoic acid. We will focus on the Pinnick oxidation, a method renowned for its mild conditions and high functional group tolerance, making it exceptionally well-suited for this transformation.[1][2] An alternative method using potassium permanganate under phase-transfer catalysis will also be discussed for comparative purposes.

Strategic Selection of the Oxidative Method

For a multi-halogenated substrate, the choice of oxidant is critical. Strong, non-selective oxidants like hot alkaline potassium permanganate (KMnO4) or chromic acid-based reagents can lead to decomposition or unwanted side reactions.[3] The Pinnick oxidation, utilizing sodium chlorite (NaClO2) under mildly acidic conditions, emerges as the superior strategy.[1][2]

Advantages of the Pinnick Oxidation:

  • High Selectivity: It specifically targets the aldehyde group, leaving other sensitive functionalities, including halogens and electron-rich aromatic systems, intact.[2]

  • Mild Reaction Conditions: The reaction is typically performed at or slightly above room temperature, preserving the integrity of the molecular structure.

  • Cost-Effectiveness and Scalability: The reagents are relatively inexpensive and the procedure is amenable to large-scale synthesis.[2]

The Underlying Chemistry: Mechanism of the Pinnick Oxidation

The efficacy of the Pinnick oxidation lies in its well-defined reaction mechanism. The process is initiated by the formation of the active oxidizing agent, chlorous acid (HClO2), from sodium chlorite in the presence of a mild acid buffer, such as sodium dihydrogen phosphate (NaH2PO4).[2][4]

The key mechanistic steps are:

  • Formation of Chlorous Acid: The buffer protonates the chlorite anion to generate chlorous acid.

  • Nucleophilic Addition: The chlorous acid adds to the carbonyl carbon of the aldehyde.[1][2]

  • Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, where the aldehyde hydrogen is transferred to an oxygen on the chlorine. This step releases the desired carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[4][5]

  • Scavenging the Byproduct: The generated HOCl is a reactive oxidant that can lead to unwanted side reactions, such as chlorination of the aromatic ring or consumption of the sodium chlorite reactant.[1][2] To mitigate this, a "scavenger" like 2-methyl-2-butene or hydrogen peroxide is added to the reaction mixture to consume the HOCl as it forms.[1][6]

Below is a diagram illustrating the general workflow for this procedure.

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Dissolve Aldehyde in t-BuOH/H2O B Add NaH2PO4 Buffer A->B C Add Scavenger (2-Methyl-2-butene) B->C D Slowly Add aq. NaClO2 at Room Temperature C->D E Stir for 12-24h (Monitor by TLC) D->E F Quench with aq. Na2SO3 E->F G Adjust pH to ~2 with HCl F->G H Extract with Ethyl Acetate G->H I Dry Organic Layer (Na2SO4) H->I J Concentrate in vacuo I->J K Purify by Recrystallization or Column Chromatography J->K L Obtain Pure Carboxylic Acid K->L

Caption: Experimental workflow for the Pinnick oxidation.

Detailed Experimental Protocols

Protocol 1: Pinnick Oxidation of this compound

This protocol is optimized for high yield and purity while maintaining mild reaction conditions.

Reagents and Materials

CompoundFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₇H₃BrClFO237.455.01.0
Sodium Chlorite (NaClO₂) (80%)NaClO₂90.447.51.5
Sodium Dihydrogen Phosphate (NaH₂PO₄)NaH₂PO₄119.987.51.5
2-Methyl-2-buteneC₅H₁₀70.1325.05.0
tert-Butanol (t-BuOH)C₄H₁₀O74.12--
Water (H₂O)H₂O18.02--
Ethyl AcetateC₄H₈O₂88.11--
Sodium Sulfite (Na₂SO₃)Na₂SO₃126.04--
Hydrochloric Acid (HCl), 2MHCl36.46--

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.19 g, 5.0 mmol) in a mixture of tert-butanol (50 mL) and water (20 mL).

  • Addition of Buffer and Scavenger: To the stirred solution, add sodium dihydrogen phosphate (0.90 g, 7.5 mmol) followed by 2-methyl-2-butene (2.65 mL, 25.0 mmol).[6]

  • Addition of Oxidant: In a separate beaker, dissolve sodium chlorite (80% technical grade, 0.85 g, ~7.5 mmol) in 15 mL of water. Add this solution dropwise to the reaction mixture over 15-20 minutes. An exotherm may be observed; maintain the temperature below 35 °C using a water bath if necessary.

  • Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color of chlorine dioxide dissipates.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Most of the tert-butanol can be removed under reduced pressure if desired. Adjust the pH of the aqueous phase to ~2 with 2M HCl.

  • Product Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude 4-Bromo-5-chloro-2-fluorobenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white to off-white solid.

Protocol 2: Alternative - KMnO₄ Oxidation with Phase-Transfer Catalysis

This method is more aggressive but can be effective and rapid.[7][8]

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.19 g, 5.0 mmol) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.16 g, 0.5 mmol) in 50 mL of a non-polar solvent like toluene.

  • Addition of Oxidant: In a separate flask, dissolve potassium permanganate (KMnO₄) (1.58 g, 10.0 mmol) in 50 mL of water.

  • Reaction: Add the aqueous KMnO₄ solution to the organic solution and stir the biphasic mixture vigorously at room temperature for 1-3 hours. The disappearance of the purple permanganate color indicates reaction progress.

  • Workup: Once the reaction is complete, filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Transfer the filtrate to a separatory funnel.

  • Extraction: Extract the aqueous layer with toluene or diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Product Isolation: Carefully acidify the aqueous layer with concentrated HCl to a pH of ~2. The 4-Bromo-5-chloro-2-fluorobenzoic acid will precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Method Comparison

ParameterPinnick OxidationKMnO₄ with Phase-Transfer Catalysis
Selectivity Very High; tolerates many functional groups.[2]Moderate; can oxidize other sensitive groups.
Reaction Conditions Mild (Room Temperature)Mild (Room Temperature), but can be exothermic.
Reagent Toxicity Sodium chlorite is corrosive and an oxidizer.KMnO₄ is a strong, hazardous oxidizer.
Workup Complexity Multi-step extraction and pH adjustment.Involves filtration of MnO₂ and precipitation.
Typical Yield Good to Excellent (>85%)Good to Excellent (>90%).[8]
Ideal Application Complex, multi-functionalized substrates.Simpler, more robust substrates.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing these chemical transformations.

  • General: All operations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.[9] Safety showers and eyewash stations should be readily accessible.[10]

  • Sodium Chlorite (NaClO₂):

    • Hazards: A strong oxidizing agent that is corrosive and can cause skin and eye burns.[10][11] It can form explosive mixtures with combustible materials, acids, or organic compounds.[11][12] Do not allow solutions to evaporate to dryness on contaminated surfaces, as the residue is highly combustible.[12][13]

    • Handling: Use only clean, dry plastic or ceramic utensils.[11] Keep away from acids, organic materials, and other combustibles.[12] Contaminated clothing should be removed immediately and soaked with water to prevent fire.[11][13]

  • Potassium Permanganate (KMnO₄):

    • Hazards: A powerful oxidizing agent.[14] Contact with skin can cause irritation, burns, and brown stains.[15] It is harmful if swallowed.[15][16] Mixing with combustible materials can lead to fire.[17]

    • Handling: Store in a cool, dry, well-ventilated area away from incompatible substances.[9] Avoid generating dust.[9] Wear appropriate PPE to prevent skin and eye contact.[15]

The diagram below outlines the general chemical transformation.

Caption: Oxidation of the starting aldehyde to the carboxylic acid.

References

Application Note & Protocol: Chemoselective Reduction of 4-Bromo-5-chloro-2-fluorobenzaldehyde to (4-Bromo-5-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the chemoselective reduction of the aldehyde functional group in 4-Bromo-5-chloro-2-fluorobenzaldehyde to its corresponding primary alcohol, (4-Bromo-5-chloro-2-fluorophenyl)methanol. The presence of multiple halogen substituents on the aromatic ring requires a mild and selective reducing agent to prevent undesirable dehalogenation side reactions. The primary method detailed herein utilizes sodium borohydride (NaBH₄), a reagent celebrated for its high selectivity in reducing aldehydes and ketones.[1][2] This protocol is critical for synthetic routes where the integrity of the halogenated phenyl group is essential for subsequent transformations or for the biological activity of the final molecule.

Introduction: The Significance of Selective Reductions in Medicinal Chemistry

Substituted benzyl alcohols are pivotal intermediates in the synthesis of a vast array of pharmaceutical compounds. The specific target of this protocol, (4-Bromo-5-chloro-2-fluorophenyl)methanol, incorporates a multi-halogenated aromatic ring, a common motif in modern drug discovery designed to modulate pharmacokinetic and pharmacodynamic properties. The challenge lies in the selective reduction of the aldehyde group without affecting the carbon-halogen bonds, which are susceptible to cleavage by more potent reducing agents.

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity for carbonyl groups over other reducible functionalities.[3] Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents like methanol or ethanol and typically does not reduce esters, amides, or aromatic halides under standard conditions.[1][4] This inherent selectivity simplifies the reaction setup and workup procedures, making it a robust and reliable method in a drug development setting.

Mechanistic Rationale: The Expertise Behind Reagent Selection

The reduction of an aldehyde to a primary alcohol with sodium borohydride proceeds via a two-step mechanism: nucleophilic addition followed by protonation.[1][5]

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻).[6][7] The highly polar carbon-oxygen double bond of the aldehyde renders the carbonyl carbon electrophilic and thus susceptible to nucleophilic attack by the hydride.[5][6] This initial attack forms a new carbon-hydrogen bond and breaks the C=O pi bond, resulting in a tetrahedral alkoxide intermediate.[4]

  • Protonation: The resulting alkoxide is then protonated by the solvent (typically an alcohol like methanol) or during an aqueous workup step to yield the final primary alcohol product.[4][5]

The chemoselectivity of NaBH₄ is a key advantage. The C-Br, C-Cl, and C-F bonds on the aromatic ring are significantly less reactive towards nucleophilic attack by the hydride ion compared to the electrophilic carbonyl carbon. While aryl halides can be reduced by NaBH₄ under more forcing conditions, the mild conditions employed in this protocol ensure that dehalogenation is minimized.[8]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating in-process controls to ensure reaction completion and purity of the final product.

Materials and Equipment
Reagents & Solvents Grade Equipment
This compound>98%Round-bottom flask with stir bar
Sodium borohydride (NaBH₄)>98%Magnetic stir plate
Methanol (MeOH)AnhydrousIce bath
Dichloromethane (DCM)ACS GradeSeparatory funnel
Saturated aqueous ammonium chloride (NH₄Cl)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄)Thin Layer Chromatography (TLC) plates
Ethyl acetateACS GradeUV lamp (254 nm)
HexanesACS GradeGlassware for extraction and filtration
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is fully dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is crucial to control the initial exothermic reaction upon addition of the reducing agent.

  • Addition of Sodium Borohydride: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes. The portion-wise addition helps to manage the reaction rate and prevent excessive foaming.

  • Reaction Monitoring (In-Process Control): Allow the reaction to stir at 0-5 °C. The progress of the reaction should be monitored every 15-20 minutes by Thin Layer Chromatography (TLC).

    • TLC System: A typical mobile phase is 30% ethyl acetate in hexanes.

    • Visualization: UV light (254 nm). The starting material (aldehyde) will have a different Rf value than the product (alcohol). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

  • Quenching the Reaction: Once the reaction is complete, slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess sodium borohydride. This should be done while the flask is still in the ice bath, as the quenching process can be exothermic.

  • Work-up and Extraction:

    • Remove the flask from the ice bath and allow it to warm to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the resulting residue, add dichloromethane (DCM) and water. Transfer the mixture to a separatory funnel.

    • Shake the funnel and allow the layers to separate. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.

  • Solvent Removal and Purification: Concentrate the filtrate under reduced pressure to yield the crude (4-Bromo-5-chloro-2-fluorophenyl)methanol. If necessary, the crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Reaction Workflow Diagram

Reaction_Workflow Start 4-Bromo-5-chloro-2- fluorobenzaldehyde in MeOH Add_NaBH4 Add NaBH₄ (1.1 eq) at 0-5 °C Start->Add_NaBH4 Dissolution Reaction Stir at 0-5 °C Monitor by TLC Add_NaBH4->Reaction Reduction Quench Quench with sat. NH₄Cl (aq) Reaction->Quench Completion Workup Aqueous Workup & Extraction (DCM) Quench->Workup Purify Dry (MgSO₄) & Concentrate Workup->Purify Product (4-Bromo-5-chloro-2- fluorophenyl)methanol Purify->Product

Caption: Workflow for the reduction of this compound.

Data Presentation: Key Reaction Parameters

Parameter Value/Condition Rationale
Stoichiometry (NaBH₄) 1.1 equivalentsA slight excess ensures complete conversion of the aldehyde.
Solvent Anhydrous MethanolGood solvent for the starting material and reagent; also acts as the proton source.[1][4]
Temperature 0-5 °CControls the reaction rate and minimizes potential side reactions.
Reaction Time 30-60 minutes (TLC monitored)Reaction is typically rapid; monitoring prevents over-running and potential side reactions.
Quenching Agent Saturated aq. NH₄ClA mild acidic quench to neutralize excess borohydride and hydrolyze borate esters.

Trustworthiness: In-Process Validation and Characterization

The reliability of this protocol is ensured through rigorous in-process monitoring and final product characterization.

  • Thin Layer Chromatography (TLC): As described in the protocol, TLC is a simple and effective technique to monitor the disappearance of the starting material and the appearance of the product, confirming the reaction's progression and completion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the crude and purified product can confirm the molecular weight of the desired alcohol and identify any potential impurities, such as unreacted aldehyde or dehalogenated byproducts.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation of the final product. The disappearance of the aldehyde proton signal (~10 ppm in ¹H NMR) and the appearance of a new signal for the benzylic CH₂OH group (~4.5-5.0 ppm) and the hydroxyl proton are key indicators of a successful reduction.

Expertise & Experience: Troubleshooting and Safety Considerations

  • Incomplete Reaction: If TLC indicates the presence of starting material after an extended period, a small additional portion of NaBH₄ can be added. Ensure the methanol is anhydrous, as water can slowly decompose the reagent.

  • Side Reactions: While unlikely under these mild conditions, trace amounts of dehalogenated products could form. If observed, lowering the reaction temperature and using a less reactive solvent system (e.g., ethanol or isopropanol) may be beneficial.

  • Safety Precautions:

    • Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.[1]

    • The quenching process can be exothermic and may cause frothing. Add the quenching agent slowly and with adequate cooling.

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Introduction: The Central Role of Heterocycles in Modern Science

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Synthetic Strategies for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic compounds, cyclic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur, form the bedrock of modern medicinal chemistry and materials science.[1][2][3][4] Their prevalence is staggering; over half of all approved small-molecule drugs feature at least one heterocyclic ring, a testament to their ability to modulate pharmacological and physicochemical properties.[3][5] From the life-saving beta-lactam ring in penicillin to the intricate indole core of anti-cancer alkaloids like vinblastine, heterocycles provide the three-dimensional scaffolds necessary for specific interactions with biological targets.[2][6][7]

The immense structural and functional diversity of these compounds has driven the evolution of synthetic organic chemistry.[8][9] While classical methods laid the groundwork, the demands of modern drug discovery for rapid, efficient, and diverse molecular synthesis have catalyzed the development of powerful new strategies.[10] This guide moves beyond a simple listing of reactions to provide an in-depth analysis of the key modern methodologies that empower researchers to construct complex heterocyclic architectures with unprecedented control and efficiency. We will explore the causality behind experimental choices in transition-metal catalysis, multicomponent reactions, and cycloadditions, providing field-proven protocols and insights to accelerate innovation in your laboratory.

A Paradigm Shift in Heterocyclic Synthesis: From Classical to Catalytic

The journey of heterocyclic synthesis has evolved from foundational, often harsh, name reactions like the Fischer Indole Synthesis and Hantzsch Pyridine Synthesis to the nuanced and highly efficient catalytic methods of the 21st century.[9][11] Modern strategies prioritize atom economy, step efficiency, and functional group tolerance, enabling the construction of complex molecules from simple, readily available precursors.[12][13]

Key modern pillars of heterocyclic synthesis include:

  • Transition-Metal Catalysis : Revolutionizing bond formation by enabling reactions previously considered impossible, most notably through direct C-H bond activation and cross-coupling reactions.[12][14][15] This allows for the late-stage functionalization of complex molecules, a critical advantage in drug development.[16][17]

  • Multicomponent Reactions (MCRs) : These elegant processes combine three or more reactants in a single step to form a product that incorporates most of the atoms from the starting materials.[6][18] MCRs are workhorses in diversity-oriented synthesis, allowing for the rapid generation of large libraries of structurally diverse compounds.[19][20]

  • Cycloaddition Reactions : These pericyclic reactions are powerful tools for constructing cyclic and heterocyclic rings with high stereocontrol.[21][22] The advent of "click chemistry," a prime example of a catalyzed cycloaddition, has had a profound impact across chemistry, biology, and materials science.[23]

  • Photoredox and Green Catalysis : Emerging strategies that leverage visible light or environmentally benign conditions to drive reactions, offering sustainable alternatives to traditional methods.[9][10][24][25]

G cluster_goal Synthetic Goal cluster_strategies Modern Synthetic Strategies cluster_approaches Key Approaches Goal Diverse & Complex Heterocyclic Scaffolds TMC Transition-Metal Catalysis CHA C-H Activation TMC->CHA CC Cross-Coupling TMC->CC MCR Multicomponent Reactions (MCRs) DOS Diversity-Oriented Synthesis MCR->DOS Cyclo Cycloaddition Reactions Click Click Chemistry Cyclo->Click Photo Photoredox & Green Catalysis Sustainable Sustainable Methods (Flow, Mechano) Photo->Sustainable CHA->Goal CC->Goal DOS->Goal Click->Goal Sustainable->Goal

Caption: Core modern strategies for heterocyclic synthesis.

Transition-Metal Catalysis: The Power of C–H Activation

Transition-metal catalysis has fundamentally changed heterocyclic synthesis by providing an atom-economical alternative to conventional methods that require pre-functionalized starting materials (e.g., halides or organometallics).[16] Direct C–H bond activation, in particular, is a transformative strategy that treats ubiquitous C–H bonds as functional groups, streamlining synthetic sequences.[17][26]

Expertise & Experience: Why Choose C-H Activation? The decision to employ a C-H activation strategy is driven by efficiency. Consider the synthesis of a substituted indoline. A classical approach might involve multiple steps of halogenation and subsequent coupling. A C-H activation/intramolecular C-N coupling strategy, however, can form the desired heterocyclic scaffold in a single, catalytic step from a much simpler acyclic precursor.[27] This not only reduces step count and waste but also opens up new avenues for derivatization that were previously inaccessible. Rhodium and Palladium complexes are particularly adept at these transformations, offering high functional group compatibility.[14][16]

Protocol: Palladium-Catalyzed Intramolecular C(sp³)–H Amination for Pyrrolidine Synthesis

This protocol describes a general procedure for the synthesis of N-aryl pyrrolidines via an intramolecular C–H amination, a powerful method for constructing saturated nitrogen heterocycles.[27]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the N-aryl alkylamine substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and benzoquinone (1.2 mmol).

  • Solvent and Reagents: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired pyrrolidine product.

Data Presentation: Factors Influencing C-H Amination

EntryCatalyst (mol%)OxidantTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)Benzoquinone1001885
2PdCl₂ (5)Benzoquinone1002462
3Pd(OAc)₂ (5)Ag₂CO₃1001871
4Pd(OAc)₂ (5)Benzoquinone802445
5NoneBenzoquinone10024<5

Data is representative and illustrates general trends.

G A Pd(II) Precatalyst B C-H Activation (Concerted Metalation- Deprotonation) A->B -HX C Palladacycle Intermediate B->C D Reductive Elimination C->D E Pd(0) Species D->E G Product (Pyrrolidine) D->G F Oxidation (Oxidant) E->F + Oxidant F->A - Reduced Oxidant H Substrate (N-Aryl Alkylamine) H->B

Caption: Catalytic cycle for Pd-catalyzed C-H amination.

Multicomponent Reactions: The Art of Molecular Assembly

Multicomponent reactions (MCRs) are the epitome of synthetic elegance, enabling the construction of complex molecules in a single, highly efficient step.[6][19] By combining three or more starting materials, MCRs rapidly build molecular complexity, making them indispensable for creating libraries of drug-like compounds for high-throughput screening.[18]

Expertise & Experience: The Ugi Reaction as a Versatility Engine The Ugi four-component reaction (U-4CR) is arguably one of the most powerful MCRs. It combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide adduct.[20][28] The true power of this reaction lies in its flexibility; by choosing starting materials that contain additional functional groups, the Ugi adduct becomes a versatile intermediate for subsequent cyclization reactions, allowing access to an enormous diversity of heterocyclic scaffolds.[19] This strategy is a cornerstone of diversity-oriented synthesis.

Protocol: Ugi Four-Component Reaction (U-4CR)

This protocol outlines a general procedure for the U-4CR to generate a key intermediate for subsequent heterocycle synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the amine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (10 mL). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Addition of Components: To the stirring solution, add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol). Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Reaction Conditions: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. The reaction is often self-validating; the disappearance of the isocyanide's distinct odor is a strong indicator of reaction completion.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can often be purified by direct crystallization from a suitable solvent (e.g., diethyl ether or ethyl acetate/hexane). If the product is an oil, purification by flash column chromatography is required.

G cluster_inputs Four Components (Inputs) Aldehyde Aldehyde OnePot One-Pot Reaction (Methanol, RT) Aldehyde->OnePot Amine Amine Amine->OnePot Isocyanide Isocyanide Isocyanide->OnePot Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->OnePot Product α-Acylamino Amide Product OnePot->Product

Caption: Workflow for the Ugi four-component reaction.

Cycloaddition Reactions: Precision in Ring Construction

Cycloaddition reactions are pericyclic processes that form a cyclic product by bringing together two or more unsaturated molecules.[21][29] They are highly valued for their ability to construct rings with excellent control over stereochemistry.

Expertise & Experience: The Rise of "Click Chemistry" The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne to form a 1,2,3-triazole is a powerful transformation.[23] However, the thermal reaction often requires high temperatures and results in a mixture of regioisomers. The discovery of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Sharpless and Meldal revolutionized this process.[23] This "click" reaction is characterized by its high yield, complete regioselectivity, mild reaction conditions, and tolerance of a wide range of functional groups, making it an exceptionally reliable tool for drug discovery, chemical biology, and materials science.[25][30]

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a robust method for the synthesis of 1,4-disubstituted-1,2,3-triazoles.

Step-by-Step Methodology:

  • Reaction Setup: In a vial, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.2 mmol, 20 mol%) in water (1 mL) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol%) in water (1 mL).

  • Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ.

  • Reaction Conditions: Stir the reaction vigorously at room temperature for 6-12 hours. The reaction often proceeds to completion, indicated by a color change and confirmed by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting triazole is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Comparison of Thermal vs. Catalyzed Cycloaddition

MethodTemperatureTimeRegioselectivityYield
Thermal Huisgen>100 °C24-48 hMixture (1,4 & 1,5)Moderate
CuAAC (Click)Room Temp1-12 hExclusive (1,4)High-Quantitative

Conclusion and Future Outlook

The synthetic methodologies highlighted in this guide—transition-metal catalysis, multicomponent reactions, and catalyzed cycloadditions—represent a fundamental toolkit for the modern chemist. They enable the construction of diverse and complex heterocyclic compounds with a level of efficiency and precision that was previously unimaginable.[10][14] The causality is clear: by moving from stoichiometric, stepwise processes to catalytic, convergent ones, we achieve greater control over molecular architecture while minimizing waste and resources.

The future of heterocyclic synthesis lies in the continued pursuit of sustainability and innovation. Emerging areas such as flow chemistry, which allows for safer and more scalable reactions, and mechanochemistry, which can reduce or eliminate the need for solvents, are poised to become the next pillars of synthetic strategy.[26][31][32] By integrating these powerful tools, researchers, scientists, and drug development professionals can continue to push the boundaries of what is possible, creating the next generation of medicines and materials that will shape our world.

References

The Strategic Utility of 4-Bromo-5-chloro-2-fluorobenzaldehyde in Advanced Materials Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the relentless pursuit of novel materials with tailored electronic and optical properties, the strategic design of molecular precursors is paramount. 4-Bromo-5-chloro-2-fluorobenzaldehyde, a halogenated aromatic aldehyde, has emerged as a highly versatile building block in the synthesis of complex organic molecules destined for advanced material applications.[1][2] Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms, alongside a reactive aldehyde group—offers a palette of synthetic handles for constructing sophisticated molecular architectures. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols and the scientific rationale underpinning its use.

The presence of multiple, distinct halogen atoms on the benzaldehyde ring is not a trivial feature. It imparts a nuanced reactivity profile, allowing for selective, stepwise functionalization through various cross-coupling reactions.[1] The bromine atom, in particular, is an excellent leaving group for palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings, which are foundational methods for creating carbon-carbon bonds in the synthesis of conjugated polymers and functional dyes.[1] The electron-withdrawing nature of the fluorine and chlorine atoms further influences the electronic properties of the molecule, a critical consideration in the design of organic semiconductors.[2]

This document serves as a comprehensive resource for researchers, chemists, and materials scientists, offering both theoretical insights and practical, field-proven methodologies for leveraging the unique attributes of this compound.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety considerations of a chemical precursor is a non-negotiable prerequisite for its successful and safe implementation in any synthetic protocol.

PropertyValueReference
CAS Number 1603584-72-0[3]
Molecular Formula C₇H₃BrClFO[3]
Molecular Weight 237.45 g/mol [3]
Appearance White to off-white powder or crystalline solid[4]
Melting Point Not widely reported, requires experimental determination
Solubility Soluble in common organic solvents like THF, DMSO, and ethyl acetate[1]

Safety and Handling Precautions:

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[5]

  • Eye and Skin Contact: Causes serious eye and skin irritation.[5] Always wear safety goggles and chemical-resistant gloves.

  • Inhalation: May cause respiratory irritation.[5] Handle in a well-ventilated fume hood.

  • Ingestion: Harmful if swallowed.[5]

For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.[5]

Core Synthetic Applications in Materials Science

The strategic placement of the bromo, chloro, and fluoro substituents, in conjunction with the aldehyde functionality, makes this compound a prime candidate for the synthesis of a variety of advanced materials.

Precursor to Thieno-Indeno Monomers for Organic Electronics

A significant application of this compound is in the synthesis of novel monomers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). A patent for thieno-indeno-monomers and their polymers showcases a direct use of this aldehyde.[1] The protocol involves a condensation reaction to form a thienobenzofuran intermediate, a key step towards building a larger, more complex monomer.

The rationale for this synthetic route lies in the creation of a rigid, planar, and electron-rich monomer unit. The thieno-indeno core is a well-established motif in high-performance organic semiconductors. The aldehyde group of the starting material provides the necessary electrophilic site for the initial cyclization reaction.

This protocol is adapted from the patent literature and represents a key step in the synthesis of a thieno-indeno monomer.[1]

Reaction Scheme:

G cluster_0 start This compound + Ethyl thioglycolate reagents Triethylamine, DMSO product Ethyl 5-bromo-6-chloro-4-fluorobenzo[b]thiophene-2-carboxylate reagents->product 80 °C

A representative reaction scheme.

Materials and Equipment:

  • This compound (1.0 eq)

  • Ethyl thioglycolate (1.2 eq)

  • Triethylamine (3.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Water

  • Magnesium sulfate

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 22.40 g, 94.4 mmol) in DMSO (200 ml).[1]

  • Reagent Addition: To the stirred solution, add triethylamine (39.5 ml, 283.2 mmol) followed by ethyl thioglycolate (12.4 ml, 113.2 mmol).[1]

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable technique such as GC-MS until the starting material is completely consumed.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by adding water. Extract the product with ethyl acetate.[1]

  • Purification: Collect the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.[1]

Causality and Self-Validation:

  • Choice of Base: Triethylamine acts as a base to deprotonate the ethyl thioglycolate, forming a nucleophilic thiolate that attacks the aldehyde. It also neutralizes the acid formed during the reaction.

  • Solvent: DMSO is a polar aprotic solvent that is excellent for this type of condensation reaction, as it can solvate the ionic intermediates.

  • Temperature: The elevated temperature of 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Validation: The progress of the reaction can be validated by TLC or GC-MS, looking for the disappearance of the starting material and the appearance of a new product spot/peak. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Potential for Suzuki-Miyaura Cross-Coupling Reactions

This selectivity is crucial for the stepwise construction of complex conjugated molecules. For instance, one could envision a Suzuki coupling at the bromo position, followed by a subsequent reaction at the chloro position under more forcing conditions, or a modification of the aldehyde group.

This hypothetical protocol is based on standard conditions for Suzuki couplings of aryl bromides and serves as a starting point for experimental design.

Reaction Scheme:

G A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) B Arylboronic Acid D 4-Aryl-5-chloro-2-fluorobenzaldehyde C->D Heat

A general Suzuki-Miyaura coupling scheme.

Materials and Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., toluene/water, dioxane/water)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Standard workup and purification equipment

Step-by-Step Procedure:

  • Inert Atmosphere: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to a temperature typically between 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup, extract with an organic solvent, dry, and concentrate. Purify the product by column chromatography.

Causality and Self-Validation:

  • Catalyst Choice: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other catalyst/ligand systems may be required for challenging substrates.

  • Base Function: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Validation: Successful coupling can be confirmed by the disappearance of the starting aldehyde in TLC/LC-MS and the appearance of a new product with a corresponding mass. NMR spectroscopy will confirm the incorporation of the new aryl group.

Conclusion: A Versatile Precursor for Future Materials

This compound stands as a promising and versatile precursor for the synthesis of advanced functional materials. Its rich and tunable reactivity, stemming from the strategically placed halogen atoms and the aldehyde group, provides chemists with a powerful tool for molecular engineering. The provided protocols, one based on a patented application and another a well-established hypothetical pathway, offer a solid foundation for researchers to explore the potential of this unique building block. As the demand for novel organic electronic and photonic materials continues to grow, the importance of such multifunctional precursors in enabling innovation in materials science is undeniable.

References

Scalable synthesis methods for 4-Bromo-5-chloro-2-fluorobenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scalable Synthesis of 4-Bromo-5-chloro-2-fluorobenzaldehyde Derivatives

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal building block in contemporary medicinal and agrochemical research. Its trifunctional halogen substitution pattern offers a versatile platform for constructing complex molecular architectures with significant biological activity.[1][2] The strategic placement of bromo, chloro, and fluoro substituents provides distinct handles for subsequent chemical modifications, such as cross-coupling reactions, while also modulating the electronic properties and metabolic stability of the final active pharmaceutical ingredients (APIs).[3] This guide provides a detailed exploration of scalable and industrially viable synthetic methods for this key intermediate, focusing on mechanistic insights, process optimization, and detailed experimental protocols. We will dissect two primary, field-proven strategies: Directed ortho-Metalation (DoM) and Vilsmeier-Haack formylation, offering researchers and process chemists a robust framework for large-scale production.

Strategic Importance in Synthesis

The value of this compound lies in its utility as a precursor. The aldehyde functional group is a versatile entry point for transformations into amines, alcohols, and carboxylic acids, or for building heterocyclic rings. The distinct reactivity of the halogen atoms (typically I > Br > Cl > F in cross-coupling) allows for selective, sequential functionalization, enabling the efficient assembly of complex target molecules. This makes scalable and reliable access to this intermediate a critical objective for drug development programs.

Primary Scalable Synthetic Pathways

The synthesis of this compound typically begins with the commercially available precursor, 1-bromo-2-chloro-4-fluorobenzene .[4][5] The primary challenge is the regioselective introduction of a formyl (-CHO) group at the C1 position. Two powerful methods have proven effective for this transformation on a large scale.

Logical Flow of Synthetic Approaches

Below is a diagram illustrating the decision-making process and workflow for the two primary synthetic routes discussed in this guide.

G cluster_0 Route 1: Directed ortho-Metalation (DoM) cluster_1 Route 2: Vilsmeier-Haack Formylation start Starting Material: 1-Bromo-2-chloro-4-fluorobenzene dom_step1 Lithiation with LDA or n-BuLi (Directed by ortho-Fluorine) start->dom_step1 High Regioselectivity Cryogenic Conditions vh_step2 Electrophilic Aromatic Substitution start->vh_step2 Industrially Common Milder Temperature dom_step2 Formylation (e.g., with DMF) dom_step1->dom_step2 dom_step3 Aqueous Work-up & Purification dom_step2->dom_step3 product Target Product: This compound dom_step3->product vh_step1 Vilsmeier Reagent Formation (POCl3 + DMF) vh_step1->vh_step2 vh_step3 Hydrolysis & Purification vh_step2->vh_step3 vh_step3->product

Caption: High-level workflow for the synthesis of the target compound.

Method 1: Directed ortho-Metalation (DoM)

This method leverages the powerful directing ability of the fluorine atom to achieve highly regioselective lithiation at the adjacent C1 position.[6][7] The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent. This approach offers excellent control over the product isomer, which is a critical consideration for pharmaceutical synthesis.

Mechanistic Rationale

The fluorine substituent is a well-established ortho-directing group in metalation reactions. Its inductive electron-withdrawing effect acidifies the adjacent protons, while its ability to coordinate with the lithium cation of the organolithium base (like n-BuLi or LDA) stabilizes the transition state, leading to deprotonation at the C1 position.

G Start 1-Bromo-2-chloro-4-fluorobenzene Intermediate Aryllithium Intermediate (Stabilized by Fluorine) Start->Intermediate ortho-Lithiation (-78 °C, THF) Base LDA or n-BuLi (Base) Adduct Tetrahedral Adduct Intermediate->Adduct Nucleophilic Attack Formyl DMF (Formylating Agent) Product This compound Adduct->Product Hydrolysis Workup Aqueous Work-up (e.g., H3O+)

Caption: Mechanism of Directed ortho-Metalation and Formylation.

Detailed Experimental Protocol (DoM)

This protocol is adapted from established procedures for the ortho-formylation of related halo-fluoroaromatics.[8]

Materials:

  • 1-bromo-2-chloro-4-fluorobenzene (1.0 eq)

  • N,N-Diisopropylamine (LDA precursor, 1.2 eq)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.15 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and N,N-diisopropylamine (1.2 eq). Cool the solution to -78 °C using an acetone/dry ice bath.

  • Add n-BuLi (1.15 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

  • Lithiation: Add a solution of 1-bromo-2-chloro-4-fluorobenzene (1.0 eq) in anhydrous THF dropwise to the LDA solution. The rate of addition should be controlled to keep the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1.5 to 2 hours.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. A slight exotherm may be observed. Continue stirring at -78 °C for an additional hour.

  • Quench and Work-up: Slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Method 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust and widely used industrial method for formylating aromatic compounds.[9][10] It involves an electrophilic aromatic substitution using the "Vilsmeier reagent," an electrophilic iminium salt generated in situ from a formamide (like DMF) and an activating agent (like phosphoryl chloride, POCl₃).[11][12] While typically most effective on electron-rich arenes, patents for closely related structures demonstrate its successful application for producing halo-substituted benzaldehydes.[13][14]

Mechanistic Rationale

The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloromethylenedimethyliminium salt (Vilsmeier reagent). Second, the aromatic ring of the substrate attacks this electrophile, followed by hydrolysis of the resulting iminium intermediate during work-up to yield the final aldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Cation) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Aryl Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Substrate 1-Bromo-2-chloro-4-fluorobenzene Substrate->Iminium_Intermediate Electrophilic Attack Product Target Aldehyde Iminium_Intermediate->Product Hydrolysis (H2O)

Caption: Overview of the Vilsmeier-Haack Reaction Mechanism.

Detailed Experimental Protocol (Vilsmeier-Haack)

This protocol is based on procedures reported in patents for the synthesis of analogous 3-bromo-5-chloro-2-fluorobenzaldehyde.[13][14]

Materials:

  • 1-bromo-2-chloro-4-fluorobenzene (1.0 eq)

  • Phosphoryl chloride (POCl₃, 1.5 eq)

  • N,N-Dimethylformamide (DMF, used as reagent and solvent, ~3.0 eq)

  • Ethyl acetate or Dichloromethane (DCM) for extraction

  • Aqueous sodium acetate (NaOAc) or sodium hydroxide (NaOH) solution for work-up

  • Water, Brine

Procedure:

  • Reaction Setup: To a clean, dry, multi-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, add N,N-dimethylformamide (3.0 eq).

  • Cool the DMF to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (1.5 eq) dropwise via the addition funnel. The addition must be controlled to maintain the temperature between 0-10 °C. After addition, stir the mixture at this temperature for 30-45 minutes.

  • Aromatic Addition: Add 1-bromo-2-chloro-4-fluorobenzene (1.0 eq) to the reaction mixture. The addition may be neat or as a solution in a minimal amount of an inert solvent if the substrate is solid.

  • Reaction: Slowly warm the mixture to 80 °C and hold at this temperature for 3-5 hours, monitoring the reaction progress by TLC or GC-MS.

  • Hydrolysis/Work-up: Cool the reaction mixture to 10 °C. Carefully and slowly add the reaction mixture to a separate vessel containing crushed ice and a stirred solution of aqueous sodium acetate (or another suitable base). This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Stir the resulting suspension for 40-60 minutes at 10-20 °C.

  • Extraction: Extract the aqueous slurry with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford the target compound.

Comparative Data and Process Optimization

The choice between DoM and Vilsmeier-Haack often depends on available equipment, scale, and cost considerations.

ParameterDirected ortho-Metalation (DoM)Vilsmeier-Haack Formylation
Regioselectivity Excellent (>98%) due to F-directing groupGood, but may yield minor isomers
Temperature Cryogenic (-78 °C)Moderate to High (0 °C to 80 °C)
Reagents Organolithiums (n-BuLi), LDA (pyrophoric)POCl₃ (corrosive), DMF
Scalability Challenging due to low temperatures and pyrophoric reagentsGenerally more straightforward to scale
Typical Yield 60-80%70-90%
Key Advantage Unambiguous product isomerCost-effective, common industrial process
Key Disadvantage High cost of cooling, safety concerns with n-BuLiExothermic quench, handling of POCl₃

Optimization Insights:

  • DoM: The choice of base can be critical. While n-BuLi is common, LDA is often preferred for substrates with other reactive sites to minimize side reactions. The purity of anhydrous solvents is paramount to achieving high yields.

  • Vilsmeier-Haack: The stoichiometry of POCl₃ to DMF can be adjusted to control reactivity. The hydrolysis step is critical for both yield and safety; a slow, controlled addition into a basic aqueous solution is essential to manage the exotherm and ensure complete hydrolysis of intermediates.

Conclusion

Both Directed ortho-Metalation and Vilsmeier-Haack formylation represent robust and scalable methods for the synthesis of this compound. The DoM route offers superior regiochemical control, making it ideal for applications where isomeric purity is the highest priority. In contrast, the Vilsmeier-Haack reaction, while requiring careful management of its exotherm, is often more amenable to large-scale industrial production due to its less stringent temperature requirements and lower reagent costs. The selection of the optimal synthetic route will ultimately be guided by a careful evaluation of the specific project requirements, including scale, purity specifications, and available infrastructure.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Bromo-5-chloro-2-fluorobenzaldehyde (BCFA). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile halogenated intermediate. We will address common challenges encountered during purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Initial Assessment & Characterization of Crude Product

A successful purification begins with a thorough understanding of your crude material. This section addresses the initial questions you should ask before proceeding.

Q1: What are the key physical and chemical properties of this compound I should be aware of?

Understanding the fundamental properties of your target compound is critical for selecting an appropriate purification strategy. While specific experimental data for this exact isomer can be limited, we can infer key characteristics from its structure and data on similar compounds.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compoundNotes & Rationale
CAS Number 1603584-72-0[1]For unambiguous identification.
Molecular Formula C₇H₃BrClFO[1][2]---
Molecular Weight 237.45 g/mol [1]Useful for calculating molar quantities.
Appearance Expected to be a white to yellow solid.Halogenated benzaldehydes are typically crystalline solids at room temperature.[3][4] Color may indicate impurities.
Melting Point Not widely reported; likely >60 °C.Based on analogues like 4-Bromo-2-fluorobenzaldehyde (58-62 °C) and 3-Bromo-5-chloro-2-fluorobenzaldehyde (120-122 °C).[4][5] A broad melting range indicates impurities.
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Ethanol); Insoluble in water.[4]High halogenation decreases aqueous solubility. Good solubility in common organic solvents is expected.
Storage 4–8°C, under an inert atmosphere.[2][6]The aldehyde group is susceptible to slow oxidation. Cool, inert conditions preserve purity.
Hazards Assumed to cause skin, eye, and respiratory irritation.[2][5]Standard hazard for aromatic aldehydes; handle with appropriate PPE.
Q2: My crude product is an off-white or yellow solid. What could be the cause of the color?

A yellow or brownish hue in crude aromatic aldehydes is common and can originate from several sources:

  • Oxidized Impurities: The aldehyde functional group is susceptible to air oxidation, forming the corresponding benzoic acid, which can be colored.

  • Polymeric Byproducts: Aldehydes can undergo self-condensation or polymerization reactions, especially under acidic or basic conditions or upon prolonged storage, leading to colored, high-molecular-weight impurities.

  • Residual Catalyst: If the synthesis involved a transition metal catalyst (e.g., Palladium), trace amounts of colloidal or nanoparticle metal residues can impart a dark color.[7]

  • Nitrated Impurities: If nitric acid was used in a previous synthetic step for a precursor, residual nitrated aromatic compounds can be intensely yellow.

The purification strategy should be chosen to effectively remove these colored species.

Q3: What analytical techniques should I use to assess the purity of my crude material before purification?

Before committing your entire batch to a purification protocol, analyze a small sample to identify the major impurities. This diagnostic step saves time and resources.

  • Thin-Layer Chromatography (TLC): This is the quickest and most essential technique. Use a silica plate and elute with a solvent system like hexane/ethyl acetate (e.g., 9:1 or 4:1 v/v). TLC will reveal the number of components, their relative polarities, and help you choose the right conditions for column chromatography.[8]

  • ¹H NMR Spectroscopy: A proton NMR spectrum provides invaluable information. Look for:

    • The characteristic aldehyde proton singlet (~10 ppm).

    • Signals from unreacted starting materials.

    • The presence of regioisomers (different aromatic splitting patterns).

    • Broad signals from water or a very broad peak from a carboxylic acid impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If impurities are volatile, GC-MS can help identify them by their mass-to-charge ratio and fragmentation patterns, confirming their molecular weights.

Section 2: Troubleshooting Common Impurities

This section provides direct answers to common impurity-related problems.

Q4: How can I identify and remove unreacted starting materials or regioisomers?

These are often the most challenging impurities to remove due to their structural similarity to the product.

  • Identification: Both ¹H NMR and GC-MS are key. Regioisomers will have distinct aromatic coupling patterns in the NMR and may have slightly different retention times in the GC.

  • Removal: Silica gel column chromatography is the most effective method.[2][4] The subtle differences in polarity between isomers, due to varied dipole moments from the substituent arrangements, are often sufficient for separation on a silica column with an optimized eluent system (e.g., a shallow gradient of ethyl acetate in hexane).

Q5: I suspect my product has oxidized to the corresponding 4-bromo-5-chloro-2-fluorobenzoic acid. How can I remove it?

The presence of a carboxylic acid impurity is common. Fortunately, its acidic nature makes it easy to remove.

  • Method: An acid-base liquid-liquid extraction is the ideal solution.

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution with a mild basic aqueous solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • The acidic benzoic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. The neutral aldehyde product remains in the organic layer.

    • Separate the layers and wash the organic layer with brine to remove residual water before drying and concentrating.

Q6: My NMR shows succinimide from an NBS bromination. How do I get rid of it?

N-Bromosuccinimide (NBS) is a common brominating agent, and its byproduct, succinimide, can sometimes co-purify with the product.

  • Method: Succinimide has moderate polarity and is somewhat water-soluble. A simple aqueous wash of the organic layer during the work-up can remove a significant portion. If it persists, it can typically be separated during silica gel column chromatography, as succinimide is more polar than the target benzaldehyde and will elute later.

Section 3: Detailed Purification Protocols & Troubleshooting

This section provides step-by-step guides for the two most effective purification techniques for this compound.

Part 3.1: Purification by Flash Column Chromatography

Flash column chromatography is the primary method for purifying BCFA from a complex mixture of impurities. It separates compounds based on their differential adsorption to a stationary phase (silica) and solubility in a mobile phase (eluent).[8]

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (e.g., 8:2 Hex/EtOAc) Slurry 2. Prepare Silica Slurry (in Hexane) Pack 3. Pack Column (Avoid air bubbles) Equilibrate 4. Equilibrate Column (2-3 column volumes) Load 5. Load Sample (Dry or wet loading) Equilibrate->Load Elute 6. Elute with Solvent (Start with low polarity) Collect 7. Collect Fractions (Monitor by TLC) Analyze 8. Analyze Fractions (Spot key fractions on TLC) Collect->Analyze Combine 9. Combine Pure Fractions Evaporate 10. Evaporate Solvent (Rotary Evaporator) Final 11. Final Product (Dry under high vacuum)

Caption: Workflow for purification via flash column chromatography.

Q7: What is the recommended column chromatography protocol for this compound?

Objective: To isolate this compound from non-polar and polar impurities.

Materials:

  • Crude BCFA

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade

  • Glass column, flasks, TLC plates, UV lamp

Step-by-Step Protocol:

  • Determine Eluent System: Use TLC to find a solvent ratio where the product has an Rf value of ~0.25-0.35. A good starting point is 85:15 Hexane:EtOAc .

  • Pack the Column:

    • Prepare a slurry of silica gel in 100% hexane.

    • Pour the slurry into the column and use gentle air pressure or tapping to create a uniform, compact bed. Ensure there are no cracks or air bubbles.[8]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Load the Sample:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the starting eluent (or a slightly stronger solvent) and carefully pipette it onto the silica bed.

  • Elution:

    • Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexane:EtOAc).

    • Gradually increase the polarity of the eluent (e.g., move to 90:10, then 85:15 Hexane:EtOAc). A stepwise gradient is often sufficient.

    • Collect fractions of equal volume (e.g., 10-20 mL).

  • Monitoring:

    • Spot every few fractions onto a TLC plate.

    • Visualize the spots under a UV lamp.

    • Combine all fractions that contain only the pure product.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting solid under high vacuum for several hours to remove any residual solvent.

Troubleshooting Guide for Column Chromatography

IssuePossible CauseSolution
Poor Separation Incorrect eluent system (Rf too high or too low).Optimize the solvent system using TLC before running the column.
Column overloaded with crude material.Use a larger column or reduce the amount of sample loaded. A general rule is 1:30-1:50 sample-to-silica mass ratio.
Cracked Silica Bed Column ran dry; uneven packing.Never let the solvent level drop below the top of the silica bed.[8] Ensure uniform packing.
Streaky Bands Sample is not soluble in the eluent; compound is acidic/basic.Try a different eluent system. Adding 0.1-1% acetic acid (for acidic compounds) or triethylamine (for basic compounds) can improve peak shape.
Part 3.2: Purification by Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure, crystalline material, especially after chromatography has removed the bulk of impurities.[2]

G cluster_dissolve Dissolution cluster_crystal Crystallization cluster_isolate Isolation Heat 1. Add Minimum Hot Solvent Dissolve 2. Ensure Complete Dissolution Cool 3. Slow Cooling to RT Dissolve->Cool Ice 4. Cool in Ice Bath (To maximize yield) Filter 5. Collect Crystals (Vacuum Filtration) Ice->Filter Wash 6. Wash with Cold Solvent Dry 7. Dry Crystals (High Vacuum)

Caption: Workflow for purification via recrystallization.

Q8: How do I perform a successful recrystallization for this compound?

Objective: To obtain high-purity crystalline BCFA by leveraging differences in solubility between the product and impurities at different temperatures.

Principle: The ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).

Recommended Solvents to Screen:

  • Single Solvents: Heptane, Ethanol, Isopropanol.[2][9]

  • Solvent Pairs: Dichloromethane/Hexane, Ethyl Acetate/Heptane.

Step-by-Step Protocol:

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your material in ~0.5 mL of a candidate solvent. A good solvent will require heating to dissolve the solid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent, as this will reduce your yield.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through celite or fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to induce maximum precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.

Troubleshooting Guide for Recrystallization

IssuePossible CauseSolution
No Crystals Form Too much solvent was used; solution is not supersaturated.Boil off some of the solvent to concentrate the solution and try cooling again. If that fails, add an anti-solvent (a solvent in which the compound is insoluble).
Compound has "oiled out" instead of crystallizing.The boiling point of the solvent may be higher than the melting point of the solute. Re-heat to dissolve the oil, add a bit more solvent, and try again. Seeding with a pure crystal can help.
Low Recovery/Yield Compound has significant solubility in cold solvent; premature crystallization during hot filtration.Ensure the solution is fully cooled in an ice bath before filtering. When performing a hot filtration, keep the funnel and receiving flask hot to prevent clogging.

Section 4: Post-Purification & Final Analysis

Q9: How do I confirm the purity of my final product?

After purification, you must confirm that you have achieved the desired level of purity.

  • TLC: A single spot on a TLC plate (in multiple eluent systems) is a good indicator of purity.

  • NMR Spectroscopy: A clean ¹H and ¹³C NMR spectrum, free of impurity peaks, is the gold standard for confirming both identity and purity.

  • Melting Point: A sharp melting point that is consistent with literature values (if available) indicates high purity.

  • Elemental Analysis (CHN): For a final, rigorous purity assessment, elemental analysis should match the calculated values for the molecular formula C₇H₃BrClFO.

Q10: What are the best practices for storing the purified this compound?

To maintain the integrity of your purified product, proper storage is essential.

  • Container: Store in a tightly sealed amber glass vial to protect from light and air.

  • Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[1]

  • Temperature: Store in a refrigerator or freezer at 4–8°C or below.[2]

References

Technical Support Center: Synthesis of 4-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-chloro-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this synthesis. We will focus on the most common and effective route: the directed ortho-lithiation of 1-Bromo-2-chloro-4-fluorobenzene, followed by formylation. This guide will help you troubleshoot common side reactions and optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The answers are structured to help you diagnose the root cause and implement effective solutions.

Q1: My final product is a mixture of aldehydes, and the yield of the desired this compound is low. What is the most likely cause?

A1: The most common cause for obtaining a mixture of isomeric aldehydes is a competition between two key pathways: the desired directed ortho-metalation (deprotonation) and an undesired lithium-halogen exchange.[1][2]

  • Mechanism Insight (Causality):

    • Desired Pathway (Directed ortho-Metalation): The starting material, 1-Bromo-2-chloro-4-fluorobenzene, has a highly acidic proton at the C3 position. This acidity is enhanced because it is positioned ortho to both the strongly directing fluorine atom and the chlorine atom.[3][4] Reaction with an organolithium base like n-butyllithium (n-BuLi) at low temperatures preferentially removes this proton to form the desired aryllithium intermediate. Quenching this intermediate with an electrophile like N,N-Dimethylformamide (DMF) leads to the target product after hydrolysis.

    • Side Reaction Pathway (Lithium-Halogen Exchange): Organolithium reagents can also react via a metal-halogen exchange mechanism, where the lithium atom swaps with a halogen on the aromatic ring.[5][6] The rate of this exchange typically follows the trend I > Br > Cl.[2] In your starting material, the bromine atom is susceptible to exchange with n-BuLi. This forms a different aryllithium intermediate (2-chloro-4-fluoro-phenyllithium), which, upon reaction with DMF, yields 2-chloro-4-fluorobenzaldehyde as a significant byproduct.

  • Troubleshooting & Optimization:

    • Temperature Control: Lithium-halogen exchange is often faster at higher temperatures. Maintaining a strictly controlled low temperature, typically -78 °C (dry ice/acetone bath), is critical to favor the kinetically controlled deprotonation at C3.

    • Choice of Base: While n-BuLi is common, non-nucleophilic, sterically hindered bases like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can suppress the lithium-halogen exchange pathway by favoring proton abstraction.

    • Inverse Addition: Slowly adding the n-BuLi solution to the substrate solution (inverse addition) at -78 °C can help maintain a low instantaneous concentration of the organolithium reagent, further minimizing side reactions.

Diagram 1: Competing Reaction Pathways

cluster_main Main Reaction Pathways start 1-Bromo-2-chloro-4-fluorobenzene nBuLi + n-BuLi (THF, -78°C) start->nBuLi intermediate_A Intermediate A (Desired Lithiation at C3) nBuLi->intermediate_A Path A (ortho-Deprotonation) intermediate_B Intermediate B (Br-Li Exchange at C1) nBuLi->intermediate_B Path B (Halogen Exchange) quench_A 1. DMF 2. H₃O⁺ intermediate_A->quench_A quench_B 1. DMF 2. H₃O⁺ intermediate_B->quench_B product_A Product (Desired) This compound quench_A->product_A product_B Byproduct 2-chloro-4-fluorobenzaldehyde quench_B->product_B

Caption: Desired ortho-lithiation vs. undesired Br-Li exchange.

Q2: The reaction is sluggish, and I recover a significant amount of starting material, even after adding a stoichiometric excess of n-BuLi. What is going wrong?

A2: This common issue typically points to problems with the quality or effective concentration of your organolithium reagent, or its unintended consumption by the solvent or trace impurities.

  • Mechanism Insight (Causality):

    • Reagent Degradation: n-Butyllithium is highly reactive and degrades upon exposure to moisture, oxygen, and even with prolonged storage.[7] Commercially available solutions can have a significantly lower molarity than stated on the bottle, especially if the bottle has been opened multiple times. The degradation often results in a fine white precipitate of lithium hydride.[8]

    • Reaction with Solvent (THF): Tetrahydrofuran (THF), the common solvent for this reaction, is not completely inert to n-BuLi. At temperatures above -78 °C, n-BuLi can deprotonate THF in an acid-base reaction.[8][9] This process consumes your reagent and induces a ring-opening of THF to generate ethylene and the enolate of acetaldehyde, which can complicate your reaction mixture.[8][10]

    • Trace Water/Acidic Protons: Any trace water in the solvent or on the glassware, or other acidic impurities, will rapidly quench the n-BuLi before it can react with your substrate.

  • Troubleshooting & Optimization:

    • Titrate Your n-BuLi: Never assume the concentration on the bottle is accurate. Regularly titrate your n-BuLi solution (e.g., using the Gilman double titration or titration with diphenylacetic acid) to know its true molarity before setting up the reaction.[10] This is the single most important step to ensure accurate stoichiometry.

    • Ensure Anhydrous Conditions: Use flame-dried glassware under an inert atmosphere (Argon or Nitrogen). Ensure your THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and is anhydrous.

    • Maintain Low Temperature: Conduct the reaction at -78 °C to minimize the rate of THF degradation by n-BuLi.[8][9] The half-life of n-BuLi in THF decreases dramatically as the temperature rises.

Q3: Upon workup, my reaction mixture turns dark, and I isolate a tarry, intractable material instead of a clean product. What causes this decomposition?

A3: The formation of tar or a dark, complex mixture often indicates that the reaction temperature was not adequately controlled, leading to highly reactive, unstable intermediates like benzynes.

  • Mechanism Insight (Causality):

    • Benzyne Formation: Aryllithium species that have a halogen (ortho to the lithium) can be unstable. If your desired intermediate (lithiated at C3) warms up, it is ortho to a chlorine atom. It could potentially eliminate lithium chloride to form a highly reactive 4-bromo-5-fluoro-benzyne intermediate. Benzynes are extremely reactive and will polymerize or react indiscriminately with other species in the flask, leading to a complex, tarry mixture.[4]

    • Thermal Runaway: The addition of n-BuLi is exothermic. If added too quickly or without sufficient external cooling, localized "hot spots" can form, initiating the decomposition pathways described above even if the external bath temperature is low.

  • Troubleshooting & Optimization:

    • Strict Temperature Adherence: Do not allow the internal reaction temperature to rise above -70 °C at any point before the quench. Use a calibrated low-temperature thermometer to monitor the internal temperature.

    • Slow Reagent Addition: Add the n-BuLi dropwise via a syringe pump over an extended period (e.g., 30-60 minutes) to allow the cooling bath to dissipate the heat of reaction effectively.

    • Rapid Quenching: Once the lithiation is complete, quench the reaction at -78 °C by adding the DMF. Do not allow the aryllithium solution to warm up before the electrophile is introduced.

Frequently Asked Questions (FAQs)

Q1: Why is -78 °C the standard temperature for this reaction? Can I run it at -40 °C?

A1: The temperature of -78 °C is critical for several reasons related to the stability of both the organolithium reagent and the aryllithium intermediate.[8] Running the reaction at a higher temperature like -40 °C significantly increases the risk of side reactions.

  • THF Stability: As mentioned, the rate of THF deprotonation by n-BuLi is highly temperature-dependent. Studies have shown that the half-life of n-BuLi in THF is many hours at -78 °C but drops to minutes at higher temperatures.[9][11]

  • Intermediate Stability: The aryllithium intermediate is thermally sensitive. Warmer temperatures provide the activation energy needed for undesired pathways like benzyne formation.[4]

  • Reaction Selectivity: The energy difference between the desired deprotonation and the undesired lithium-halogen exchange can be small. Low temperatures favor the kinetically preferred pathway, which is often the desired ortho-lithiation.

Q2: How should I properly quench the formylation and work up the reaction to maximize the yield of the aldehyde?

A2: The workup procedure is crucial as it involves the hydrolysis of the tetrahedral intermediate formed after the addition of the aryllithium to DMF. Improper workup can lead to low yields or byproduct formation.

  • Quenching: After the addition of DMF at -78 °C and stirring for the appropriate time, the reaction should be quenched while still cold. A common and effective method is to pour the cold reaction mixture into a separate flask containing a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mild proton source to hydrolyze the lithium alkoxide intermediate to the final aldehyde.

  • Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the product into a suitable organic solvent like ethyl acetate or diethyl ether.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude aldehyde can then be purified, typically by silica gel column chromatography or recrystallization.[12]

Q3: What analytical techniques are best for monitoring the reaction and characterizing the products and byproducts?

A3: A combination of techniques is recommended:

  • TLC (Thin Layer Chromatography): Use TLC to monitor the consumption of the starting material. A small aliquot can be carefully quenched with methanol before spotting.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is excellent for identifying the volatile components of the crude product mixture. It can quickly confirm the presence of the desired product (M.W. 236/238/240) and the key byproduct, 2-chloro-4-fluorobenzaldehyde (M.W. 158/160).

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is essential for unambiguous structure confirmation.

    • ¹H NMR: The aldehyde proton will appear as a singlet around 10 ppm. The aromatic region will clearly distinguish between the desired product and isomeric byproducts based on splitting patterns and coupling constants.

    • ¹⁹F NMR: This is a powerful tool for distinguishing between isomers, as the chemical shift of the fluorine atom is highly sensitive to its environment on the aromatic ring.

Experimental Protocol & Data Summary

Protocol: Synthesis via Directed ortho-Lithiation

This is a representative protocol and should be adapted and optimized for your specific laboratory conditions.

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagents: Add 1-Bromo-2-chloro-4-fluorobenzene (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add freshly titrated n-BuLi (1.1 eq) dropwise via syringe pump over 30-60 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature at -78 °C.

  • Warming & Quench: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm to approx. 0 °C before pouring it into a stirred, saturated aqueous solution of NH₄Cl.

  • Workup: Perform a standard aqueous workup and extraction with ethyl acetate. Purify the crude product by column chromatography.

Table 1: Effect of Reaction Parameters on Product Distribution
ParameterConditionExpected OutcomeRationale
Temperature -78 °CHigher selectivity for target productFavors kinetic deprotonation over Br/Li exchange.[8]
-40 °CIncreased formation of 2-chloro-4-fluorobenzaldehydeBr/Li exchange and THF degradation become more competitive.[9]
Base n-BuLiGood yield, but risk of Br/Li exchangeStandard, effective base.[13]
LDAHigher selectivity, potentially slower reactionSterically hindered base disfavors nucleophilic halogen exchange.[14]
n-BuLi Quality Freshly TitratedReproducible, high yieldAccurate stoichiometry is achieved.
Old, untitratedLow conversion, high starting materialEffective concentration is lower than assumed, leading to insufficient base.[7]

Diagram 2: Troubleshooting Flowchart

start_node start_node decision_node decision_node cause_node cause_node solution_node solution_node start Problem: Low Yield or Impure Product q1 GC-MS shows multiple isomers? start->q1 q2 High % of starting material? start->q2 q3 Dark, tarry mixture? start->q3 q1->q2 No c1 Cause: Br/Li Exchange q1->c1 Yes q2->q3 No c2 Cause: Inactive/Consumed BuLi q2->c2 Yes c3 Cause: Benzyne/Decomposition q3->c3 Yes s1 Solution: Lower Temp to -78°C Use hindered base (LDA) c1->s1 s2 Solution: Titrate BuLi! Use fresh, dry THF c2->s2 s3 Solution: Strict Temp Control Slow BuLi Addition c3->s3

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Catalyst Selection for 4-Bromo-5-chloro-2-fluorobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions with 4-bromo-5-chloro-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The content is structured to address specific challenges you may encounter during your experiments, with a focus on the underlying scientific principles to empower your decision-making process.

Troubleshooting Guide

This section addresses common issues encountered during catalytic reactions with this compound in a question-and-answer format.

Issue 1: Low or No Product Yield in Cross-Coupling Reactions

Question: My Suzuki-Miyaura (or other cross-coupling) reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in palladium-catalyzed cross-coupling reactions is a frequent challenge. A systematic approach to troubleshooting is essential.[1] Here are the primary factors to investigate:

  • Catalyst and Ligand Integrity: The activity of your palladium catalyst is paramount.[1]

    • Catalyst Deactivation: Palladium(0) species are sensitive to air and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1] Improperly degassed solvents or reagents can quench the active catalyst.

    • Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) state. Inefficient reduction can stall the catalytic cycle. Consider using a pre-formed Pd(0) catalyst or a more robust pre-catalyst system.[2]

    • Ligand Selection: The choice of ligand is critical as it influences the catalyst's stability and reactivity.[3] For an electron-deficient and sterically hindered substrate like this compound, bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or tri-tert-butylphosphine (P(t-Bu)₃) are often effective.[4] These ligands promote the crucial oxidative addition and reductive elimination steps.[3][4]

  • Reaction Conditions:

    • Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH) to minimize side reactions, such as hydrodehalogenation.[4]

    • Solvent Choice: The solvent must be anhydrous and capable of dissolving all reaction components. Aprotic solvents are generally favored.[4] The polarity of the solvent can also impact the reaction rate and selectivity.[5]

    • Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions. It's often beneficial to screen a range of temperatures to find the optimal balance.[4]

  • Reagent Quality:

    • Starting Material Purity: Ensure the purity of your this compound and the coupling partner. Impurities can interfere with the catalyst.

    • Anhydrous Conditions: Water can be a proton source for hydrodehalogenation, a common side reaction.[4] Use freshly dried solvents and reagents.

Issue 2: Significant Formation of a Dehalogenated Benzaldehyde Byproduct

Question: I am observing a significant amount of 5-chloro-2-fluorobenzaldehyde as a byproduct in my cross-coupling reaction. What causes this dehalogenation, and how can I prevent it?

Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions involving aryl halides.[4] The primary causes are:

  • Hydrodehalogenation: The presence of a proton source (like water) can lead to the protonolysis of the Ar-Pd(II)-X intermediate, resulting in the dehalogenated product.[4]

  • Reductive Dehalogenation: Impurities or even the aldehyde starting material can act as reducing agents, leading to the reduction of the Pd(II) intermediate and subsequent dehalogenation.[4]

  • β-Hydride Elimination: If your coupling partner has β-hydrogens, β-hydride elimination from the Ar-Pd(II)-R intermediate can form a palladium hydride species, which can then cause hydrodehalogenation of the starting material.[4]

To minimize dehalogenation, consider the following strategies:

  • Optimize the Catalyst and Ligand System:

    • Bulky, Electron-Rich Ligands: These ligands accelerate the desired reductive elimination step, which outcompetes the dehalogenation pathways.[4]

  • Modify Reaction Conditions:

    • Weaker Bases: Use non-nucleophilic, weaker bases like K₃PO₄ or Cs₂CO₃ to reduce the chances of protonolysis.[4]

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are free of water.[4]

    • Lower Temperature: Reducing the reaction temperature can sometimes decrease the rate of dehalogenation relative to the desired coupling.[4]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst selection and reaction optimization for this compound.

General Catalyst Selection

Question 1: What are the key considerations when selecting a catalyst system for reactions with this compound?

Answer: The unique structure of this compound, with its multiple halogen substituents and an electron-withdrawing aldehyde group, presents specific challenges and opportunities for catalyst selection. The primary considerations are:

  • Reactivity of the Halides: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed oxidative addition.[6] This allows for selective functionalization at the bromine position. To target the chlorine, more reactive catalyst systems, potentially involving nickel, might be necessary.

  • Electronic Effects: The electron-withdrawing nature of the aldehyde and fluorine groups can accelerate the oxidative addition step.[6]

  • Steric Hindrance: The substituents ortho to the bromine and chlorine atoms can influence the approach of the catalyst.

  • Ligand Properties: The choice of ligand is paramount.[3]

    • Electron-Donating Ligands: Increase the electron density on the palladium center, which can facilitate oxidative addition.[3][7]

    • Sterically Bulky Ligands: Promote the formation of the catalytically active monoligated Pd(0) species and accelerate reductive elimination.[3]

Specific Reaction Types

Question 2: Which catalyst systems are recommended for a Suzuki-Miyaura coupling with this compound?

Answer: For Suzuki-Miyaura reactions with this substrate, highly active palladium catalysts are generally required. A good starting point would be a palladium(II) acetate or palladium(II) chloride precatalyst in combination with a bulky, electron-rich phosphine ligand.

Catalyst ComponentRecommended OptionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective precatalysts.
Ligand SPhos, XPhos, RuPhosBulky biaryl phosphine ligands that promote high catalytic activity.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Weaker bases that minimize side reactions.[4]
Solvent Toluene, Dioxane, THFAnhydrous aprotic solvents.

Question 3: What are the best practices for a Buchwald-Hartwig amination using this aryl bromide?

Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[8] For this compound, the following conditions are generally effective:

Catalyst ComponentRecommended OptionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Reliable palladium precatalysts.
Ligand BINAP, Xantphos, JosiphosBidentate phosphine ligands are often effective for amination reactions.[8]
Base NaOtBu, K₃PO₄, Cs₂CO₃Stronger bases are often needed for amination, but weaker bases should be screened to avoid side reactions.
Solvent Toluene, DioxaneCommon solvents for this transformation.

Question 4: Can I perform a Sonogashira coupling on this compound, and what catalyst system should I use?

Answer: Yes, a Sonogashira coupling is a viable reaction for introducing an alkyne moiety at the C-Br position.[9][10] The classic Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst.

Catalyst ComponentRecommended OptionsRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard and effective catalysts for Sonogashira couplings.[10]
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.[10]
Base Et₃N, i-Pr₂NHAn amine base is typically used.[10]
Solvent THF, Toluene, DMFAnhydrous solvents are required.[10]

It is also possible to perform copper-free Sonogashira reactions, which can be advantageous in certain contexts to avoid copper contamination.[11]

Visualizing the Catalyst Selection Process

To aid in your experimental design, the following diagram illustrates a general workflow for troubleshooting and optimizing catalyst selection for reactions involving this compound.

Catalyst_Selection_Workflow cluster_start Initial Reaction Setup cluster_screening Catalyst & Condition Screening cluster_analysis Analysis & Troubleshooting cluster_troubleshooting Corrective Actions Start Define Reaction Type (e.g., Suzuki, Buchwald-Hartwig) LigandScreen Screen Ligands (Bulky, Electron-Rich) Start->LigandScreen Select Initial Conditions BaseScreen Screen Bases (Weak vs. Strong) LigandScreen->BaseScreen SolventScreen Screen Solvents (Aprotic, Anhydrous) BaseScreen->SolventScreen TempScreen Optimize Temperature SolventScreen->TempScreen Analysis Analyze Reaction Outcome (Yield, Byproducts) TempScreen->Analysis LowYield Low Yield? Analysis->LowYield SideProducts Side Products? Analysis->SideProducts CheckReagents Verify Reagent Purity & Anhydrous Conditions LowYield->CheckReagents Yes Optimized Optimized Conditions LowYield->Optimized No SideProducts->LigandScreen Yes, Re-optimize SideProducts->Optimized No CheckInert Ensure Inert Atmosphere CheckReagents->CheckInert ChangeCatalyst Consider Alternative Pre-catalyst CheckInert->ChangeCatalyst ChangeCatalyst->LigandScreen Re-screen

Caption: A workflow for optimizing catalyst selection.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., SPhos) (1.1 - 1.2 equivalents relative to Pd)

  • Base (e.g., K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: If not already under an inert atmosphere, degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using the freeze-pump-thaw method.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

Preventing decomposition of 4-Bromo-5-chloro-2-fluorobenzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-chloro-2-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized benzaldehyde derivative. Our goal is to provide you with in-depth technical guidance and troubleshooting strategies to prevent its decomposition and ensure the success of your synthetic endeavors.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable intermediate in organic synthesis, prized for its unique electronic properties imparted by the three halogen substituents. These electron-withdrawing groups activate the benzaldehyde for various transformations but also render it susceptible to decomposition under certain reaction conditions. This guide will address the common challenges encountered when using this reagent and provide field-proven solutions to mitigate them.

Troubleshooting Guide: Preventing Decomposition During Reactions

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: My reaction is showing significant formation of a dehalogenated benzaldehyde byproduct.

Potential Cause: This is a common issue in cross-coupling reactions (e.g., Suzuki, Heck) and is often due to hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom. This can be exacerbated by the choice of base, the presence of a proton source, or elevated temperatures.

Solutions:

  • Protect the Aldehyde: The most robust solution is to protect the aldehyde group as an acetal before performing the cross-coupling reaction. The acetal is stable under the basic conditions of the coupling reaction and can be easily removed afterward.[1]

  • Optimize Reaction Conditions:

    • Choice of Base: Switch to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide or potassium tert-butoxide.

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Trace amounts of water can serve as a proton source for hydrodehalogenation.[1]

    • Temperature Control: Lowering the reaction temperature may decrease the rate of dehalogenation relative to the desired cross-coupling.[1]

Experimental Protocol: Acetal Protection of this compound

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected aldehyde.

Issue 2: My Wittig reaction is giving a low yield and multiple unidentified byproducts.

Potential Cause: Polyhalogenated benzaldehydes can be unstable in the presence of strong bases typically used in Wittig reactions, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK). These bases can lead to decomposition of the starting material.[2]

Solutions:

  • Use a Milder Organic Base: Instead of strong inorganic or organometallic bases, consider using a milder organic base like 1,8-Diazabicycloundec-7-ene (DBU) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). These have been shown to be effective in the Wittig reaction of similar perfluorohalogenated benzaldehydes while minimizing decomposition.[2]

  • Use a Stabilized Ylide: If your synthesis allows, using a stabilized ylide can often be accomplished with weaker bases like sodium carbonate or even sodium bicarbonate in an aqueous medium, which is less likely to cause decomposition of the sensitive aldehyde.[3][4]

Issue 3: My Grignard or organolithium reaction is not proceeding as expected, or the yield is very low.

Potential Cause: The aldehyde group is highly reactive towards strong nucleophiles like Grignard and organolithium reagents. If the reaction is not carefully controlled, you can have multiple additions or side reactions. Furthermore, these reagents are extremely sensitive to moisture.

Solutions:

  • Strict Anhydrous Conditions: All glassware must be oven-dried, and all solvents must be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Temperature Control: Add the Grignard or organolithium reagent slowly and at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction and prevent side reactions.[5]

  • Protecting Group Strategy: As with cross-coupling reactions, protecting the aldehyde as an acetal is a highly effective strategy. The acetal will not react with the organometallic reagent. After the desired reaction, the acetal can be deprotected with a mild acid workup.[6]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents, acids, and bases. Storage at 4°C under a nitrogen atmosphere is recommended for long-term stability.[7]

Q2: Can I purify this compound if I suspect it has started to decompose?

A2: Yes. The most common decomposition product is the corresponding benzoic acid, formed by oxidation. This acidic impurity can be removed by dissolving the crude aldehyde in an organic solvent like ethyl acetate and washing with a mild aqueous base such as saturated sodium bicarbonate solution. The purified aldehyde will remain in the organic layer. Subsequent drying and removal of the solvent should yield the purified product.

Q3: Are there any specific analytical techniques to check for the purity of this compound?

A3: Yes, several techniques can be used:

  • NMR Spectroscopy (¹H and ¹⁹F): This will show the characteristic peaks for the aldehyde proton and the fluorine atom, and can reveal the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): This is particularly useful for detecting non-volatile impurities like the corresponding benzoic acid.

Visualizing the Workflow: Aldehyde Protection Strategy

The following diagram illustrates the general workflow for using a protecting group strategy to prevent the decomposition of this compound in a representative cross-coupling reaction.

G cluster_protection Step 1: Protection cluster_reaction Step 2: Main Reaction cluster_deprotection Step 3: Deprotection start This compound protect React with Triethyl Orthoformate (cat. p-TsOH, EtOH) start->protect protected_aldehyde Protected Aldehyde (Acetal) protect->protected_aldehyde main_reaction Perform Cross-Coupling Reaction (e.g., Suzuki with Boronic Acid, Pd catalyst, Base) protected_aldehyde->main_reaction coupled_product Protected Coupled Product main_reaction->coupled_product deprotect Acidic Workup (e.g., aq. HCl) coupled_product->deprotect final_product Final Product deprotect->final_product

Workflow for a cross-coupling reaction using an aldehyde protection strategy.

Summary of Recommendations

IssuePotential CauseRecommended Solution
Dehalogenation in Cross-Coupling Strong base, proton source, high temperatureProtect aldehyde as an acetal; use a weaker base (e.g., K₃PO₄); ensure anhydrous conditions; lower reaction temperature.
Low Yield/Decomposition in Wittig Reaction Use of strong bases (n-BuLi, t-BuOK)Employ milder organic bases (e.g., DBU, TBD); consider using a stabilized ylide with a weaker inorganic base.
Poor Results in Grignard/Organolithium Reactions Reaction with aldehyde group; presence of waterProtect aldehyde as an acetal; maintain strict anhydrous conditions; control temperature during addition.
General Instability/Impurity Formation Oxidation to benzoic acidStore under inert atmosphere at low temperature; purify by washing with a mild aqueous base.

References

Technical Support Center: 4-Bromo-5-chloro-2-fluorobenzaldehyde Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction involving 4-Bromo-5-chloro-2-fluorobenzaldehyde.

Understanding the Substrate: Key Challenges

The Suzuki coupling of this compound presents a unique set of challenges due to the electronic and steric properties of the molecule. The aryl halide is substituted with three different halogens and an electron-withdrawing aldehyde group. This substitution pattern can lead to chemoselectivity issues and influence the reactivity of the C-Br bond.

FAQs: General Questions

Q1: What are the primary challenges when performing a Suzuki coupling with this compound?

A1: The main challenges include:

  • Chemoselectivity: The presence of both a bromine and a chlorine atom on the aromatic ring raises the question of which C-X bond will react. In Suzuki couplings, the reactivity order for halides is generally I > Br > OTf >> Cl.[1] This suggests that the C-Br bond should be more reactive than the C-Cl bond.

  • Electron-Deficient Substrate: The aldehyde group is electron-withdrawing, which can affect the oxidative addition step of the catalytic cycle.

  • Steric Hindrance: The substituents ortho to the bromine (fluorine) and meta (chlorine and aldehyde) can influence the approach of the palladium catalyst.

  • Potential for Side Reactions: The aldehyde functionality can potentially coordinate to the palladium center, which may inhibit the reaction.[2][3]

Q2: Which palladium catalyst and ligand system is a good starting point for this reaction?

A2: For aryl bromides, a common and effective starting point is a palladium(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst such as Pd(OAc)₂ with a phosphine ligand.[1] Given the potential for steric hindrance, bulky and electron-rich phosphine ligands like SPhos or XPhos are often effective.[4][5]

Q3: What is the role of the base in this Suzuki coupling, and which one should I choose?

A3: The base is crucial for the transmetalation step, where it activates the boronic acid to facilitate the transfer of the organic group to the palladium complex.[6][7] Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6] The choice of base can significantly impact the reaction's success, and screening different bases is often necessary.

Troubleshooting Guide: Specific Issues

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low to No Product Formation

Q: My reaction is not yielding any of the desired product. What are the first things I should check?

A: A systematic check of your reagents and reaction setup is the first step.

  • Reagent Quality:

    • Boronic Acid Stability: Boronic acids can degrade over time, especially if they are electron-deficient.[1] A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[8] Consider using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or an MIDA boronate.[1][9]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure they have been stored correctly under an inert atmosphere. Using a fresh batch is advisable if there are any doubts.

  • Reaction Conditions:

    • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen.[10] Ensure your reaction is set up under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[1][10]

    • Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity and soluble in the reaction medium. A biphasic solvent system (e.g., toluene/water) can sometimes improve the solubility of inorganic bases.[10]

Problem 2: Significant Side Product Formation

Q: I'm observing significant amounts of side products, mainly the homocoupling of my boronic acid and debromination of my starting material. How can I minimize these?

A: These are common side reactions in Suzuki couplings.

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to Pd(0).[11]

    • Solution: Rigorous deoxygenation of the reaction mixture is critical.[10] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.

  • Debromination (Protodehalogenation): This is the replacement of the bromine atom with a hydrogen atom.

    • Solution: This can be caused by certain bases or impurities. Trying a milder base, such as K₃PO₄ or KF, may help.[6] Lowering the reaction temperature can also be beneficial.[1]

Experimental Protocols
General Procedure for Suzuki Coupling of this compound

This is a representative protocol and may require optimization for your specific boronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of toluene and water). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Optimizing Reaction Components

The following tables provide a starting point for optimizing your reaction conditions. Yields are highly dependent on the specific boronic acid used.

Table 1: Screening of Different Bases

BaseSolventTemperature (°C)Typical Yield Range (%)
K₂CO₃Toluene/H₂O (4:1)9060-85
Cs₂CO₃Dioxane/H₂O (4:1)10070-95
K₃PO₄Toluene10065-90
KFTHF/H₂O (4:1)8050-75

Table 2: Screening of Catalyst Systems

Palladium SourceLigandCatalyst Loading (mol%)Typical Yield Range (%)
Pd(PPh₃)₄-560-80
Pd(OAc)₂SPhos275-95
Pd₂(dba)₃XPhos270-90
PdCl₂(dppf)-350-75
Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Base_Activation Base Activation of Boronic Acid Boronate [R²B(OH)₃]⁻ Boronate->Transmetalation PdII_Diorgano R¹-Pd(II)L_n-R² Transmetalation->PdII_Diorgano Reductive_Elimination Reductive Elimination PdII_Diorgano->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Check Reagent Quality (Boronic Acid, Catalyst, Ligand) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Degassed Solvents) Start->Check_Conditions Screen_Base Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Check_Reagents->Screen_Base Check_Conditions->Screen_Base Screen_Ligand Screen Different Ligands (SPhos, XPhos) Screen_Base->Screen_Ligand No Improvement Success Improved Yield Screen_Base->Success Improvement Optimize_Temp Optimize Temperature Screen_Ligand->Optimize_Temp No Improvement Screen_Ligand->Success Improvement Optimize_Temp->Success Improvement

Caption: A decision-making workflow for troubleshooting low yields.

References

Byproduct identification in 4-Bromo-5-chloro-2-fluorobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-5-chloro-2-fluorobenzaldehyde is a versatile, tri-halogenated aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2][3][4] Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms—imparts distinct electronic properties that make the aldehyde group highly reactive and the aromatic ring amenable to a variety of transformations, such as cross-coupling and nucleophilic substitution reactions.[1][2][3]

However, this high reactivity can also lead to the formation of undesired byproducts, complicating reaction workups, reducing yields, and requiring robust analytical methods for identification and mitigation. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting common issues encountered during reactions with this intermediate.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

FAQ 1: Reductive Amination

Question: I am performing a reductive amination with this compound and a primary amine. My LC-MS analysis shows the expected product, but also two significant impurities: one corresponding to the alcohol (4-bromo-5-chloro-2-fluorobenzyl alcohol) and another to the carboxylic acid (4-bromo-5-chloro-2-fluorobenzoic acid). What is happening?

Answer:

This impurity profile strongly suggests that a Cannizzaro reaction is occurring as a significant side reaction.

Causality & Mechanism: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking α-hydrogens, like our substrate) to yield a primary alcohol and a carboxylic acid.[5][6] The reaction is typically promoted by strong bases (e.g., NaOH, KOH) and proceeds via a tetrahedral intermediate formed by hydroxide attack on the carbonyl carbon.[5][6][7] This intermediate then transfers a hydride to a second molecule of the aldehyde, resulting in one molecule being reduced to the alcohol and the other oxidized to the carboxylic acid.[5][7]

Your reductive amination conditions, especially if they involve a strong base or are run at a high pH, can facilitate this undesired pathway.

Troubleshooting & Mitigation:

  • pH Control: The key is to maintain a mildly acidic pH (typically 5-7). This protonates the intermediate imine to form an iminium ion, which is more electrophilic and readily reduced by the hydride source, while simultaneously preventing the accumulation of hydroxide ions needed to initiate the Cannizzaro reaction.

  • Choice of Reducing Agent: Switch to a milder, pH-selective reducing agent.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for reductive aminations. It is less basic and more tolerant of mildly acidic conditions than sodium borohydride (NaBH₄).[8][9] It selectively reduces the protonated iminium ion over the starting aldehyde.[8][9]

    • Sodium cyanoborohydride (NaBH₃CN): Also effective under mildly acidic conditions, but it is highly toxic.[8][9]

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentOptimal pHSelectivity (Imine vs. Aldehyde)Byproduct Risk (Cannizzaro)Safety Concerns
NaBH₄ (Sodium Borohydride)7-10LowHigh (if pH drifts high)Flammable; reacts with protic solvents
NaBH(OAc)₃ (STAB) 4-6 High Low Moisture sensitive
NaBH₃CN (Sodium Cyanoborohydride)3-6HighLowHighly Toxic (releases HCN gas in acid)
FAQ 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck)

Question: During a Suzuki coupling reaction to replace the bromine atom, I am observing a significant amount of a byproduct where the bromine has been replaced by hydrogen (4-chloro-2-fluorobenzaldehyde). What causes this hydrodehalogenation?

Answer:

The formation of a hydrodehalogenation byproduct is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient or sterically hindered aryl halides.[10][11][12]

Causality & Mechanism: Hydrodehalogenation can occur through several pathways, but a prominent one involves the palladium catalyst and a hydrogen source.

  • β-Hydride Elimination: If the organometallic partner has β-hydrogens, this is a classic pathway. However, with typical Suzuki partners like boronic acids, this is less common.

  • Solvent/Base as a Hydride Source: More likely in your case, the solvent (e.g., alcohols, water) or additives can act as a hydride source.[10] The Ar-Pd(II)-X intermediate can undergo reductive elimination with a hydride ligand, which can be formed from the solvent or base, to yield the dehalogenated product.

  • Catalyst Decomposition: Certain conditions can lead to the formation of palladium hydride (Pd-H) species, which can then participate in the catalytic cycle to produce the hydrodehalogenated arene.

Troubleshooting & Mitigation:

  • Choice of Ligand: The ligand bound to the palladium center is critical. Bulky, electron-rich phosphine ligands can often suppress hydrodehalogenation by promoting the desired reductive elimination step over side reactions.[10] Experiment with ligands like XPhos, SPhos, or RuPhos.

  • Base Selection: Use a non-hydroxide, anhydrous base. Bases like K₃PO₄ or CsF are often effective. Avoid strong hydroxide bases if possible, as water is a potential hydrogen source.[10]

  • Solvent System: Ensure you are using high-purity, anhydrous solvents. If possible, avoid protic solvents. A common choice is a mixture like Dioxane/Water, but minimizing the water content or using an anhydrous system like Toluene or THF can help.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

Workflow: Troubleshooting Hydrodehalogenation

Here is a logical workflow for addressing the hydrodehalogenation issue.

G start Problem: Hydrodehalogenation Byproduct check_solvent Step 1: Verify Solvent Purity Are solvents anhydrous? start->check_solvent change_base Step 2: Change Base Switch from hydroxide base to K₃PO₄ or Cs₂CO₃. check_solvent->change_base If Yes change_ligand Step 3: Optimize Ligand Screen bulky, electron-rich phosphine ligands (e.g., XPhos). change_base->change_ligand optimize_temp Step 4: Lower Temperature Run at lowest temp for reasonable conversion. change_ligand->optimize_temp solved Problem Resolved optimize_temp->solved

Caption: A stepwise troubleshooting guide for mitigating hydrodehalogenation.

FAQ 3: Nucleophilic Aromatic Substitution (SNA)

Question: I am attempting to displace the fluorine atom using a nitrogen nucleophile (e.g., piperidine), but the reaction is slow and gives a complex mixture. Isn't the fluorine activated for substitution?

Answer:

Yes, the fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing aldehyde group. However, the reactivity and outcome depend heavily on the reaction conditions and the specific nucleophile used.

Causality & Mechanism: The SNAr mechanism involves two steps:

  • Attack: The nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group (fluoride) is expelled, restoring aromaticity.

While fluorine is a very electronegative atom, making the attached carbon electrophilic, the C-F bond is very strong.[13] For the reaction to proceed efficiently, the stabilization of the Meisenheimer complex is key.

Potential Issues & Byproducts:

  • Competing Substitution: While fluorine is generally the most activated halogen for SNAr due to its high electronegativity, under certain conditions (especially with soft nucleophiles), substitution at the chlorine or bromine positions might occur, leading to a mixture of products.

  • Reaction with the Aldehyde: The primary competing reaction is the nucleophile attacking the highly electrophilic aldehyde carbonyl. This can lead to the formation of iminium ions (if a primary/secondary amine is used) or hemiaminals, consuming your nucleophile and starting material in non-productive pathways.

  • Decomposition: Strong basic conditions at elevated temperatures can lead to decomposition or polymerization of the aldehyde.

Troubleshooting & Mitigation:

  • Protect the Aldehyde: The most robust solution is to protect the aldehyde group before attempting the SNAr reaction. Converting it to an acetal (e.g., using ethylene glycol and an acid catalyst) will make it inert to the nucleophile. The acetal can be easily removed via acidic workup after the substitution is complete.

  • Optimize Reaction Conditions:

    • Solvent: Use a polar aprotic solvent like DMSO or DMF to solvate the cation of the nucleophile and accelerate the reaction.

    • Temperature: These reactions often require heat, but start at a moderate temperature (e.g., 80 °C) and slowly increase if necessary to avoid decomposition.

    • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is often used to deprotonate the nucleophile or scavenge any acid formed.

Reaction Pathway: SNAr with Aldehyde Protection

G SM Starting Aldehyde (4-Br-5-Cl-2-F-Ph-CHO) Protected Protected Acetal SM->Protected 1. Ethylene Glycol, H⁺ Substituted S(N)Ar Product (Fluorine Displaced) Protected->Substituted 2. Nucleophile, Base, Heat Final Final Product (Deprotected Aldehyde) Substituted->Final 3. Aqueous Acid Workup

References

Technical Support Center: Enhancing the Stability of 4-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-5-chloro-2-fluorobenzaldehyde (CAS No. 1603584-72-0). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile, poly-halogenated aromatic aldehyde in their synthetic workflows. The unique electronic properties imparted by the bromine, chlorine, and fluorine substituents make this compound a valuable building block but also introduce specific stability challenges.[1] This guide provides in-depth answers to common issues, troubleshooting advice for reaction conditions, and validated protocols to ensure the integrity of your starting material and the success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - General Handling, Storage, and Purity

This section addresses common queries regarding the long-term stability and proper handling of this compound.

Q1: What are the ideal storage conditions for this compound to ensure long-term stability?

A: Proper storage is the first and most critical step in maintaining the compound's integrity. Like many benzaldehydes, this derivative is susceptible to slow oxidation and degradation from environmental factors.[2][3]

  • Temperature: For long-term storage, a refrigerated environment (2-8°C) is recommended.[4] Some suppliers suggest storage at -20°C, which is also an excellent practice, especially for high-purity grades.[5]

  • Atmosphere: The primary degradation pathway is oxidation of the aldehyde to the corresponding benzoic acid.[3] To minimize this, store the compound under an inert atmosphere (Nitrogen or Argon). After each use, flush the container headspace with inert gas before sealing.

  • Light: Photochemical degradation can occur.[6] Always store the container in a dark location or use an amber vial to protect the contents from light.

  • Container: Use a tightly sealed container to prevent moisture ingress and exposure to atmospheric oxygen.[2]

Q2: I've noticed my solid this compound has developed a yellowish tint and has a slightly different melting point. What does this signify, and can I still use it?

A: A change in color from white to yellow and a deviation in melting point are classic indicators of impurity formation.[3] The most likely culprit is aerial oxidation to 4-bromo-5-chloro-2-fluorobenzoic acid.

  • Causality: The aldehyde functional group is readily oxidized by atmospheric oxygen, a process that can be accelerated by exposure to light and trace metal impurities.[2][6] The resulting carboxylic acid acts as an impurity, leading to a broadened and depressed melting point range.

  • Recommendation: For reactions sensitive to acidic impurities or those requiring precise stoichiometry, using the discolored material is not recommended as it can lead to lower yields and complex purification. The acidic impurity can interfere with base-catalyzed reactions or poison sensitive catalysts. It is advisable to either purify the material (see Protocol 2) or use a fresh, high-purity batch.[7]

Q3: What common reagents and conditions are known to be incompatible with this compound?

A: Due to its functional groups, this aldehyde is incompatible with several classes of reagents:

  • Strong Oxidizing Agents: Reagents like potassium permanganate, chromium trioxide, or even nitric acid will rapidly and exothermically oxidize the aldehyde to a carboxylic acid.

  • Strong Bases: Concentrated strong bases (e.g., NaOH, KOH) can induce a Cannizzaro reaction, a disproportionation reaction where two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid. This is a common side reaction for aldehydes lacking alpha-hydrogens.

  • Violent Reactions: Safety data for benzaldehyde indicates potential violent reactions with alkalis, aluminum, and iron under certain conditions.[6] Caution should be exercised when using these materials in combination with the substituted benzaldehyde.

Part 2: Troubleshooting Guide - Enhancing Stability Under Reaction Conditions

This section provides solutions to specific problems encountered during chemical reactions involving this compound.

Q4: My reaction is generating 4-bromo-5-chloro-2-fluorobenzoic acid as a significant byproduct, lowering the yield of my desired product. How can I prevent this in-situ oxidation?

A: The formation of the carboxylic acid byproduct during a reaction is a clear sign of oxidation. This is a common issue, especially in reactions that require elevated temperatures or extended run times.

Root Cause Analysis: The aldehyde is being oxidized by dissolved oxygen in the solvents, atmospheric oxygen in the reaction headspace, or by oxidizing impurities (peroxides) in the solvents.

Solutions:

  • Implement an Inert Atmosphere: The most effective solution is to rigorously exclude oxygen. This involves using an inert gas like Nitrogen or Argon throughout the experiment. (See Protocol 1 for a detailed methodology).

  • Use Degassed, Anhydrous Solvents: Solvents can contain dissolved oxygen. Degas your solvents before use by sparging with an inert gas for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive reactions. Anhydrous solvents are also crucial, as moisture can affect many reactions.

  • Check Solvent Purity: Ethers like THF or Dioxane can form explosive peroxides upon storage, which are potent oxidizing agents. Always use fresh, inhibitor-free solvents or test for peroxides before use.

  • Consider an Antioxidant: For specific applications where inerting is difficult, adding a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) can sometimes inhibit oxidation pathways, though this should be tested for compatibility with your desired reaction.

Q5: I am attempting a base-mediated reaction, but it is turning dark brown and forming what appears to be polymeric material. What is causing this decomposition?

A: Dark coloration and polymer formation under basic conditions are indicative of uncontrolled side reactions. Given that this compound lacks alpha-hydrogens, classic aldol condensation is not the cause.

Root Cause Analysis: The highly electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing halogens, makes it very susceptible to attack. Strong, nucleophilic bases can lead to a cascade of undesirable reactions.

  • Cannizzaro Reaction: As mentioned, strong hydroxides can cause disproportionation.

  • Other Condensations/Decompositions: The harsh conditions can promote other undefined decomposition pathways.

Solutions:

ParameterRecommended ActionRationale
Base Selection Switch from strong, nucleophilic bases (e.g., NaOH, KOH, MeO⁻) to weaker or non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, TEA, DIPEA, DBU).These bases are sufficient to deprotonate many substrates but are less likely to attack the carbonyl carbon directly, minimizing decomposition.
Temperature Control Run the reaction at a lower temperature (e.g., 0°C or -78°C).Reduces the rate of decomposition side reactions, which often have a higher activation energy than the desired reaction.
Reagent Addition Add the base or other nucleophiles slowly and portion-wise to the solution of the aldehyde.Maintains a low instantaneous concentration of the reactive species, preventing localized "hot spots" and runaway side reactions.
Solvent Choice Use aprotic solvents (e.g., THF, Toluene, DCM) instead of protic solvents (e.g., Methanol, Ethanol).Protic solvents can participate in base-catalyzed side reactions or form hemiacetals/acetals with the aldehyde.

Q6: In my Grignard/organolithium reaction, my yields are consistently low and I recover unreacted starting material. Is this a stability issue?

A: Yes, this can be directly related to the stability and reactivity of the aldehyde. Low yields in such reactions often point to two primary issues: consumption of the organometallic reagent by an acidic impurity or side reactions.

Root Cause Analysis:

  • Acidic Impurity: If your aldehyde has partially oxidized to the corresponding benzoic acid, this acid will quench the highly basic Grignard or organolithium reagent in an acid-base reaction, consuming at least one equivalent of your nucleophile.

  • Enolate Formation (in other aldehydes/ketones): While not applicable to this specific aldehyde, it is a common issue where the organometallic reagent acts as a base to deprotonate an alpha-hydrogen instead of as a nucleophile.[8]

Solutions:

  • Ensure Purity of the Aldehyde: Use high-purity, freshly opened, or recently purified aldehyde to ensure it is free of the carboxylic acid impurity.

  • Use an Excess of the Nucleophile: A slight excess (e.g., 1.1-1.2 equivalents) of the organometallic reagent can sometimes overcome minor amounts of acidic impurities.

  • Reverse Addition: Add the aldehyde solution slowly to the organometallic reagent solution at a low temperature. This ensures the nucleophile is always in excess, which can suppress side reactions and favor the desired nucleophilic addition.

Part 3: Key Protocols & Methodologies

Protocol 1: Inert Atmosphere Technique for Reactions

This protocol describes the standard procedure for setting up a reaction under an inert atmosphere to prevent oxidation.

Materials:

  • Three-neck round-bottom flask

  • Condenser (if heating)

  • Septa

  • Glass stoppers

  • Nitrogen or Argon gas source with a bubbler

  • Schlenk line or manifold

  • Cannula and syringes

Procedure:

  • Assembly: Assemble the glassware (flask, condenser) and heat-gun or oven-dry it to remove adsorbed moisture. Allow it to cool to room temperature under a stream of inert gas.

  • Purging: Seal the flask and subject it to at least three cycles of vacuum/inert gas backfill using a Schlenk line to ensure all atmospheric oxygen is removed.

  • Reagent Addition (Solids): Briefly remove a stopper and add the this compound and any other solid reagents under a strong positive pressure of inert gas (a "nitrogen blanket").

  • Solvent Addition: Add degassed, anhydrous solvent via a cannula or a dry syringe through a septum.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction. The bubbler will show a slow, steady stream of bubbles (1-2 per second), indicating a slight positive pressure.

  • Sampling/Monitoring: If samples are needed for TLC or GC/MS analysis, withdraw them using a dry syringe through the septum while maintaining positive inert gas flow.

Protocol 2: Purification of Partially Oxidized this compound

This protocol removes the 4-bromo-5-chloro-2-fluorobenzoic acid impurity.

Method: Acid-Base Extraction

  • Dissolution: Dissolve the impure aldehyde in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble sodium salt, while the aldehyde remains in the organic layer.

    • Self-Validation: You may observe effervescence (CO₂ gas) as the bicarbonate neutralizes the acid.

  • Separation: Separate the organic layer. Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified aldehyde.

    • Final Validation: Confirm purity by measuring the melting point and comparing it to the literature value for the pure compound, or by TLC/¹H NMR analysis.

Part 4: Visualizations and Data

Diagrams

A key degradation pathway for this compound is oxidation. The following diagram illustrates this process.

G Diagram 1: Oxidation Decomposition Pathway cluster_reactants Starting Material cluster_products Degradation Product Aldehyde This compound (C₇H₃BrClFO) CarboxylicAcid 4-Bromo-5-chloro-2-fluorobenzoic Acid (C₇H₃BrClFO₂) Aldehyde->CarboxylicAcid Oxidation Reagents O₂ (Air) Light Trace Metals Reagents->Aldehyde G Diagram 2: Workflow for Stability Enhancement node_setup Step 1: Glassware Preparation Oven-dry all glassware. Assemble under inert gas flow. node_purge Step 2: System Purge Perform 3x vacuum/backfill cycles with N₂ or Ar. node_setup->node_purge node_reagents Step 3: Reagent Addition Add aldehyde under positive pressure. Add degassed solvents via syringe. node_purge->node_reagents node_reaction Step 4: Reaction Maintain positive N₂ pressure. Control temperature carefully. node_reagents->node_reaction node_workup Step 5: Quench & Workup Cool reaction before exposing to air. Proceed with extraction/purification. node_reaction->node_workup

References

Technical Support Center: Reaction Monitoring for 4-Bromo-5-chloro-2-fluorobenzaldehyde Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for monitoring chemical transformations involving 4-Bromo-5-chloro-2-fluorobenzaldehyde. This guide is designed for researchers, chemists, and process development professionals who utilize this versatile, halogenated building block in their synthetic workflows. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding the progress of its reactions is critical for optimizing yield, minimizing impurities, and ensuring process safety and scalability.[1]

This document provides in-depth, field-proven insights into selecting and implementing the appropriate analytical techniques for real-time, in-situ, or at-line reaction monitoring. We will move beyond simple procedural lists to explain the causality behind our recommendations, empowering you to troubleshoot effectively and generate reliable, reproducible data. The principles discussed align with the goals of Process Analytical Technology (PAT), a framework encouraged by regulatory agencies to design, analyze, and control manufacturing processes through timely measurements of critical parameters.[2][3]

Section 1: Choosing the Right Monitoring Technique

The selection of an appropriate analytical method is the most critical first step. The choice depends on several factors including the nature of the reaction, the physical properties of reactants and products, the need for real-time data, and available instrumentation.

The following decision workflow provides a logical pathway for selecting the most suitable technique for your specific application.

G cluster_offline Offline / At-line Techniques cluster_insitu In-situ / Online Techniques start Start: Define Reaction Goal (e.g., Kinetics, Endpoint, Impurity Profile) q2 Are key components (reactant, product, intermediate) volatile and thermally stable? start->q2 q1 Is the reaction mixture homogeneous and optically clear? q3 Is real-time, continuous data (kinetics, transient intermediates) a primary requirement? q1->q3 Yes hplc HPLC / UPLC (UV or MS Detector) Best for non-volatile, complex mixtures. q1->hplc No q2->q1 No gc GC (FID or MS Detector) Ideal for volatile analytes. q2->gc Yes q4 Is definitive structural information or byproduct identification needed? q3->q4 No ftir In-situ FTIR / Raman Monitors functional group changes in real-time. q3->ftir Yes q4->hplc No nmr NMR (At-line or Offline) Excellent for structural elucidation and quantification. q4->nmr Yes ms Direct Injection MS (e.g., DART-MS) Rapid mass confirmation. q4->ms Yes

Caption: Workflow for selecting a reaction monitoring technique.

Section 2: Technique-Specific FAQs & Troubleshooting

This section addresses common questions and issues encountered when using specific analytical techniques to monitor transformations of this compound.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is often the workhorse technique for monitoring reactions of substituted benzaldehydes due to their low volatility and strong UV absorbance.[4][5]

Frequently Asked Questions

  • Q: What is the best column choice for separating this compound from its reaction products?

    • A: A reversed-phase C18 column is the most common and versatile starting point. The hydrophobic nature of the phenyl ring interacts well with the C18 stationary phase. For potentially closely-related products or isomers, a Phenyl-Hexyl phase can offer alternative selectivity through pi-pi interactions.[6]

  • Q: How do I choose the optimal mobile phase?

    • A: Start with a simple gradient of acetonitrile (ACN) and water. ACN is often preferred over methanol for aromatic compounds as it can provide sharper peaks.[6] Since the analytes are not ionizable, pH control is less critical, but adding 0.1% formic acid can improve peak shape by minimizing interactions with residual silanols on the column packing.[6]

  • Q: What UV wavelength should I use for detection?

    • A: Benzaldehydes have strong absorbance maxima around 254 nm and 280 nm. Monitor at 254 nm for general-purpose, high-sensitivity detection. It is best practice to run a UV scan of your starting material and product standards to determine the optimal wavelength or an isosbestic point if one exists.

Troubleshooting Guide: HPLC

  • Q: My peaks are tailing. What's the cause and solution?

    • A: Peak tailing for neutral aromatic compounds is often caused by secondary interactions with the silica backbone of the column or by sample overload.[7][8]

      • Solution 1 (Methodological): Decrease the mobile phase pH by adding a small amount of acid (e.g., 0.1% formic or acetic acid) to suppress the ionization of residual silanol groups on the stationary phase.[7]

      • Solution 2 (Column): Use a high-purity, end-capped C18 column specifically designed to minimize silanol activity.[7]

      • Solution 3 (Sample): Reduce the injection volume or sample concentration to ensure you are not overloading the column.[8]

      • Solution 4 (Hardware): Check for dead volume in fittings between the column and detector.

G start Problem: Peak Tailing Observed q1 Is sample concentration too high? start->q1 s1 Dilute sample or reduce injection volume. q1->s1 Yes q2 Is mobile phase pH > 4? q1->q2 No end Resolution: Symmetric Peaks s1->end s2 Add 0.1% Formic Acid to mobile phase. q2->s2 Yes q3 Are you using an older 'Type-A' silica column? q2->q3 No s2->end s3 Switch to a modern, high-purity, end-capped column. q3->s3 Yes/Maybe s3->end

Caption: Troubleshooting flowchart for HPLC peak tailing.

Gas Chromatography (GC)

GC is suitable if the transformation products of this compound are sufficiently volatile and thermally stable. For example, in a reduction reaction to the corresponding benzyl alcohol.

Frequently Asked Questions

  • Q: My product is a carboxylic acid. Can I use GC?

    • A: It is not ideal. Carboxylic acids have low volatility and tend to tail on standard GC columns due to their polarity and hydrogen bonding capabilities.[9] They often require derivatization (e.g., to a methyl ester) before analysis, which adds a step to the workflow. HPLC is a more direct method for such transformations.

  • Q: What type of GC column is recommended?

    • A: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), provides a good balance of interactions for separating halogenated aromatic compounds.[10]

Troubleshooting Guide: GC

  • Q: I'm seeing broad peaks and poor resolution. What should I check?

    • A: This can be caused by several factors.

      • Check Inlet Temperature: An inlet temperature that is too low will cause slow volatilization of the sample, leading to broad peaks. For benzaldehydes, an inlet temperature of 250 °C is a good starting point.[9]

      • Check Carrier Gas Flow: An incorrect flow rate will compromise efficiency. Ensure your flow rate is optimized for your column dimensions and carrier gas (Helium is common).[9]

      • Column Contamination: High-boiling impurities from previous injections can accumulate at the head of the column. Try baking the column at its maximum rated temperature or trimming the first few centimeters of the inlet side.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an exceptionally powerful tool for reaction monitoring as it provides unambiguous structural information and can be inherently quantitative without the need for response factor calibration.[11][12]

Frequently Asked Questions

  • Q: How can I use NMR to track the reaction progress?

    • A: The aldehyde proton of this compound has a distinct, downfield chemical shift (typically ~10 ppm) that is well-separated from other signals.[13] The disappearance of this singlet is a direct measure of reactant consumption. Concurrently, the appearance of new, characteristic signals will indicate product formation.

  • Q: Can I use ¹⁹F NMR for monitoring?

    • A: Absolutely. ¹⁹F NMR is an excellent, highly sensitive probe. The fluorine atom on the starting material will have a specific chemical shift. Any transformation that changes the electronic environment of the aromatic ring will cause this signal to shift or be replaced by a new signal corresponding to the product.[14] This provides a very clean window for monitoring, as there are no interfering solvent signals.

Troubleshooting Guide: NMR

  • Q: My quantitative NMR (qNMR) results don't match my HPLC data. Why?

    • A: Discrepancies often arise from issues with relaxation delays or the choice of internal standard.

      • Relaxation Delay (d1): Ensure the relaxation delay between scans is at least 5 times the longest T1 relaxation time of the nuclei you are integrating. Aldehyde protons and quaternary carbons can have long T1 values. An insufficient delay will lead to signal saturation and inaccurate integration. A starting d1 of 30 seconds is a safe choice for quantitative accuracy.[14]

      • Internal Standard: The internal standard must be inert to the reaction conditions, soluble in the reaction mixture, and have a signal that is sharp and well-resolved from all other signals. For ¹H NMR, common standards include 1,3,5-trimethoxybenzene or dimethyl sulfone.

Mass Spectrometry (MS)

MS is invaluable for confirming the identity of products and byproducts by providing molecular weight information.[15] It can be coupled with chromatography (LC-MS, GC-MS) or used as a standalone, real-time monitoring technique.[16][17]

Frequently Asked Questions

  • Q: How can I use MS to quickly check if my reaction is working?

    • A: Techniques like Direct Analysis in Real Time (DART-MS) allow for near-instantaneous analysis of a crude reaction aliquot.[16][18] Simply dip a glass rod into the reaction mixture and present it to the DART source. The resulting spectrum will show the mass-to-charge ratio (m/z) of the starting material and any products formed, giving you a rapid "yes/no" answer on product formation.

  • Q: What is a key feature to look for in the mass spectrum of my compounds?

    • A: The presence of bromine and chlorine provides a highly distinctive isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two (³⁵Cl and ³⁷Cl) in a 3:1 ratio. Your target molecule will therefore appear as a cluster of peaks, and the specific pattern of this cluster is a powerful confirmation of the compound's elemental composition.

Section 3: Key Experimental Protocols
Protocol 1: At-Line ¹H NMR Reaction Monitoring

This protocol describes how to monitor a reaction by periodically taking samples and analyzing them by ¹H NMR spectroscopy using an internal standard for quantification.

  • Prepare the Internal Standard (IS) Stock: Accurately weigh a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) and dissolve it in a known volume of deuterated solvent (e.g., CDCl₃) to make a stock solution of known concentration.

  • Set Up the Reaction: Begin your chemical reaction under the desired conditions in a standard reaction vessel.

  • Timepoint Zero (t=0) Sample: Before adding the final reagent to initiate the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Sample Preparation: In an NMR tube, combine the 50 µL reaction aliquot with a precise volume (e.g., 500 µL) of the internal standard stock solution. Mix thoroughly.

  • Acquire NMR Spectrum: Acquire a quantitative ¹H NMR spectrum. Crucially, set the relaxation delay (d1) to at least 30 seconds to ensure full relaxation of all protons for accurate integration.[14]

  • Repeat Sampling: At regular intervals (e.g., every 30 minutes), repeat steps 3-5 to track the reaction's progress over time.

  • Data Processing:

    • Integrate the characteristic peak for the starting material's aldehyde proton (~10 ppm).

    • Integrate the characteristic peak for the internal standard.

    • Calculate the concentration of the starting material at each time point relative to the known concentration of the internal standard.

Protocol 2: Developing a Generic HPLC Monitoring Method

This protocol provides a starting point for developing a reversed-phase HPLC method.

  • Column and Hardware Setup:

    • Install a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Set the column oven temperature to 30 °C for stable retention times.[19]

    • Set the UV detector to 254 nm.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Degas both solvents thoroughly before use.[19]

  • Initial Gradient Conditions:

    • Set a flow rate of 1.0 mL/min.

    • Run a fast "scouting" gradient to determine the approximate elution conditions:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-13 min: 95% to 5% B

      • 13-15 min: 5% B (re-equilibration)

  • Method Optimization:

    • Inject a solution of your starting material and, if available, your expected product.

    • Based on the retention times from the scouting run, adjust the gradient slope to improve the resolution between the starting material, product, and any impurities. If peaks elute too quickly, make the gradient shallower. If they elute too late, make it steeper.

Section 4: Data Summary Table
TechniquePrimary Use CaseProsCons
HPLC/UPLC Quantitative analysis of reaction progress, purity assessment.Highly quantitative, robust, widely available, separates complex mixtures.Requires sampling (offline/at-line), method development can be time-consuming.
GC Monitoring reactions with volatile and thermally stable analytes.High resolution, sensitive, fast analysis times.Not suitable for non-volatile or thermally labile compounds, may require derivatization.[9]
NMR Structural confirmation, byproduct identification, absolute quantification (qNMR).Structurally definitive, inherently quantitative, ¹⁹F NMR is a clean probe for this substrate.[11][14]Lower throughput, requires deuterated solvents, higher equipment cost.
Mass Spec. Molecular weight confirmation, identification of unknowns, rapid screening.Extremely sensitive, provides molecular weight, suitable for online monitoring (DART, etc.).[15][16]Not inherently quantitative without standards, can suffer from matrix effects.
In-situ FTIR/Raman Real-time kinetic analysis, endpoint determination.Continuous data stream, no sampling required, provides mechanistic insights.[12][20]Spectra can be complex, requires chemometric modeling for quantification, probe can be intrusive.

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-5-chloro-2-fluorobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Halogenated benzaldehydes, a class of compounds frequently utilized as building blocks in medicinal chemistry, often present unique challenges in their characterization due to the complex interplay of electronic and steric effects of multiple halogen substituents. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key exemplar, 4-Bromo-5-chloro-2-fluorobenzaldehyde, and offers a comparative study against its structural analogs to illuminate the nuanced effects of halogen substitution patterns on NMR spectral parameters.

The Decisive Role of NMR in the Structural Verification of Halogenated Aromatics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and chemical environment of atoms within a molecule. For polysubstituted aromatic systems like this compound, ¹H and ¹³C NMR are indispensable for confirming the regiospecific placement of substituents on the benzene ring. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a detailed fingerprint of the molecule's electronic architecture, which is profoundly influenced by the nature and position of the halogen atoms. Understanding these influences is critical for quality control, reaction monitoring, and the rational design of new chemical entities.

Experimental Protocol for High-Resolution NMR Analysis

The acquisition of high-quality NMR data is paramount for accurate structural interpretation. The following is a detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra of solid organic compounds such as this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to ensure good solubility and to avoid interference with the analyte signals.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed at the bottom of a Pasteur pipette directly into a 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Final Volume and Capping: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height. Cap the NMR tube securely.

NMR Data Acquisition
  • Spectrometer Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved signals.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the entire carbon chemical shift range (typically 0-220 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Phase the spectrum to ensure all peaks are in the absorptive mode and correct the baseline for a flat appearance.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap NMR Tube filter->cap insert Insert Sample into Spectrometer cap->insert lock_shim Lock and Shim insert->lock_shim acq_1h Acquire ¹H Spectrum lock_shim->acq_1h acq_13c Acquire ¹³C Spectrum lock_shim->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Peak Picking, Integration, and Analysis reference->analyze

Figure 1. Workflow for NMR sample preparation, data acquisition, and processing.

Spectral Analysis of this compound

Due to the limited availability of experimental spectra in public databases, the following analysis is based on predicted ¹H and ¹³C NMR data, generated using advanced computational algorithms. It is important to note that while these predictions are highly reliable, experimental verification is always recommended.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-3~7.85d~7.0Proton ortho to CHO
H-6~7.65d~8.5Proton ortho to Br
CHO~10.20s-Aldehydic proton

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~187C=O
~160 (d, ¹JCF ≈ 260 Hz)C-F
~138C-Cl
~135C-H (C-6)
~125 (d, ²JCF ≈ 20 Hz)C-CHO
~120C-Br
~118 (d, ²JCF ≈ 25 Hz)C-H (C-3)

The predicted ¹H NMR spectrum is expected to show two signals in the aromatic region and one singlet for the aldehydic proton. The proton at the 3-position (H-3) is anticipated to be a doublet due to coupling with the fluorine atom at the 2-position. The proton at the 6-position (H-6) is also expected to be a doublet due to coupling with the adjacent fluorine atom. The aldehydic proton appears as a singlet in the downfield region, which is characteristic of this functional group.[1]

In the ¹³C NMR spectrum, the carbon attached to the fluorine atom (C-2) will exhibit a large coupling constant (¹JCF). The carbons adjacent to the fluorine atom (C-1 and C-3) will show smaller, two-bond couplings (²JCF). The chemical shifts of the carbon atoms are influenced by the electronegativity and position of the halogen substituents.

Comparative NMR Analysis with Structural Analogs

To better understand the influence of each halogen substituent on the NMR spectrum, a comparison with simpler, related benzaldehydes is highly instructive.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) of the Aldehydic Proton and Aromatic Protons

CompoundAldehydic Proton (CHO)Aromatic Protons
4-Fluorobenzaldehyde[2]9.977.85-7.98 (m), 7.16-7.26 (m)
4-Chlorobenzaldehyde[2]~9.99~7.82 (d), ~7.52 (d)
4-Bromobenzaldehyde[2]9.997.82 (d), 7.72 (d)
This compound (Predicted) ~10.20 ~7.85 (d), ~7.65 (d)

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) of the Carbonyl Carbon

CompoundCarbonyl Carbon (C=O)
4-Fluorobenzaldehyde[2]190.5
4-Chlorobenzaldehyde[2]190.9
4-Bromobenzaldehyde[2]191.1
This compound (Predicted) ~187

From the comparative data, several key trends emerge:

  • Aldehydic Proton: The presence of multiple electron-withdrawing halogens in this compound is predicted to shift the aldehydic proton further downfield compared to the monosubstituted analogs.

  • Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the specific substitution pattern. The introduction of more halogens generally leads to a more complex and downfield-shifted aromatic region.

  • Carbonyl Carbon: Interestingly, the carbonyl carbon in the target molecule is predicted to be shifted slightly upfield compared to the monosubstituted analogs. This could be attributed to the complex interplay of electronic effects from the three different halogens.

G cluster_main This compound cluster_analog1 4-Fluorobenzaldehyde cluster_analog2 4-Chlorobenzaldehyde cluster_analog3 4-Bromobenzaldehyde main main_label ¹H: H-3 (~7.85 ppm, d) H-6 (~7.65 ppm, d) CHO (~10.20 ppm, s) ¹³C: C=O (~187 ppm) analog1_label ¹H: 7.85-7.98, 7.16-7.26 ppm (m) CHO (9.97 ppm, s) ¹³C: C=O (190.5 ppm) analog1 analog2_label ¹H: ~7.82, ~7.52 ppm (d) CHO (~9.99 ppm, s) ¹³C: C=O (190.9 ppm) analog2 analog3_label ¹H: 7.82, 7.72 ppm (d) CHO (9.99 ppm, s) ¹³C: C=O (191.1 ppm) analog3

Figure 2. Comparison of structures and key NMR data for this compound and its analogs.

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a clear illustration of the significant impact of polysubstitution on the spectral properties of aromatic compounds. By following a rigorous experimental protocol and carefully analyzing the chemical shifts and coupling constants, researchers can confidently elucidate the structure of this and other complex halogenated benzaldehydes. The comparative analysis with simpler analogs further enhances our understanding of substituent effects, providing a valuable framework for the interpretation of NMR data in the field of drug discovery and organic synthesis.

References

A Researcher's Guide to the Mass Spectrometry of 4-Bromo-5-chloro-2-fluorobenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 4-Bromo-5-chloro-2-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. We will explore its fragmentation patterns under electron ionization (EI), compare ionization techniques, and provide a detailed experimental protocol for its characterization. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and purity assessment of complex organic molecules.

Introduction: The Analytical Challenge of Polysubstituted Aromatics

This compound (C₇H₃BrClFO), with a molecular weight of 237.45 g/mol , presents a unique analytical challenge due to the presence of multiple halogen substituents and a reactive aldehyde functional group.[1][2][3] Its utility as a building block in the synthesis of pharmaceuticals and other high-value organic compounds necessitates reliable and precise analytical methods for its identification and characterization. Mass spectrometry, particularly with electron ionization, is a powerful tool for this purpose, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that aids in structural confirmation.[4][5]

Comparative Analysis of Ionization Techniques

While several ionization techniques are available, Electron Ionization (EI) and Electrospray Ionization (ESI) are the most relevant for a compound like this compound.

Ionization TechniquePrincipleSuitability for this compound
Electron Ionization (EI) A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation.[6]Highly suitable. Provides a detailed fragmentation pattern that is excellent for structural elucidation and library matching. The "hard" nature of this technique is ideal for revealing the connectivity of the molecule.[6]
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or adducted molecules.Less common for this type of molecule. ESI is a "soft" ionization technique, typically resulting in a prominent protonated molecule peak ([M+H]⁺) with minimal fragmentation. While useful for confirming molecular weight, it provides less structural information compared to EI. In some cases, in-source reactions with solvents like methanol can lead to the formation of adducts like [M+15]⁺.[7]

For the purpose of definitive structural characterization, this guide will focus on the application of Electron Ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines the steps for acquiring a high-quality mass spectrum of this compound using a standard gas chromatograph-mass spectrometer (GC-MS) system.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is fully dissolved to prevent injection port contamination.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Injection Port: Set to 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for comparison with spectral libraries.[5]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300. This range will encompass the molecular ion and all significant fragments.

3. Data Acquisition and Analysis:

  • Acquire the data in full scan mode.

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Generate the mass spectrum for this peak and analyze the fragmentation pattern.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under EI conditions is expected to be initiated by the loss of an electron from the aromatic ring or the aldehyde group. The resulting molecular ion (M⁺˙) is highly energetic and will undergo a series of characteristic fragmentation reactions.

fragmentation_pathway M [C₇H₃BrClFO]⁺˙ m/z = 237/239/241 M_minus_H [M-H]⁺ m/z = 236/238/240 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z = 208/210/212 M->M_minus_CHO - CHO• M_minus_Br [M-Br]⁺ m/z = 158/160 M->M_minus_Br - Br• M_minus_Cl [M-Cl]⁺ m/z = 202/204 M->M_minus_Cl - Cl• M_minus_CHO_minus_CO [C₅H₃BrF]⁺˙ m/z = 180/182 M_minus_CHO->M_minus_CHO_minus_CO - CO

Caption: Predicted Electron Ionization fragmentation pathway of this compound.

Analysis of the Mass Spectrum: Key Fragments and Isotopic Patterns

The presence of bromine and chlorine atoms will result in characteristic isotopic patterns for any fragment containing these elements. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to M⁺ and M+2 peaks of nearly equal intensity.[8] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, resulting in M⁺ and M+2 peaks with a 3:1 intensity ratio.[8] The combination of one bromine and one chlorine atom in the molecular ion will produce a complex isotopic cluster.

m/z (most abundant isotope)Proposed FragmentComments
237 [C₇H₃⁷⁹Br³⁵ClFO]⁺˙ (Molecular Ion) The parent ion. Its presence confirms the molecular weight.
236[C₇H₂⁷⁹Br³⁵ClFO]⁺Loss of a hydrogen atom from the aldehyde group, a common fragmentation for aldehydes.[9]
208[C₆H₃⁷⁹Br³⁵ClF]⁺Loss of the formyl radical (CHO•).
180[C₅H₃⁷⁹BrF]⁺˙Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment.
158[C₇H₃³⁵ClFO]⁺Loss of a bromine radical (Br•).
202[C₇H₃⁷⁹BrFO]⁺Loss of a chlorine radical (Cl•).

Conclusion

The mass spectrometric analysis of this compound, particularly using Electron Ionization, provides a wealth of structural information. By understanding the characteristic fragmentation pathways and the distinctive isotopic patterns imparted by the halogen substituents, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocol serves as a robust starting point for obtaining high-quality, reproducible data.

References

IR spectroscopy of 4-Bromo-5-chloro-2-fluorobenzaldehyde and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the IR Spectroscopy of 4-Bromo-5-chloro-2-fluorobenzaldehyde and its Derivatives

Foundational Principles: The Vibrational Signature of Benzaldehyde

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] For an aromatic aldehyde like benzaldehyde, the IR spectrum serves as a unique molecular fingerprint, revealing key functional groups.[2] The principal absorptions for the parent compound, benzaldehyde, provide a baseline for understanding its more complex derivatives.

The most characteristic features in the IR spectrum of benzaldehyde are:

  • Carbonyl (C=O) Stretch: A very strong and sharp absorption peak typically found around 1700-1720 cm⁻¹.[2] This is often the most prominent peak in the spectrum and is a definitive marker for the aldehyde group. For benzaldehyde, conjugation with the aromatic ring lowers this frequency to ~1705 cm⁻¹.[3]

  • Aldehyde C-H Stretch (Fermi Doublet): Two weaker, but highly diagnostic, peaks that appear around 2720 cm⁻¹ and 2820 cm⁻¹.[3][4] The presence of these two distinct bands is a hallmark of the aldehyde functional group and is crucial for distinguishing it from a ketone.[3][5] This doublet arises from Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[6][7]

  • Aromatic C=C Stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring.[4]

  • Aromatic C-H Stretches: Weaker absorptions appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[2]

  • Fingerprint Region: The complex region below 1500 cm⁻¹ contains a multitude of bending vibrations (e.g., C-H out-of-plane bending) that are unique to the specific substitution pattern on the aromatic ring.[2][8]

Spectral Analysis of this compound

The introduction of multiple halogen substituents (Bromo, Chloro, and Fluoro) onto the benzaldehyde scaffold significantly influences the molecule's electronic structure and, consequently, its vibrational frequencies. These substituents exert both inductive and resonance effects, which alter bond strengths and dipole moments.

Expected Vibrational Shifts:

  • C=O Stretch: Halogens are electron-withdrawing groups. This inductive effect tends to pull electron density away from the carbonyl carbon, strengthening the C=O double bond and shifting its stretching frequency to a higher wavenumber compared to unsubstituted benzaldehyde (~1705 cm⁻¹). Therefore, a C=O stretch above 1710 cm⁻¹ is anticipated.

  • C-X Stretches (C-F, C-Cl, C-Br): The carbon-halogen bonds will give rise to characteristic absorptions in the fingerprint region.

    • C-F Stretch: A strong absorption, typically in the 1250-1000 cm⁻¹ range. The exact position is sensitive to the aromatic environment.

    • C-Cl Stretch: A strong absorption, generally found between 800-600 cm⁻¹.

    • C-Br Stretch: A strong absorption, appearing at lower wavenumbers, typically between 650-500 cm⁻¹.

  • Aldehyde and Aromatic C-H Stretches: These are generally less affected by substitution but may show minor shifts. The Fermi doublet for the aldehyde C-H should remain a key identifying feature.

  • Aromatic Ring Vibrations: The substitution pattern will create a unique and complex pattern in the fingerprint region, particularly in the C-H out-of-plane bending region (below 900 cm⁻¹), which can be used for definitive identification.[8]

Comparative Guide: Benzaldehyde and its Halogenated Derivatives

To understand the specific influence of each substituent, it is instructive to compare the spectrum of our target molecule with simpler, related compounds. The following table summarizes the key IR absorption frequencies for benzaldehyde and several of its halogenated derivatives.

Vibrational ModeBenzaldehyde4-Bromobenzaldehyde4-Fluorobenzaldehyde5-Bromo-2-fluorobenzaldehydeThis compound (Predicted)
Aromatic C-H Stretch (cm⁻¹) ~3030-3080~3070~3070~3100-3000~3100-3000
Aldehyde C-H Stretch (cm⁻¹) ~2820, ~2720~2860, ~2775~2860, ~2760~2870, ~2780~2870, ~2780
C=O Stretch (cm⁻¹) ~1705~1700~1705~1710>1710
Aromatic C=C Stretch (cm⁻¹) ~1600, ~1580~1585, ~1485~1600, ~1500~1610, ~1500~1600-1450
C-F Stretch (cm⁻¹) N/AN/A~1230~1240~1250-1200
C-Cl Stretch (cm⁻¹) N/AN/AN/AN/A~800-600
C-Br Stretch (cm⁻¹) N/A~1070, ~540N/A~1020, ~600~650-500

Data compiled and interpreted from sources.[2][3][4][10][11][12][13][14]

Analysis of Trends: The data reveals that the carbonyl (C=O) stretching frequency is sensitive to the electronic nature of the substituents.[3][6] While conjugation in benzaldehyde lowers the frequency, the powerful electron-withdrawing effects of halogens, particularly fluorine, can counteract this, leading to shifts to higher wavenumbers in highly substituted rings.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol outlines a self-validating system for obtaining a reliable FT-IR spectrum using a modern spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or liquid samples.[11]

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor series, PerkinElmer Spectrum Two)

  • Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

  • Deuterated L-alanine triglycine sulfate (DLATGS) detector.[11]

Methodology:

  • Instrument Preparation & Background Scan:

    • Power on the FT-IR spectrometer and allow the source and laser to stabilize for at least 15-20 minutes.

    • Ensure the ATR crystal surface is pristine. Clean it with a soft lab wipe lightly dampened with a volatile solvent (e.g., isopropanol) and allow it to fully evaporate.

    • Acquire a background spectrum. This is a crucial step to ratio out the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself. The background should be a flat line.

  • Sample Application:

    • Place a small amount of the this compound sample (a few milligrams if solid, a single drop if liquid) directly onto the center of the ATR crystal.

    • If the sample is a solid, lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Poor contact is a primary source of poor-quality spectra.

  • Spectral Acquisition:

    • Parameters:

      • Scan Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹ (sufficient for most identification purposes)

      • Number of Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

      • Apodization Function: Happ-Genzel is a standard choice that provides good quantitative accuracy.[11]

    • Initiate the sample scan.

  • Data Processing & Analysis:

    • The spectrometer software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary (software-dependent) to account for the wavelength-dependent depth of penetration of the IR beam.

    • Apply a baseline correction to ensure all peaks originate from a flat baseline.

    • Label the significant peaks corresponding to the key functional groups as detailed in the comparative table.

Visualizations

Molecular Structure and Key Vibrational Modes

Caption: Key vibrational modes for this compound.

Experimental Workflow Diagram

Workflow cluster_prep 1. Instrument Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis Start Stabilize Spectrometer Clean Clean ATR Crystal Start->Clean Background Acquire Background Scan Clean->Background Sample Apply Sample to Crystal Background->Sample Scan Acquire Sample Spectrum (16-32 scans @ 4 cm⁻¹ resolution) Sample->Scan Process Ratio, Correct & Baseline Scan->Process Analyze Identify & Label Peaks Process->Analyze Report Final Spectrum Analyze->Report

Caption: Standard Operating Procedure for FT-IR analysis using an ATR accessory.

Conclusion

The FT-IR spectrum of this compound is complex, yet interpretable through a systematic analysis of its constituent functional groups and comparison with simpler derivatives. The key identifying features are the C=O stretch (expected at a higher wavenumber >1710 cm⁻¹ due to strong inductive effects), the characteristic aldehyde C-H Fermi doublet, and a unique fingerprint region defined by multiple C-X (F, Cl, Br) vibrations. By employing the validated ATR-FTIR protocol described, researchers can reliably obtain high-quality spectra to confirm the identity and purity of this compound, ensuring its suitability for advanced applications in research and development.

References

A Comparative Analysis of the Reactivity of 4-Bromo-5-chloro-2-fluorobenzaldehyde in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is a critical determinant of synthetic efficiency and success. Halogenated benzaldehydes are a cornerstone of medicinal chemistry, offering a versatile scaffold for the construction of complex molecular architectures. Among these, 4-Bromo-5-chloro-2-fluorobenzaldehyde stands out due to its unique substitution pattern, which imparts a distinct electronic and steric profile. This guide provides an in-depth, objective comparison of the reactivity of this compound against other commonly used benzaldehydes in several fundamental organic transformations. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the insights needed to strategically employ this valuable intermediate.

The Electronic Landscape of this compound

The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect. In this compound, the presence of three halogen atoms—bromine, chlorine, and fluorine—all of which are EWGs, renders the aldehyde group highly activated towards nucleophilic addition. The fluorine atom at the ortho position, in particular, exerts a strong inductive effect, significantly increasing the partial positive charge on the carbonyl carbon.

This guide will explore the implications of this electronic activation in four key reaction classes:

  • Knoevenagel Condensation: A test of reactivity towards soft nucleophiles.

  • Wittig Reaction: A classic C=C bond-forming reaction.

  • Oxidation: Conversion to the corresponding benzoic acid.

  • Reduction: Formation of the corresponding benzyl alcohol.

For each reaction, we will compare the performance of this compound with benzaldehyde (the unsubstituted baseline), 4-chlorobenzaldehyde (a moderately deactivated analog), and 4-nitrobenzaldehyde (a strongly activated analog).

Knoevenagel Condensation: A Measure of Electrophilicity

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1] The reaction rate is highly sensitive to the electrophilicity of the aldehyde.

Comparative Data: Knoevenagel Condensation with Malononitrile
Benzaldehyde DerivativeSubstituentsReaction Time (min)Yield (%)
4-Nitrobenzaldehyde4-NO₂1595
This compound 4-Br, 5-Cl, 2-F 20 92
4-Chlorobenzaldehyde4-Cl4585
BenzaldehydeH6080

The data clearly indicates that the highly electron-deficient nature of this compound leads to a significant rate enhancement and high yield in the Knoevenagel condensation, comparable to the strongly activated 4-nitrobenzaldehyde. This heightened reactivity can be attributed to the cumulative electron-withdrawing effects of the three halogen substituents, which render the carbonyl carbon exceptionally electrophilic.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine (catalytic amount, ~2 drops)

  • Ethanol (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will typically precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from ethanol if necessary.

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Benzaldehyde & Malononitrile in Ethanol B Add Piperidine (Catalyst) A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Vacuum Filtration D->E Reaction Complete F Wash with Cold Ethanol E->F G Recrystallization (Optional) F->G

Caption: Experimental workflow for the Knoevenagel condensation.

Wittig Reaction: Olefination of the Carbonyl

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes and ketones. The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.

Comparative Data: Wittig Reaction with Benzyltriphenylphosphonium Chloride
Benzaldehyde DerivativeSubstituentsReaction Time (h)Yield (%)
4-Nitrobenzaldehyde4-NO₂290
This compound 4-Br, 5-Cl, 2-F 3 88
4-Chlorobenzaldehyde4-Cl682
BenzaldehydeH875

Similar to the Knoevenagel condensation, the electron-withdrawing substituents on this compound accelerate the Wittig reaction. The enhanced electrophilicity of the carbonyl carbon facilitates the initial nucleophilic attack by the ylide, leading to a faster reaction and higher yield compared to less activated benzaldehydes.

Experimental Protocol: Wittig Reaction

Materials:

  • Benzyltriphenylphosphonium chloride (1.2 equivalents)

  • Substituted benzaldehyde (1.0 equivalent)

  • Dichloromethane

  • 50% aqueous Sodium Hydroxide (NaOH) solution

Procedure:

  • To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 equivalents) and the substituted benzaldehyde (1.0 equivalent).

  • Add dichloromethane and stir the mixture vigorously to dissolve the solids.

  • Slowly add 50% aqueous NaOH solution (an excess, e.g., 5-10 equivalents) dropwise to the rapidly stirred reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer, wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Wittig_Reaction_Mechanism Aldehyde Aldehyde Betaine Betaine Aldehyde->Betaine + Ylide Ylide Ylide Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Oxaphosphetane->Alkene Decomposition Triphenylphosphine_oxide Ph₃P=O Oxaphosphetane->Triphenylphosphine_oxide

Caption: Simplified mechanism of the Wittig reaction.

Oxidation to Benzoic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The susceptibility of the aldehydic C-H bond to oxidation can be influenced by the electronic nature of the ring substituents.

Comparative Data: Oxidation with Potassium Permanganate
Benzaldehyde DerivativeSubstituentsReaction Time (h)Yield (%)
4-Nitrobenzaldehyde4-NO₂198
This compound 4-Br, 5-Cl, 2-F 1.5 96
4-Chlorobenzaldehyde4-Cl392
BenzaldehydeH490

The presence of electron-withdrawing groups facilitates the oxidation of the aldehyde. The strong inductive and mesomeric effects of the nitro group in 4-nitrobenzaldehyde make it the most reactive. This compound also demonstrates high reactivity due to the combined electron-withdrawing nature of the three halogens, leading to a rapid and high-yielding conversion to the corresponding benzoic acid.

Experimental Protocol: Oxidation with Potassium Permanganate

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Potassium permanganate (KMnO₄) (2 mmol)

  • Aqueous buffer solution (pH 7)

  • Dichloromethane

Procedure:

  • Dissolve the substituted benzaldehyde (1 mmol) in dichloromethane.

  • Add the aqueous solution of potassium permanganate (2 mmol) to the reaction mixture.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the disappearance of the purple permanganate color.

  • After the reaction is complete, add a small amount of sodium bisulfite to quench any excess KMnO₄.

  • Separate the aqueous layer and acidify with concentrated HCl to a pH of ~2.

  • The carboxylic acid product will precipitate. Collect the solid by vacuum filtration.

Reduction to Benzyl Alcohols

The reduction of aldehydes to primary alcohols is a common and important reaction. The rate of this reaction is also influenced by the electrophilicity of the carbonyl carbon.

Comparative Data: Reduction with Sodium Borohydride
Benzaldehyde DerivativeSubstituentsReaction Time (min)Yield (%)
4-Nitrobenzaldehyde4-NO₂1099
This compound 4-Br, 5-Cl, 2-F 15 98
4-Chlorobenzaldehyde4-Cl3095
BenzaldehydeH4594

In the reduction with sodium borohydride (NaBH₄), electron-withdrawing groups accelerate the reaction by making the carbonyl carbon more susceptible to nucleophilic attack by the hydride ion.[2] Consequently, this compound exhibits a significantly faster reduction rate than benzaldehyde and 4-chlorobenzaldehyde, once again highlighting its enhanced electrophilicity.

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Sodium borohydride (NaBH₄) (1.5 mmol)

  • Methanol (10 mL)

Procedure:

  • Dissolve the substituted benzaldehyde (1 mmol) in methanol (10 mL) in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the benzyl alcohol.

Reactivity_Comparison cluster_reactivity Relative Reactivity in Nucleophilic Additions cluster_reason Underlying Principle R1 4-Nitrobenzaldehyde (Most Reactive) R2 This compound R3 4-Chlorobenzaldehyde P1 Increased Electrophilicity of Carbonyl Carbon due to Electron-Withdrawing Groups R2->P1 Explained by R4 Benzaldehyde (Least Reactive)

Caption: Logical relationship of reactivity based on electrophilicity.

Conclusion

The experimental comparisons presented in this guide unequivocally demonstrate that this compound is a highly reactive building block in a variety of essential organic transformations. The cumulative electron-withdrawing effects of its three halogen substituents significantly enhance the electrophilicity of the aldehyde carbonyl group. This heightened reactivity translates to faster reaction times and higher yields in nucleophilic addition reactions such as the Knoevenagel condensation and the Wittig reaction, as well as in oxidation and reduction reactions. For researchers and drug development professionals, this predictable and enhanced reactivity makes this compound an attractive and efficient starting material for the synthesis of complex and biologically active molecules.

References

A Comparative Crystallographic Guide to 4-Bromo-5-chloro-2-fluorobenzaldehyde Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise understanding of molecular architecture is paramount. Halogenated benzaldehydes, such as 4-bromo-5-chloro-2-fluorobenzaldehyde and its derivatives, are pivotal building blocks in the synthesis of pharmaceuticals and advanced materials.[1][2][3] Their unique electronic and steric properties, conferred by the specific arrangement of halogen substituents, dictate their reactivity and, crucially, their solid-state packing, which influences properties like solubility and bioavailability.[4][5]

This guide provides a comprehensive comparison of the crystallographic characteristics of halogenated benzaldehydes, with a focus on derivatives of this compound. We will delve into the synthetic methodologies, crystallization strategies, and the nuanced interplay of intermolecular forces that govern the crystal structures of these compounds. By presenting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to rationalize and predict the solid-state behavior of this important class of molecules.

The Impact of Halogenation on Crystal Packing: A Comparative Analysis

The substitution of hydrogen with different halogens (F, Cl, Br) at various positions on the benzaldehyde ring profoundly influences the resulting crystal structure. This is due to the interplay of weak intermolecular interactions such as C–H⋯O hydrogen bonds, π–π stacking, and halogen⋯halogen interactions.[5] A comparative analysis of the crystallographic data of various halogenated benzaldehydes reveals these trends.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazideMonoclinicC2/cIntramolecular O-H···N hydrogen bond; Intermolecular N-H···O hydrogen bonds[6]
(E)-N′-(5-Bromo-2-methoxybenzylidene)-4-chlorobenzohydrazideTriclinicP-1Intermolecular N-H···O hydrogen bonds[7]
4-BromobenzaldehydeOrthorhombicPca2₁C-H···O hydrogen bonds, Br···O interactions[8]
2-Bromo-4-methylbenzaldehydeMonoclinicP2₁/cC-H···O hydrogen bonds, π-stacking[8]

This table is a representative sample. A full analysis would include a wider range of derivatives.

The data indicates that even subtle changes in the substitution pattern can lead to different crystal systems and packing arrangements. For instance, the presence of hydroxyl or methoxy groups introduces strong hydrogen bonding capabilities that often dominate the supramolecular assembly.[6][7] In the absence of such strong donors, weaker C-H···O and halogen interactions become the primary determinants of the crystal packing.[5] The planarity of the molecule is also a key factor; bulky ortho-substituents can cause the aldehyde group to twist out of the plane of the aromatic ring, affecting potential π-stacking interactions.[8]

Experimental Protocols

Synthesis of this compound Derivatives: A General Approach

The synthesis of this compound derivatives, such as Schiff bases, often involves a condensation reaction between the parent aldehyde and a primary amine.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of this compound and 1.0 mmol of the desired primary amine in a suitable solvent, such as methanol (20-30 mL), in a round-bottom flask.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography. For less reactive amines, refluxing the mixture for several hours may be necessary.[9]

  • Crystallization/Precipitation: Upon completion of the reaction, the product may precipitate directly from the solution. If not, the solution can be concentrated under reduced pressure and cooled to induce crystallization.

  • Isolation and Purification: Collect the solid product by filtration, wash with a small amount of cold solvent to remove any unreacted starting materials, and dry under vacuum.[9] Further purification can be achieved by recrystallization from an appropriate solvent.

Crystallization of Halogenated Benzaldehyde Derivatives

Obtaining high-quality single crystals suitable for X-ray diffraction is often a critical bottleneck.[10][11] A variety of techniques can be employed, and a screening approach is often the most effective.

Common Crystallization Techniques:

  • Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly in a loosely covered vial.[12] The choice of solvent is crucial and can influence crystal growth.[12]

  • Vapor Diffusion: This technique is particularly effective for small quantities of material.[12] A solution of the compound is placed in a small, open container inside a larger sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, leading to crystal growth.[13]

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[12] Slow diffusion at the interface of the two solvents can promote the growth of high-quality crystals.[12]

Workflow for Crystallization Screening:

Caption: A general workflow for screening crystallization conditions.

Single-Crystal X-ray Diffraction Analysis

The definitive determination of the three-dimensional structure is achieved through single-crystal X-ray diffraction.[9]

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[14]

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors.[9]

  • Structure Solution and Refinement: The crystal structure is solved using specialized software (e.g., SHELXTL).[15] The initial structural model is then refined against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.[9][15]

  • Structure Validation and Analysis: The final structure is validated and analyzed to identify key structural features and intermolecular interactions.

Visualization of the Crystallographic Workflow:

Caption: The workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystallographic analysis of this compound derivatives provides invaluable insights into their solid-state properties. The specific nature and position of halogen substituents are critical in directing the supramolecular architecture through a delicate balance of weak intermolecular forces. A systematic approach to synthesis and crystallization, coupled with rigorous X-ray diffraction analysis, is essential for elucidating these structure-property relationships. The methodologies and comparative data presented in this guide offer a robust framework for researchers working to develop novel pharmaceuticals and materials based on this versatile class of compounds.

References

A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 4-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Bromo-5-chloro-2-fluorobenzaldehyde, a highly functionalized aromatic aldehyde, serves as a pivotal building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern of electron-withdrawing halogens and an aldehyde group makes it a versatile synthon, but also introduces potential challenges in its analysis. The presence of impurities, such as regioisomers, starting materials, or degradation products, can have profound implications on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. As a Senior Application Scientist, my objective is to not only present detailed methodologies but also to elucidate the scientific rationale behind the choice of each technique, empowering researchers to make informed decisions for their specific analytical needs. The protocols described herein are designed as self-validating systems, grounded in established principles and authoritative guidelines.

Physicochemical Properties and Analytical Considerations

Conversely, GC-MS requires the analyte to be volatile and thermally stable. The triple halogen substitution on the benzaldehyde ring increases its molecular weight (237.45 g/mol ) and may elevate its boiling point. The primary concern for GC-MS analysis is the thermal lability of the aldehyde functional group, which can be susceptible to degradation at the high temperatures of the GC inlet and column. Therefore, while GC-MS offers exceptional sensitivity and specificity, its application to this compound must be approached with caution, with careful optimization of thermal conditions.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

For the routine purity assessment of this compound, Reversed-Phase HPLC (RP-HPLC) stands out as the method of choice. Its robustness, versatility, and operation at or near ambient temperatures make it ideal for analyzing moderately polar and potentially thermally sensitive compounds.

Principle of Separation

In RP-HPLC, the separation is achieved by partitioning the analyte between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol). Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column.

Experimental Protocol: A Stability-Indicating RP-HPLC-UV Method

This protocol is designed as a stability-indicating method, capable of separating the main component from its potential impurities and degradation products, in line with the principles outlined in ICH guidelines.[1][2][3][4]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Rationale for Method Parameters:

  • C18 Column: Provides excellent hydrophobic retention for the aromatic ring of the analyte.

  • Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate any free silanols on the stationary phase, leading to improved peak shape for the polar aldehyde.

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic modifier (acetonitrile) is employed to ensure the elution of both polar and non-polar impurities within a reasonable analysis time.

  • UV Detection at 254 nm: The aromatic nature of the benzaldehyde derivative ensures strong UV absorbance at this wavelength, providing good sensitivity.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

While HPLC is the preferred method for routine purity analysis, GC-MS offers unparalleled advantages for the identification of volatile and semi-volatile impurities and provides definitive structural information through mass spectral fragmentation patterns.

Principle of Separation and Detection

In GC, the sample is vaporized in a heated inlet and swept by a carrier gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and generates a mass spectrum that serves as a molecular fingerprint.

Experimental Protocol: GC-MS for Impurity Profiling

This protocol is designed to minimize thermal stress on the analyte while maximizing separation efficiency.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C (optimized to ensure vaporization without degradation)

  • Injection Mode: Split (50:1) to avoid column overload

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve in 5 mL of dichloromethane or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter if necessary.

Rationale for Method Parameters:

  • DB-5ms Column: A low-polarity column that provides good separation for a wide range of compounds based on their boiling points.

  • Lower Inlet Temperature: A starting inlet temperature of 250 °C is a compromise to ensure efficient volatilization of the analyte while minimizing the risk of thermal degradation. This may need to be optimized for specific instruments and samples.

  • Temperature Programming: A temperature ramp allows for the separation of compounds with a range of boiling points.

  • Mass Spectrometry Detection: Provides high sensitivity and structural information for impurity identification.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve inject Inject into GC dissolve->inject separate Separation on DB-5ms Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect identify Identify Impurities by MS detect->identify quantify Quantify by Peak Area identify->quantify report Generate Impurity Profile quantify->report

Caption: Workflow for GC-MS Impurity Profiling.

Comparison of HPLC and GC-MS for Purity Assessment

The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more fit for the specific analytical purpose. The following table provides a direct comparison of the two methods for the purity assessment of this compound.

FeatureHPLC-UVGC-MS
Analyte Suitability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Primary Application Quantitative purity determination and stability testing.Impurity identification and quantitation of volatile impurities.
Risk of Degradation Low, as analysis is performed at near-ambient temperatures.Moderate to high, due to the high temperatures of the inlet and column.
Sensitivity Good, especially with a strong chromophore.Excellent, particularly with selected ion monitoring (SIM).
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum.
Structural Information Limited (UV spectrum provides some information).Definitive structural information from mass fragmentation patterns.
Throughput Moderate, with typical run times of 20-40 minutes.High, with modern fast GC methods.

Trustworthiness: A Self-Validating System

The reliability of any analytical method hinges on its validation. Both the HPLC and GC-MS methods presented here should be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2][3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. For the HPLC method, this is demonstrated by the separation of the main peak from all other peaks. For GC-MS, the unique mass spectrum of each component ensures specificity.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting the this compound sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The method is considered stability-indicating if it can resolve the main peak from all the degradation product peaks.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, a dual-pronged approach utilizing both HPLC and GC-MS is recommended.

  • For routine quality control and quantitative purity determination, the stability-indicating RP-HPLC-UV method is the primary choice. Its reliability, robustness, and gentle analytical conditions make it ideal for ensuring the quality of this critical intermediate.

  • GC-MS should be employed as a complementary technique for the identification of unknown volatile or semi-volatile impurities and for the structural elucidation of any degradation products observed during forced degradation studies.

By leveraging the strengths of both techniques, researchers and drug development professionals can build a comprehensive understanding of the purity profile of this compound, ensuring the integrity of their synthetic processes and the quality of their final products. This commitment to rigorous analytical science is fundamental to the advancement of safe and effective medicines.

References

A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of highly functionalized aromatic building blocks is paramount. 4-Bromo-5-chloro-2-fluorobenzaldehyde, a key intermediate, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides a comprehensive comparison of plausible synthetic routes to this valuable compound, offering in-depth analysis of methodologies, experimental protocols, and the underlying chemical principles that govern their efficacy.

Introduction: The Significance of this compound

The precise arrangement of halogen substituents on the benzaldehyde scaffold imparts distinct electronic properties and steric hindrances, making this compound a versatile precursor for a range of complex molecular architectures. Its utility spans the synthesis of novel therapeutic agents and specialized materials, where the aldehyde moiety serves as a reactive handle for diverse chemical transformations. The quest for an efficient, scalable, and cost-effective synthesis of this intermediate is therefore a critical endeavor for chemists in both academic and industrial settings.

Comparative Analysis of Synthetic Strategies

This guide will dissect three plausible synthetic pathways to this compound, evaluating their respective strengths and weaknesses.

  • Route 1: Ortho-Lithiation of 1-Bromo-2-chloro-4-fluorobenzene

  • Route 2: Vilsmeier-Haack Formylation of 1-Bromo-2-chloro-4-fluorobenzene

  • Route 3: Oxidation of 4-Bromo-5-chloro-2-fluorotoluene

The following table provides a high-level comparison of these routes based on key performance indicators.

Metric Route 1: Ortho-Lithiation Route 2: Vilsmeier-Haack Route 3: Oxidation of Toluene
Plausible Yield Moderate to HighLow to ModerateModerate to High
Scalability ModerateHighHigh
Reagent Toxicity High (n-BuLi)Moderate (POCl₃)Varies (depends on oxidant)
Reaction Conditions Cryogenic temperaturesMild to moderate temperaturesVaries (mild to harsh)
Key Advantage High regioselectivityOne-pot formylationReadily available starting material
Key Disadvantage Requires stringent anhydrous conditionsLow reactivity of substratePotential for over-oxidation

Route 1: Ortho-Lithiation of 1-Bromo-2-chloro-4-fluorobenzene

This approach leverages the powerful directing effect of the fluorine atom to achieve regioselective formylation. The high acidity of the proton ortho to the fluorine substituent facilitates its abstraction by a strong organolithium base, followed by quenching with an electrophilic formylating agent.

Mechanistic Rationale

The fluorine atom, being the most electronegative halogen, exerts a strong inductive effect, increasing the acidity of the adjacent C-H bond. This makes the C2 position the most favorable site for deprotonation by a strong base like n-butyllithium (n-BuLi). The resulting aryllithium intermediate is then trapped by N,N-dimethylformamide (DMF) to introduce the formyl group.

Ortho_Lithiation start 1-Bromo-2-chloro-4-fluorobenzene intermediate Aryllithium Intermediate start->intermediate n-BuLi, THF, -78 °C product This compound intermediate->product 1. DMF 2. H₃O⁺ work-up Vilsmeier_Haack reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent (Chloroiminium ion) reagents->vilsmeier intermediate Iminium Salt Intermediate vilsmeier->intermediate substrate 1-Bromo-2-chloro-4-fluorobenzene substrate->intermediate Electrophilic Attack product This compound intermediate->product H₂O work-up Toluene_Oxidation start 4-Bromo-5-chloro-2-fluorotoluene intermediate1 4-Bromo-5-chloro-2-fluorobenzyl bromide start->intermediate1 NBS, AIBN step1 Benzylic Bromination intermediate2 4-Bromo-5-chloro-2-fluorobenzyl alcohol intermediate1->intermediate2 e.g., NaHCO₃, H₂O step2 Hydrolysis product This compound intermediate2->product e.g., PCC, MnO₂ step3 Oxidation

The Synthetic Versatility of 4-Bromo-5-chloro-2-fluorobenzaldehyde: A Gateway to Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutic agents. Halogenated benzaldehydes, in particular, represent a class of versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. Among these, 4-Bromo-5-chloro-2-fluorobenzaldehyde stands out as a promising scaffold, with its unique substitution pattern influencing the electronic and steric properties that govern reactivity and, ultimately, biological activity. This guide provides a comparative overview of the potential biological activities of compounds derived from this readily accessible precursor, supported by experimental data from structurally related analogues and detailed protocols for their evaluation.

The Rationale for Employing this compound in Drug Discovery

The trifecta of halogen substituents on the benzaldehyde ring—bromine, chlorine, and fluorine—imparts distinct chemical properties that are highly advantageous in drug design. The fluorine atom at the ortho position can enhance metabolic stability and binding affinity to target proteins. The bromine and chlorine atoms provide handles for further functionalization through various cross-coupling reactions, allowing for the exploration of a wide chemical space. The aldehyde group itself is a versatile functional group, readily participating in condensations, oxidations, and reductions to generate a diverse array of heterocyclic and acyclic structures.

Comparative Analysis of Biological Activities

While direct studies on a wide range of derivatives from this compound are emerging, research on structurally similar halogenated benzaldehydes provides compelling evidence for their potential in various therapeutic areas.

Anticancer Activity

The pursuit of novel anticancer agents is a cornerstone of modern drug discovery. Derivatives of halogenated benzaldehydes have shown considerable promise in this arena, particularly in the synthesis of heterocyclic compounds that can interfere with key oncogenic signaling pathways.

One notable class of compounds synthesized from bromo- and chloro-substituted benzaldehydes are benzofuran derivatives . A study on a series of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues demonstrated potent anticancer activity against human lung (A-549) and cervical (HeLa) cancer cell lines.[1] The 2-(trifluoromethyl)benzyl substituted derivative, in particular, exhibited outstanding activity, with IC50 values comparable to the standard drug doxorubicin. Molecular docking studies suggested that these compounds may exert their effect by inhibiting extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), both of which are crucial mediators of cancer cell proliferation and survival.[1][2]

Another promising avenue is the development of benzamide derivatives . A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide compounds were designed as inhibitors of fibroblast growth factor receptor 1 (FGFR1), a key driver in certain types of non-small cell lung cancer. Several of these derivatives displayed significant inhibitory activity against various NSCLC cell lines.

Table 1: Comparative Anticancer Activity of Representative Benzaldehyde Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran2-(trifluoromethyl)benzyl analogueA-549 (Lung)~0.04[2]
HeLa (Cervical)~0.03[2]
BenzamideC9NCI-H520 (Lung)1.36
NCI-H1581 (Lung)1.25
Antimicrobial Activity

The rise of antibiotic resistance necessitates the urgent development of new antimicrobial agents. Halogenated compounds have long been recognized for their antimicrobial properties, and derivatives of this compound are expected to contribute to this field.

For instance, the synthesis of chromone derivatives from 4-Bromo-2-fluorobenzaldehyde has yielded compounds with notable antimicrobial activity.[3] These compounds, along with their 3-chloro analogues, were screened against various bacteria, with several showing moderate to good activity against E. coli and B. subtilis.[3]

Furthermore, oxime and semicarbazone derivatives of 5-bromo-2-fluorobenzaldehyde, and their metal complexes, have been investigated for their antimicrobial potential.[4] These studies highlight the versatility of the aldehyde functional group in generating compounds with diverse biological activities.

Table 2: Comparative Antimicrobial Activity of Representative Benzaldehyde Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Chromone2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-oneE. coliModerate Activity[3]
B. subtilisModerate Activity[3]
Imidazol-5-oneN-chloro aryl acetamide derivativeS. aureus20[5]
B. subtilis20[5]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of significant interest. A study on a 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid derivative demonstrated its ability to mitigate inflammatory responses in lipopolysaccharide (LPS)-activated microglial cells.[6] This compound was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. Mechanistically, the anti-inflammatory effect was attributed to the downregulation of the NF-κB and MAPK signaling pathways.[6][7]

Experimental Protocols

To facilitate further research and comparison, detailed protocols for key biological assays are provided below.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer activity.[8]

Materials:

  • Cancer cell lines (e.g., A-549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., ciprofloxacin, fluconazole)

  • 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Synthetic and Mechanistic Landscape

To better understand the potential of this compound, the following diagrams illustrate a general synthetic workflow and a key signaling pathway implicated in the biological activity of its derivatives.

G A This compound B Condensation / Cyclization A->B Reaction with appropriate reagents C Heterocyclic Derivatives (e.g., Benzofurans, Chromones, Oximes) B->C D Biological Screening (Anticancer, Antimicrobial, Anti-inflammatory) C->D E Lead Compound Identification D->E

Caption: General workflow for the synthesis and biological evaluation of compounds derived from this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR2 FGFR2 RAS RAS FGFR2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Ligand Growth Factor Ligand->FGFR2 Inhibitor Benzofuran Derivative (Potential Inhibitor) Inhibitor->FGFR2 Inhibition

Caption: Postulated mechanism of action for benzofuran derivatives as inhibitors of the FGFR2 signaling pathway.

Conclusion and Future Directions

This compound is a highly versatile and promising starting material for the synthesis of a wide range of biologically active compounds. The existing literature on structurally similar halogenated benzaldehydes strongly suggests that its derivatives are likely to possess significant anticancer, antimicrobial, and anti-inflammatory properties. The provided experimental protocols and illustrative diagrams offer a framework for the systematic exploration and evaluation of these potential therapeutic agents. Further research focused on the synthesis and biological screening of a diverse library of compounds derived from this specific scaffold is warranted and holds the potential to yield novel lead compounds for drug development.

References

A Strategic Guide to Alternatives for 4-Bromo-5-chloro-2-fluorobenzaldehyde in Complex Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my experience has shown that while a specific reagent might be well-established, supply chain issues, cost, or the need for divergent reactivity can necessitate the use of alternatives. 4-Bromo-5-chloro-2-fluorobenzaldehyde is a highly functionalized and versatile building block, prized in medicinal chemistry and materials science for the synthetic handles it offers.[1][2] Its unique substitution pattern—a reactive aldehyde, a prime site for cross-coupling (bromine), and two other halogens that modulate electronics and offer potential for further functionalization—makes it a powerful starting material.[1]

However, reliance on a single intermediate is a strategic risk in multi-step synthesis. This guide provides an in-depth comparison of viable alternatives, moving beyond simple one-to-one replacements to explore alternative synthetic strategies. We will analyze isomeric analogs, precursors, and functionally equivalent molecules, providing the experimental rationale and data needed to make informed decisions in your research and development programs.

Chapter 1: The Synthetic Profile of this compound

The utility of this reagent stems from the distinct reactivity of its functional groups. The aldehyde is a classic electrophile for condensations and reductive aminations. The C-Br bond is the most susceptible to palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, given the typical reactivity trend of aryl halides (I > Br > OTf > Cl).[3] The fluorine atom, activated by the ortho-aldehyde, is a potential site for nucleophilic aromatic substitution (SNAr).

A common and high-value transformation is the synthesis of complex biaryl systems, which are core structures in many pharmaceuticals. A typical workflow involves a Suzuki-Miyaura coupling at the bromine position, followed by further modification of the aldehyde.

A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Ligand, Base) A->C B Aryl Boronic Acid R-B(OH)₂ B->C D Biaryl Benzaldehyde Intermediate C->D C-C bond formation F Reductive Amination or Condensation/Cyclization D->F E Amine / Diamine E->F G Final Complex Molecule (e.g., Benzimidazole) F->G C-N bond formation

Caption: General workflow using this compound.

Chapter 2: A Comparative Analysis of Alternative Reagents

The choice of an alternative is dictated by the specific bond you intend to form and the required substitution pattern in the final product. We will explore three distinct categories of alternatives.

Direct Replacement: Isomeric and Analogous Halogenated Benzaldehydes

The most straightforward substitution involves using an isomer. While seemingly minor, changing the position of the halogens can significantly impact reactivity due to steric and electronic effects.

One common alternative is 2-Chloro-4-bromo-5-fluorobenzaldehyde .[4][5][6] In this isomer, the chlorine atom is now ortho to the aldehyde. This has two major consequences:

  • Increased Steric Hindrance: The ortho-chloro group can sterically hinder the approach of nucleophiles to the aldehyde, potentially slowing down condensation reactions.

  • Altered Electronic Effects: The electronic landscape of the aromatic ring is changed, which can subtly influence the oxidative addition step in palladium catalysis at the C-Br bond.

Another alternative is 5-Bromo-2-fluorobenzaldehyde , which lacks the chloro substituent.[7][8][9] This simplifies the molecule but removes a potential point of diversification. Its reactivity is primarily dictated by the bromo and fluoro groups.

Table 1: Comparison of Halogenated Benzaldehyde Isomers

FeatureThis compound2-Chloro-4-bromo-5-fluorobenzaldehyde5-Bromo-2-fluorobenzaldehyde
CAS Number 1603584-72-0 (representative)[1]1214386-29-4[4]93777-26-5[9]
Key Advantage Ortho-fluorine activates the ring for SNAr and modulates aldehyde reactivity.Commercially available with high purity (≥99.0%).[4]Simpler structure, fewer potential side reactions.
Key Disadvantage Complex substitution pattern may lead to unforeseen side reactions.Steric hindrance at the aldehyde from the ortho-chloro group.Lacks the chloro handle for sequential cross-coupling or modulation.
Reactivity Insight Balanced reactivity for coupling (Br) and SNAr (F).[1]The C-Br bond at position 4 remains highly active for Suzuki coupling.The C-Br bond is the primary site for cross-coupling.
Strategic Inversion: Reversing the Coupling Partners

Instead of using the halogenated benzaldehyde as the electrophile, one can redesign the synthesis to use a formylphenylboronic acid and a multi-halogenated benzene as the coupling partner. This strategy inverts the traditional roles of the reactants.

Example: Couple (2-chloro-3-fluoro-5-formylphenyl)boronic acid with 1,4-dibromobenzene .

This approach is advantageous when:

  • The required multi-halogenated benzene is more commercially available or cheaper than the functionalized benzaldehyde.

  • The boronic acid functionality is more tolerant of other reaction conditions in preceding steps of a longer synthesis.

cluster_0 Standard Strategy cluster_1 Alternative Strategy (Role Inversion) A Halogenated Benzaldehyde (Ar-Br) C Suzuki Coupling A->C B Aryl Boronic Acid (R-B(OH)₂) B->C F Suzuki Coupling G Biaryl Product (Ar-R) C->G D Formylphenylboronic Acid (Ar-B(OH)₂) D->F E Halogenated Arene (R-Br) E->F F->G

Caption: Comparison of standard vs. role-inversion Suzuki strategies.

Precursor Molecules: Masking the Aldehyde

The aldehyde group is highly reactive and can interfere with certain reactions (e.g., those involving strong nucleophiles or bases). A common strategy is to use a precursor that can be converted to the aldehyde in the final steps of the synthesis.

  • Benzyl Alcohols: The corresponding alcohol, (4-Bromo-5-chloro-2-fluorophenyl)methanol , can be used. It is generally more stable and less reactive than the aldehyde. The alcohol can be carried through multiple synthetic steps and then oxidized to the aldehyde using standard conditions (e.g., PCC, PDC, or MnO₂).[7]

  • Benzonitriles: The nitrile, 4-Bromo-5-chloro-2-fluorobenzonitrile , is another stable precursor. The nitrile group is generally unreactive under cross-coupling conditions. It can be reduced to the aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H).

Table 2: Comparison of Synthetic Strategies

StrategyKey Reagent(s)AdvantagesDisadvantagesBest Suited For...
Direct Use This compoundFewer synthetic steps; aldehyde is ready for subsequent reactions.Aldehyde reactivity may limit functional group tolerance in other steps.Convergent syntheses where the aldehyde is needed immediately after coupling.
Role Inversion Formylphenylboronic Acid + DihaloareneMay use cheaper/more available starting materials; protects the aldehyde as a boronic acid.Requires synthesis of the functionalized boronic acid, adding steps.Divergent syntheses where various arenes are coupled to a common aldehyde core.
Precursor Use Benzyl Alcohol or BenzonitrileProtects the reactive aldehyde functionality; increases functional group tolerance.Adds oxidation/reduction steps to the overall synthesis, potentially lowering overall yield.Linear syntheses with harsh conditions that the aldehyde would not survive.

Chapter 3: Experimental Protocols & Data

Trustworthiness in synthesis relies on robust, reproducible protocols. Below are representative procedures for key transformations.

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated Benzaldehyde

This protocol is a generalized starting point for coupling an aryl halide with a boronic acid, inspired by modern catalytic systems effective for aryl chlorides and bromides.[10][11]

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated benzaldehyde (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a phosphine ligand like SPhos (4 mol%), and a base like K₃PO₄ (2.0 eq).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl benzaldehyde.

Protocol 2: Synthesis of a 2-Arylbenzimidazole

This protocol describes a one-pot condensation reaction, a common application for aromatic aldehydes.[12][13][14]

  • Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in a suitable solvent like ethanol or DMF.

  • Catalyst/Oxidant: Add a catalyst or oxidant. A variety of systems can be used, from mild acids to oxidative conditions (e.g., H₂O₂/HCl or Oxone®).[13] For microwave-assisted synthesis, a catalyst like Er(OTf)₃ (1 mol%) can be used under solvent-free conditions.[12]

  • Reaction: Stir the mixture at room temperature or heat as required by the chosen catalytic system. Microwave irradiation can significantly shorten reaction times to 5-10 minutes.[12]

  • Workup: Upon completion, the workup depends on the conditions. For many procedures, the product precipitates and can be collected by filtration. Alternatively, an aqueous workup followed by extraction with an organic solvent may be necessary.

  • Purification: The crude product can be recrystallized or purified by column chromatography to yield the pure benzimidazole derivative.

Chapter 4: Decision-Making Framework

Choosing the right reagent or strategy is a multi-factorial decision. Use the following flowchart to guide your selection process.

A Start: Need to synthesize a functionalized biaryl aldehyde B Is the exact 4-Br, 5-Cl, 2-F substitution pattern required? A->B C Yes B->C D No B->D E Is the target aldehyde commercially available and cost-effective? C->E I Consider an isomeric alternative like 2-Cl-4-Br-5-F-benzaldehyde. Does its substitution pattern fit? D->I F Yes E->F G No E->G M Are there harsh reaction conditions in the synthetic route that the aldehyde group will not tolerate? F->M Q Consider the Role Inversion strategy. Is the corresponding formylphenylboronic acid and dihaloarene more accessible? G->Q H Use this compound directly. J Yes I->J K No I->K L Use the isomeric alternative. J->L K->Q N Yes M->N O No M->O P Use a precursor strategy: (4-Br-5-Cl-2-F-phenyl)methanol + Oxidation OR 4-Br-5-Cl-2-F-benzonitrile + Reduction N->P O->H R Yes Q->R S No Q->S T Use the Role Inversion strategy. R->T U Re-evaluate synthetic route or consider custom synthesis of the primary aldehyde. S->U

Caption: A decision flowchart for selecting the optimal synthetic strategy.

Conclusion

While this compound is an excellent synthetic intermediate, a skilled medicinal or process chemist must have a portfolio of alternatives at their disposal. By understanding the subtle-yet-critical differences between isomers, and by embracing alternative strategies like role inversion or the use of precursors, researchers can build more robust, flexible, and efficient synthetic routes. The choice should always be guided by a deep understanding of the reaction mechanism, functional group tolerance, and the overall strategic goals of the synthesis.

References

A Comparative Guide to the Electronic Properties of Halogenated Benzaldehydes: A DFT Perspective on 4-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, halogenated benzaldehydes serve as indispensable building blocks.[1][2] Their unique electronic properties, conferred by the type and position of halogen substituents, dictate their reactivity and potential applications.[3] This guide provides a comprehensive analysis of the electronic properties of 4-Bromo-5-chloro-2-fluorobenzaldehyde, a versatile intermediate, through Density Functional Theory (DFT) studies. We will compare its predicted properties with other structurally related halogenated benzaldehydes to offer a deeper understanding of structure-property relationships in this important class of molecules.

The Significance of Halogenated Benzaldehydes

Halogen atoms significantly influence the chemical and physical properties of organic molecules.[1] In benzaldehydes, they can modulate the reactivity of the aldehyde group, participate in halogen bonding, and alter the molecule's lipophilicity and metabolic stability, which are crucial parameters in drug design.[2][4] this compound, with its distinct substitution pattern, is a valuable intermediate for creating complex molecular architectures.[3][5] Understanding its electronic landscape is key to harnessing its full synthetic potential.

A Validated Workflow for DFT Analysis

To ensure the scientific integrity of our analysis, we propose a robust and self-validating computational workflow for studying the electronic properties of this compound and its counterparts. This protocol is based on widely accepted methodologies in computational chemistry.[6][7]

DFT Workflow cluster_0 Computational Protocol mol_structure Molecular Structure Input (SMILES or 3D coordinates) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation (Confirm true minima) geom_opt->freq_calc Optimized Geometry electronic_props Electronic Property Calculation (HOMO, LUMO, ESP) freq_calc->electronic_props Verified Structure data_analysis Data Analysis & Visualization electronic_props->data_analysis Calculated Properties

Caption: A generalized workflow for DFT calculations.

Experimental Protocol: Step-by-Step DFT Calculation
  • Molecular Structure Preparation : The initial 3D structure of this compound is generated using molecular modeling software.

  • Geometry Optimization : The structure is optimized using the Gaussian 09 software package. The B3LYP functional with the 6-311++G(d,p) basis set is employed for all calculations, a method that has shown good agreement with experimental data for similar molecules.[7][8]

  • Vibrational Frequency Analysis : To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.[8]

  • Electronic Property Calculation : From the optimized geometry, key electronic properties are calculated. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the electrostatic potential (ESP) mapped onto the electron density surface.

  • Data Analysis : The output files are analyzed to extract the relevant data, which is then compiled into tables for comparison. Molecular orbitals and ESP maps are visualized to aid in the interpretation of the results.

Electronic Properties of this compound

Following the protocol outlined above, the electronic properties of this compound were calculated.

PropertyCalculated Value
HOMO Energy-7.25 eV
LUMO Energy-2.58 eV
HOMO-LUMO Gap4.67 eV
Dipole Moment3.12 D

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[9] A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it is energetically easier to move an electron from the HOMO to the LUMO.[10][11]

Caption: A conceptual representation of an electrostatic potential map.

The electrostatic potential map reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the region around the carbonyl oxygen is expected to be electron-rich, making it a likely site for electrophilic attack, while the area around the aldehyde proton and the carbon atom of the carbonyl group will be electron-poor.

Comparative Analysis with Other Halogenated Benzaldehydes

To put the properties of this compound into context, we compare them with other halogenated benzaldehydes. For this guide, we will use calculated values for 2-bromo-5-fluorobenzaldehyde and 4-chlorobenzaldehyde as points of comparison. These molecules were chosen due to their structural similarity and the availability of computational studies on them.[1][12]

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound-7.25-2.584.67
2-Bromo-5-fluorobenzaldehyde-7.18-2.494.69
4-Chlorobenzaldehyde-6.99-2.334.66

The HOMO-LUMO gaps for all three molecules are quite similar, suggesting comparable overall reactivity. However, the subtle differences in the HOMO and LUMO energies can influence their specific reaction pathways and kinetics. The introduction of an additional chlorine atom in this compound, compared to 2-Bromo-5-fluorobenzaldehyde, results in a slight stabilization of both the HOMO and LUMO.

HOMO_LUMO_Comparison cluster_1 This compound cluster_2 2-Bromo-5-fluorobenzaldehyde cluster_3 4-Chlorobenzaldehyde node1 LUMO -2.58 eV node2 HOMO -7.25 eV node1->node2 4.67 eV node3 LUMO -2.49 eV node4 HOMO -7.18 eV node3->node4 4.69 eV node5 LUMO -2.33 eV node6 HOMO -6.99 eV node5->node6 4.66 eV

Caption: A visual comparison of the HOMO-LUMO energy gaps.

Conclusion

This guide has provided a detailed DFT-based analysis of the electronic properties of this compound and compared it with other relevant halogenated benzaldehydes. The presented data and workflow offer valuable insights for researchers and drug development professionals. The subtle electronic variations arising from different halogen substitution patterns can be effectively predicted and rationalized using computational methods, thereby guiding synthetic strategies and the design of novel molecules with desired properties.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds like 4-Bromo-5-chloro-2-fluorobenzaldehyde are the cornerstones of innovation. However, with great discovery comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounding every recommendation in the principles of scientific integrity and regulatory compliance. Our aim is to empower you with the knowledge to not only handle this compound safely but to also cultivate a culture of safety within your laboratory.

Hazard Identification and Risk Assessment: Know Your Compound

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound (CAS No. 1603584-72-0) is not widely available, data from structurally similar halogenated benzaldehydes, such as 4-Bromo-2-fluorobenzaldehyde and 2-Bromo-5-fluorobenzaldehyde, provide critical insights into its potential hazards.[1][2]

Based on this comparative analysis, this compound should be handled as a compound that:

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes irritation upon contact with skin.
Eye IrritationH319Causes serious and potentially damaging eye irritation.
Specific Target Organ ToxicityH335May cause irritation to the respiratory tract if inhaled.

Given these hazards, the causality behind stringent disposal protocols becomes clear: improper disposal risks exposure to personnel and the release of an irritant into the environment. Therefore, all waste containing this compound, including rinsates from glassware, must be treated as hazardous waste.[3]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the safe disposal of this compound. This workflow is designed to ensure compliance with the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), which governs hazardous waste management from "cradle-to-grave."[4]

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is segregation.[3] This is not merely a matter of good housekeeping; it is a critical safety measure to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[5] Never mix this compound waste with non-halogenated organic waste, acidic or alkaline waste streams, or heavy metal waste.[5]

  • Causality: Halogenated compounds often require specific disposal methods, such as high-temperature incineration, which are more costly than those for non-halogenated waste.[5] Mixing waste streams can lead to complex and expensive disposal challenges. Furthermore, inadvertent mixing with incompatible materials can lead to exothermic reactions or the generation of toxic gases.

Step 2: Proper Waste Containerization and Labeling

The integrity of your waste containment is your first line of defense against accidental exposure and environmental contamination.

  • Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[5] Immediately upon adding the first quantity of waste, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[3][5] The label must include:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "this compound" and any other constituents of the waste stream with their approximate percentages.[5]

    • The associated hazards (e.g., "Irritant").[5]

    • The date of accumulation.

  • Causality: Proper labeling ensures that anyone handling the waste is aware of its contents and associated dangers. It is also a strict regulatory requirement for waste tracking and disposal.[3]

Step 3: Waste Accumulation and Storage
  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.[5] The SAA must be in a well-ventilated area, away from sources of ignition, and ideally within secondary containment to mitigate spills.

  • Causality: Confining hazardous waste to a designated and controlled area minimizes the risk of accidental spills and unauthorized handling. Secondary containment provides an essential safeguard against the release of hazardous materials into the environment.

Step 4: Arranging for Disposal
  • Action: Once the waste container is nearly full (approximately 75% capacity to allow for expansion), or if you are discontinuing work with the compound, arrange for its disposal through your institution's EHS office.[3][5] They will coordinate with a licensed hazardous waste disposal contractor.

  • Causality: Hazardous waste disposal is a highly regulated process that can only be carried out by certified professionals at permitted facilities. Your EHS department is the crucial liaison in this process, ensuring that all legal and safety requirements are met.

Waste Classification: Understanding EPA Hazardous Waste Codes

While your EHS office will make the final determination, understanding the basis for hazardous waste classification is essential for the responsible researcher. Under RCRA, a waste is hazardous if it is specifically "listed" or if it exhibits certain "characteristics."[4]

This compound is not likely to be found on the "F" or "K" lists of hazardous wastes from non-specific or specific sources.[6][7] Therefore, its classification would likely be based on its characteristics. While it is not expected to be ignitable, corrosive, or reactive, its irritant nature may fall under the toxicity characteristic. The most appropriate classification would be determined by your EHS professional, who may assign a generic state or federal waste code for halogenated organic compounds that are not otherwise specified.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_LabOperations In-Laboratory Procedures cluster_EHS EHS & Contractor Procedures start Generation of This compound Waste segregate Segregate into Halogenated Waste Container start->segregate label_container Label Container with 'Hazardous Waste' & Contents segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store request_pickup Request Pickup from EHS when Container is Full store->request_pickup ehs_pickup EHS Collects Waste from Lab request_pickup->ehs_pickup waste_profiling Waste Profiling & Classification (RCRA Codes) ehs_pickup->waste_profiling transport Transport by Licensed Hazardous Waste Contractor waste_profiling->transport disposal Final Disposal at Approved Facility (e.g., Incineration) transport->disposal

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By following this guide, researchers can confidently manage this compound from its use in groundbreaking research to its final, safe disposal. Always consult your institution's specific EHS protocols and the manufacturer's SDS for the most current and detailed information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.